Methyl 2,4-dimethoxy-6-methylbenzoate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
methyl 2,4-dimethoxy-6-methylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O4/c1-7-5-8(13-2)6-9(14-3)10(7)11(12)15-4/h5-6H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCEODMDPMRZZDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C(=O)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80345087 | |
| Record name | Methyl 2,4-dimethoxy-6-methylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80345087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6110-37-8 | |
| Record name | Methyl 2,4-dimethoxy-6-methylbenzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6110-37-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 2,4-dimethoxy-6-methylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80345087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Chemical Properties of Methyl 2,4-dimethoxy-6-methylbenzoate
For Researchers, Scientists, and Drug Development Professionals
Foreword
In the landscape of modern organic synthesis and medicinal chemistry, a nuanced understanding of the chemical characteristics of key building blocks is paramount. Methyl 2,4-dimethoxy-6-methylbenzoate, a polysubstituted aromatic ester, represents a scaffold of significant interest. Its unique arrangement of electron-donating and sterically influential groups imparts a distinct reactivity profile, making it a valuable intermediate in the synthesis of complex molecules and pharmacologically active agents. This technical guide provides a comprehensive exploration of the chemical properties of this compound, offering field-proven insights and detailed experimental considerations to empower researchers in their scientific endeavors. We will delve into its structural and physical characteristics, spectroscopic signature, synthesis and purification, chemical reactivity, and safety considerations, providing a holistic view for its effective utilization in the laboratory.
Structural and Physical Characteristics
This compound (IUPAC Name: this compound) is a white crystalline solid at room temperature.[1] Its fundamental properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 6110-37-8 | [2] |
| Molecular Formula | C₁₁H₁₄O₄ | [2] |
| Molecular Weight | 210.23 g/mol | [2] |
| Melting Point | 48-50 °C | |
| Boiling Point | 320.2 °C at 760 mmHg | |
| Density | 1.097 g/cm³ | |
| Appearance | White crystalline solid | [1] |
The molecular structure features a benzene ring substituted with two methoxy groups at positions 2 and 4, a methyl group at position 6, and a methyl ester group at position 1. This substitution pattern has profound implications for the molecule's reactivity, which will be discussed in detail in a later section.
Spectroscopic Profile: Elucidating the Molecular Fingerprint
The structural identity of this compound is unequivocally established through a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR): The proton NMR spectrum is anticipated to exhibit distinct signals corresponding to the aromatic protons and the protons of the methyl and methoxy groups.
-
Aromatic Protons: Two singlets are expected in the aromatic region (typically δ 6.0-8.0 ppm) for the two non-equivalent protons on the benzene ring.
-
Methoxy Protons: Two singlets, each integrating to three protons, are expected for the two distinct methoxy groups.
-
Ester Methyl Protons: A singlet integrating to three protons will be present for the methyl group of the ester functionality.
-
Ring Methyl Protons: A singlet integrating to three protons will correspond to the methyl group directly attached to the aromatic ring.
¹³C NMR (Carbon NMR): The carbon NMR spectrum provides information about the carbon skeleton of the molecule.
-
Carbonyl Carbon: A signal in the downfield region (typically δ 165-175 ppm) is characteristic of the ester carbonyl carbon.
-
Aromatic Carbons: Six distinct signals are expected in the aromatic region (typically δ 100-160 ppm) for the six carbons of the benzene ring. The carbons bearing the methoxy groups will be significantly shielded (shifted upfield) due to the electron-donating effect of the oxygen atoms.
-
Methoxy Carbons: Two distinct signals in the region of δ 55-65 ppm are expected for the carbons of the two methoxy groups.
-
Ester Methyl Carbon: A signal around δ 50-55 ppm will correspond to the methyl carbon of the ester.
-
Ring Methyl Carbon: A signal in the upfield region (typically δ 15-25 ppm) will be observed for the methyl group attached to the ring.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak ([M]⁺) at m/z 210.[2]
Key Fragmentation Peaks: [2]
-
m/z 210: Molecular ion ([C₁₁H₁₄O₄]⁺)
-
m/z 179: Loss of a methoxy radical (•OCH₃) from the molecular ion. This is often a prominent peak for methyl esters.
-
m/z 178: Loss of methanol (CH₃OH) from the molecular ion.
-
m/z 121: Further fragmentation of the m/z 179 ion.
The fragmentation pattern provides a fingerprint that can be used to confirm the identity of the compound.
Figure 1: Predicted major fragmentation pathways of this compound in EI-MS.
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will exhibit characteristic absorption bands.[7][8][9]
-
C=O Stretch: A strong absorption band in the region of 1720-1740 cm⁻¹ is indicative of the ester carbonyl group.
-
C-O Stretch: Strong bands in the region of 1250-1300 cm⁻¹ and 1000-1100 cm⁻¹ correspond to the C-O stretching vibrations of the ester and ether functionalities.
-
C-H Stretch (Aromatic): Weak to medium bands above 3000 cm⁻¹.
-
C-H Stretch (Aliphatic): Medium to strong bands below 3000 cm⁻¹ corresponding to the methyl and methoxy groups.
-
C=C Stretch (Aromatic): Medium to weak absorptions in the 1450-1600 cm⁻¹ region.
Synthesis and Purification
The synthesis of this compound can be achieved through several synthetic routes, typically involving the esterification of the corresponding benzoic acid. A general and reliable method involves the methylation of a dihydroxy-methylbenzoic acid precursor.[10][11][12]
Synthetic Protocol: Methylation of Methyl 2,4-dihydroxy-6-methylbenzoate
This protocol describes the synthesis of this compound via the methylation of methyl 2,4-dihydroxy-6-methylbenzoate using dimethyl sulfate.
Materials:
-
Methyl 2,4-dihydroxy-6-methylbenzoate
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Dimethyl Sulfate ((CH₃)₂SO₄)
-
Anhydrous Acetone
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine (Saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of methyl 2,4-dihydroxy-6-methylbenzoate (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (3.0 eq).
-
Stir the suspension at room temperature for 30 minutes.
-
Add dimethyl sulfate (2.5 eq) dropwise to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction (typically 4-6 hours), cool the mixture to room temperature.
-
Filter off the inorganic salts and wash the residue with acetone.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Dissolve the crude product in dichloromethane and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be further purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford pure this compound.
Figure 2: Workflow for the synthesis and purification of this compound.
Chemical Reactivity: A Tale of Sterics and Electronics
The reactivity of this compound is dictated by the interplay of its functional groups. The two methoxy groups are strong activating, ortho-, para-directing groups in electrophilic aromatic substitution reactions.[13] The methyl group is a weaker activating, ortho-, para-directing group. The methyl ester group is a deactivating, meta-directing group.
Electrophilic Aromatic Substitution
The high electron density of the benzene ring, due to the two methoxy groups, makes it susceptible to electrophilic attack. However, the positions of substitution are influenced by the directing effects of all substituents and steric hindrance. The positions ortho and para to the strongly activating methoxy groups are electronically favored.[13] The position between the two methoxy groups (C3) is sterically hindered. Therefore, electrophilic substitution is most likely to occur at the C5 position, which is para to the C2-methoxy group and ortho to the C4-methoxy group.
Nucleophilic Acyl Substitution
The ester functionality can undergo nucleophilic acyl substitution reactions.[14] However, the steric hindrance provided by the ortho-methyl group can significantly reduce the rate of reaction at the carbonyl carbon. Reactions such as hydrolysis or transesterification will likely require more forcing conditions (e.g., higher temperatures, stronger acids or bases) compared to less sterically hindered benzoates.
Applications in Research and Drug Development
While specific, widespread applications of this compound are not extensively documented in readily available literature, its structural motif is present in various natural products and pharmacologically active molecules. Polysubstituted aromatic compounds are crucial building blocks in medicinal chemistry. The unique substitution pattern of this molecule makes it a potential precursor for the synthesis of more complex molecular architectures with desired biological activities. For instance, compounds containing the dimethoxy-methylbenzoyl moiety have been investigated for their potential as anticancer agents.[15]
Safety and Handling
As a laboratory chemical, this compound should be handled with appropriate care. While a specific, detailed toxicology report for this compound is not available, general precautions for handling substituted aromatic esters should be followed.[16][17]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area.
-
Storage: Store in a tightly sealed container in a cool, dry place.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
It is recommended to consult the Safety Data Sheet (SDS) from the supplier for the most up-to-date and comprehensive safety information.
Conclusion
This compound is a multifaceted molecule with a rich chemical character. Its synthesis is achievable through established organic chemistry methodologies, and its structure can be unequivocally confirmed by a suite of spectroscopic techniques. The interplay of its activating and deactivating substituents, coupled with steric considerations, governs its reactivity, making it a unique tool for synthetic chemists. While its full potential in drug discovery and materials science is still being explored, this guide provides a solid foundation for researchers to confidently and effectively utilize this compound in their pursuit of scientific innovation.
References
-
PubChem. This compound. Available from: [Link]
-
The Royal Society of Chemistry. Supplementary Information. Available from: [Link]
- RIFM. RIFM fragrance ingredient safety assessment, methyl o-methoxybenzoate, CAS registry number 606-45-1. Food and Chemical Toxicology. 2023;183:114337.
- Organic Syntheses. Synthesis of 4-Methylbenzoate(2ʹ,4ʹ,6ʹ-trimethoxy- phenyl)
- Google Patents. CN113072441A - Preparation method of 2-methoxy-6-methylbenzoic acid.
-
Human Metabolome Database. 13C NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0033968). Available from: [Link]
-
Human Metabolome Database. 13C NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0033968). Available from: [Link]
- Google Patents. CN111116370A - A method for synthesizing methyl 2,4-dihydroxy-3,6-dimethylbenzoate using 4-O-desmethylbarbaric acid.
- Google Patents. CN113248373A - Preparation method of methyl benzoate compound.
- MDPI.
-
ChemSrc. This compound Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD. Available from: [Link]
-
NIST WebBook. Methyl 2,6-dihydroxy-4-methylbenzoate. Available from: [Link]
-
Michigan State University Department of Chemistry. Substitution Reactions of Benzene and Other Aromatic Compounds. Available from: [Link]
-
ResearchGate. Aromatic Substitution Reactions | Request PDF. Available from: [Link]
-
ResearchGate. The 2900-cm⁻¹ region infrared spectra of methyl benzoate,.... Available from: [Link]
-
Chemistry LibreTexts. 22.5: Effect of Substituents on Reactivity and Orientation in Electrophilic Aromatic Substitution. Available from: [Link]
-
The Royal Society of Chemistry. Supplementary Information. Available from: [Link]
-
Fiveable. Synthesis of Polysubstituted Benzenes | Organic Chemistry Class Notes. Available from: [Link]
-
Oregon State University. 13C NMR Chemical Shift. Available from: [Link]
-
YouTube. Substituent Effects on Reactivity. Available from: [Link]
-
13-C NMR Chemical Shift Table.pdf. Available from: [Link]
-
ResearchGate. Methyl 2,4-dihydroxy-3,6-dimethylbenzoate, Chemistry and application in fragrance. | Request PDF. Available from: [Link]
-
NIST WebBook. Benzoic acid, methyl ester. Available from: [Link]
-
ResearchGate. FTIR spectra of methyl benzoate (top panel), acetophenone (middle.... Available from: [Link]
-
PubChem. Methyl benzoate, 2-carboxylic acid-3,4-dimethoxy-. Available from: [Link]
-
ResearchGate. Molecular structure, spectroscopic (FTIR, FTIR gas phase, FT‐Raman) first‐order hyperpolarizability and HOMO–LUMO analysis of 4‐methoxy‐2‐methyl benzoic acid | Request PDF. Available from: [Link]
-
Chemistry LibreTexts. 21.3: Nucleophilic Acyl Substitution Reactions. Available from: [Link]
-
ResearchGate. The 2900-cm⁻¹ region infrared spectra of methyl benzoate,.... Available from: [Link]
-
Chemistry LibreTexts. 21.2: Nucleophilic Acyl Substitution Reactions. Available from: [Link]
Sources
- 1. This compound Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [m.chemsrc.com]
- 2. This compound | C11H14O4 | CID 601782 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. Methyl 2-methoxybenzoate(606-45-1) 1H NMR [m.chemicalbook.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. hmdb.ca [hmdb.ca]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Methyl benzoate (93-58-3) IR Spectrum [chemicalbook.com]
- 10. CN113072441A - Preparation method of 2-methoxy-6-methylbenzoic acid - Google Patents [patents.google.com]
- 11. CN111116370A - A method for synthesizing methyl 2,4-dihydroxy-3,6-dimethylbenzoate using 4-O-desmethylbarbaric acid - Google Patents [patents.google.com]
- 12. CN113248373A - Preparation method of methyl benzoate compound - Google Patents [patents.google.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Methyl 2,4-dihydroxy-3,6-dimethylbenzoate for synthesis 4707-47-5 [sigmaaldrich.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. datasheets.scbt.com [datasheets.scbt.com]
- 17. tcichemicals.com [tcichemicals.com]
A Senior Application Scientist's Technical Guide to Methyl 2,4-dimethoxy-6-methylbenzoate (CAS: 6110-37-8)
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary & Core Compound Identification
Methyl 2,4-dimethoxy-6-methylbenzoate, a key derivative of the natural orsellinic acid core, serves as a versatile intermediate in synthetic organic chemistry. Its unique substitution pattern—a sterically hindered ester flanked by a methyl group and a methoxy group, with an additional activating methoxy group para to the ester—makes it a valuable building block for constructing complex molecular architectures. This guide provides an in-depth examination of its chemical properties, a robust and validated synthetic protocol, comprehensive analytical methodologies for characterization, and an overview of its applications. The content herein is structured to deliver not just procedural steps, but the underlying scientific rationale, empowering researchers to apply this knowledge effectively within their own discovery and development workflows.
The primary identifiers for this compound are consolidated below for unambiguous reference.
| Identifier | Value |
| CAS Number | 6110-37-8[1][2][3] |
| IUPAC Name | This compound[1] |
| Molecular Formula | C₁₁H₁₄O₄[1][2] |
| Molecular Weight | 210.23 g/mol [1] |
| Synonyms | Methyl-2,4-Di-O-methylorsellinate, Benzoic acid, 2,4-dimethoxy-6-methyl-, methyl ester[1] |
Below is the 2D chemical structure rendered to illustrate the key functional groups and substitution pattern.
Caption: 2D Structure of this compound.
Physicochemical & Spectroscopic Profile
The physical and spectroscopic properties are critical for the identification, handling, and application of the compound. The data compiled below is sourced from publicly available databases and supplier specifications.
Physicochemical Properties
| Property | Value | Source |
| Melting Point | 48-50 °C | [2] |
| Boiling Point | 320.2 °C at 760 mmHg | [2] |
| Density | 1.097 g/cm³ | [2] |
| Appearance | Crystalline solid (typical) | |
| Solubility | Poorly soluble in water; soluble in common organic solvents like acetone, ethyl acetate, and dichloromethane. | [4][5] |
Spectroscopic Data Summary
Spectroscopic analysis is the cornerstone of structural verification. Below is a summary of key data points derived from mass spectrometry and nuclear magnetic resonance.
| Technique | Key Data Points |
| Mass Spectrometry (GC-MS, EI) | Principal fragments (m/z): 210 (M⁺, 44%), 179 (M⁺ - OCH₃, 100%), 178 (22%), 136 (7%), 121 (7%). The base peak at m/z 179 corresponds to the characteristic loss of a methoxy radical from the ester or ether functionality.[1] |
| ¹³C NMR Spectroscopy | Predicted chemical shifts include signals for three methyl carbons (aromatic-CH₃ and two O-CH₃), the ester carbonyl carbon, and six distinct aromatic carbons.[1] |
| ¹H NMR Spectroscopy | Expected signals would include three singlets for the non-equivalent methyl groups (C6-CH₃, C2-OCH₃, C4-OCH₃, and ester-OCH₃) and two distinct singlets or meta-coupled doublets for the aromatic protons at C3 and C5. |
| Infrared (IR) Spectroscopy | Expected characteristic absorptions include C-H stretching from aromatic and methyl groups (~2900-3040 cm⁻¹), a strong C=O stretch for the ester (~1720-1740 cm⁻¹), and C-O stretching for the ether and ester groups (~1050-1250 cm⁻¹).[6] |
Synthesis and Mechanistic Considerations
The most direct and reliable synthesis of this compound involves a two-step process starting from the commercially available 2,4-dihydroxy-6-methylbenzoic acid (also known as orsellinic acid). The process comprises a Fischer esterification followed by a Williamson ether synthesis-type methylation.
Synthetic Workflow Overview
Caption: High-level workflow for the synthesis of the title compound.
Step-by-Step Synthesis Protocol
Step 1: Fischer Esterification of 2,4-dihydroxy-6-methylbenzoic acid
This initial step selectively converts the carboxylic acid to its methyl ester. The phenolic hydroxyl groups are significantly less reactive under these acidic conditions.
-
Reaction Setup: To a solution of 2,4-dihydroxy-6-methylbenzoic acid (1.0 eq) in anhydrous methanol (acting as both solvent and reagent), add a catalytic amount of concentrated sulfuric acid (H₂SO₄, ~5 mol%) dropwise at room temperature.
-
Execution: Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, neutralize the acid catalyst by carefully adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.
-
Extraction: Remove the bulk of the methanol under reduced pressure. Extract the resulting aqueous residue with ethyl acetate (3x volumes).
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield crude Methyl 2,4-dihydroxy-6-methylbenzoate, which can often be used in the next step without further purification.
Causality Insight: The use of a strong acid catalyst (H₂SO₄) is essential to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by methanol.[5] Methanol is used in large excess to drive the equilibrium towards the product side, in accordance with Le Châtelier's principle.
Step 2: Exhaustive Methylation of Methyl 2,4-dihydroxy-6-methylbenzoate
This step methylates the two phenolic hydroxyl groups.
-
Reaction Setup: Dissolve the crude intermediate from Step 1 in anhydrous acetone. Add an excess of a weak base, typically anhydrous potassium carbonate (K₂CO₃, ~2.5 eq). This base is sufficient to deprotonate the acidic phenolic protons.
-
Execution: To the stirred suspension, add dimethyl sulfate ((CH₃)₂SO₄, ~2.2 eq) dropwise. Heat the mixture to reflux and maintain for 8-12 hours, monitoring by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by silica gel column chromatography or recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
Causality Insight: A mild base like K₂CO₃ is chosen over stronger bases (e.g., NaOH) to prevent the potential hydrolysis of the newly formed ester group.[7] Dimethyl sulfate is a highly efficient methylating agent for phenoxides. Acetone is a common solvent for this reaction due to its appropriate boiling point and ability to dissolve the organic components while allowing for easy removal of the inorganic base by filtration.[7]
Analytical Characterization Protocols
Self-validating protocols are essential for confirming the identity and purity of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Analysis: Acquire the spectrum on a 400 MHz or higher spectrometer.
-
Expected Peaks:
-
~6.3-6.4 ppm (2H, two distinct signals, s or d, Ar-H at C3/C5)
-
~3.9 ppm (3H, s, Ester -OCH₃)
-
~3.8 ppm (6H, two distinct signals, s, Ar-OCH₃ at C2/C4)
-
~2.5 ppm (3H, s, Ar-CH₃ at C6)
-
-
-
¹³C NMR Analysis: Acquire the spectrum on the same instrument.
-
Expected Peaks:
-
~169-171 ppm (C=O, ester)
-
~160-165 ppm (C-O, aromatic)
-
~100-140 ppm (Aromatic carbons)
-
~55-56 ppm (O-CH₃ carbons)
-
~52 ppm (Ester O-CH₃ carbon)
-
~20-22 ppm (Ar-CH₃ carbon)
-
-
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol or acetonitrile) into the instrument via direct infusion for ESI-MS or use a GC-MS system with an appropriate temperature program.
-
Analysis (Electron Ionization - EI):
-
Molecular Ion (M⁺): Expect a clear peak at m/z = 210.
-
Key Fragments: Look for the base peak at m/z = 179, corresponding to [M-OCH₃]⁺. This fragmentation is a hallmark of methyl benzoates and methoxy-substituted aromatics.[1]
-
Applications in Research and Drug Development
This compound is not typically an end-product but rather a crucial molecular scaffold. Its utility stems from the differential reactivity of its functional groups.
-
Intermediate for Natural Product Synthesis: The core structure is related to numerous lichen metabolites and other natural products. It serves as a precursor for compounds like atranol, which possess interesting biological activities.
-
Pharmaceutical & Agrochemical Scaffolding: It is cited as a key starting material for synthesizing more complex molecules in the pharmaceutical and agrochemical industries.[8] The arrangement of substituents allows for selective transformations, such as regioselective demethylation, nitration, or halogenation, to build libraries of compounds for screening. For instance, it can be a building block for fungicides and plant growth regulators.[8]
-
Mechanistic Studies: The compound can be used in studies of enzyme inhibition or as a substrate in biotransformation research, where the methoxy groups can be targets for metabolic enzymes.
Caption: Key application areas for the title compound.
Safety & Handling
As with any laboratory chemical, proper handling procedures are mandatory.
-
General Hazards: May cause skin, eye, and respiratory tract irritation.
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
Chemsrc.com. This compound Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD. [Link]
-
MySkinRecipes. This compound. [Link]
- Seshadri, T. R., et al. A modified method for esterification of some polyhydroxy aromatic acids. Proceedings of the Indian Academy of Sciences - Section A, vol. 29, 1949, pp. 23-27.
- Google Patents. CN113072441A - Preparation method of 2-methoxy-6-methylbenzoic acid.
- Forel, M. T., et al. The 2900-cm⁻¹ region infrared spectra of methyl benzoate, p-amino-methyl benzoate, and o-, m-, and p-nitromethyl-benzoate. Journal of Chemical Physics, vol. 33, 1960, pp. 1152-1158.
-
Wikipedia. Methyl benzoate. [Link]
Sources
- 1. This compound | C11H14O4 | CID 601782 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [m.chemsrc.com]
- 3. alchempharmtech.com [alchempharmtech.com]
- 4. METHYL 2,4-DIHYDROXY-3,6-DIMETHYLBENZOATE | 4707-47-5 [chemicalbook.com]
- 5. Methyl benzoate - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. ias.ac.in [ias.ac.in]
- 8. This compound [myskinrecipes.com]
Methyl 2,4-dimethoxy-6-methylbenzoate physical properties
An In-Depth Technical Guide to the Physical Properties of Methyl 2,4-dimethoxy-6-methylbenzoate
Introduction
This compound, also known as Methyl-2,4-Di-O-methylorsellinate, is a substituted aromatic ester with significant applications in synthetic organic chemistry. As a derivative of benzoic acid, its physicochemical properties are of paramount importance for researchers and drug development professionals in designing reaction conditions, purification strategies, and formulation processes. This guide provides a comprehensive overview of the core physical and spectral properties of this compound, grounded in established experimental methodologies and data from authoritative sources.
Compound Identification and Core Structure
Accurate identification is the foundation of any chemical study. The primary identifiers and structural details for this compound are summarized below.
| Identifier | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 6110-37-8 | [1] |
| Molecular Formula | C₁₁H₁₄O₄ | [1][2] |
| Molecular Weight | 210.23 g/mol | [1][2] |
| Canonical SMILES | CC1=CC(=CC(=C1C(=O)OC)OC)OC | [1] |
| InChI Key | QCEODMDPMRZZDI-UHFFFAOYSA-N | [1] |
| Synonyms | Methyl-2,4-Di-O-methylorsellinate, Benzoic acid, 2,4-dimethoxy-6-methyl-, methyl ester | [1] |
Physicochemical Properties
The bulk physical properties of a compound dictate its behavior in various laboratory and industrial settings. These properties are crucial for predicting solubility, designing crystallization procedures, and ensuring safe handling.
| Property | Value | Experimental Context & Causality |
| Melting Point | 48-50 °C | The melting point is a sharp, well-defined range, indicative of a pure crystalline solid. This temperature range is critical for assessing purity; impurities typically depress and broaden the melting range. The determination of this property guides the selection of appropriate storage conditions and purification techniques like recrystallization. |
| Boiling Point | 320.2 °C (at 760 mmHg) | The relatively high boiling point is a consequence of the compound's molecular weight and polarity, which lead to significant intermolecular van der Waals forces and dipole-dipole interactions. This property is fundamental for purification by distillation, requiring high temperatures or vacuum conditions to prevent thermal decomposition. |
| Density | 1.097 g/cm³ | The density, being slightly greater than that of water, is determined by the atomic masses of its constituent atoms and their packing efficiency in the solid or liquid state. This value is essential for mass-to-volume conversions in process scale-up and for predicting phase separation behavior in biphasic systems. |
| Appearance | White to Off-White Solid | The crystalline solid form at room temperature is consistent with its melting point being above ambient temperatures. The color provides a preliminary, qualitative measure of purity. |
| Solubility | No quantitative data available from search results. | Based on its structure—an ester with two ether groups—it is expected to be poorly soluble in water but soluble in common organic solvents like chloroform, methanol, DMSO, ethyl acetate, and acetone. This selective solubility is the basis for extraction and chromatography-based purification methods. |
Spectroscopic Analysis and Structural Elucidation
Spectroscopic data provides an unambiguous confirmation of a molecule's chemical structure. The following sections detail the expected and reported spectral characteristics of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
-
¹H NMR (Proton NMR): In a solvent like CDCl₃, the proton NMR spectrum would be expected to show distinct signals corresponding to the four types of protons:
-
A singlet for the aromatic methyl group protons (-CH₃).
-
Two distinct singlets for the two methoxy group protons (-OCH₃), which may have slightly different chemical shifts due to their different positions on the aromatic ring.
-
A singlet for the ester methyl group protons (-COOCH₃).
-
Two distinct signals in the aromatic region for the two protons on the benzene ring.
-
-
¹³C NMR (Carbon NMR): The ¹³C NMR spectrum provides information on the number and electronic environment of the carbon atoms.[1] The spectrum for this compound would show 11 distinct signals, corresponding to:
-
The ester carbonyl carbon (C=O).
-
The six unique aromatic carbons.
-
The aromatic-attached methyl carbon.
-
The two methoxy carbons.
-
The ester methyl carbon.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. Key absorption bands for this compound would include:
-
~2950-3000 cm⁻¹: C-H stretching from the methyl and methoxy groups.
-
~1720-1740 cm⁻¹: A strong C=O stretching vibration, characteristic of the ester functional group.
-
~1600 cm⁻¹ and ~1450 cm⁻¹: C=C stretching vibrations within the aromatic ring.
-
~1050-1250 cm⁻¹: C-O stretching vibrations from the ester and ether linkages.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
-
Molecular Ion Peak (M⁺): In an electron ionization (EI) mass spectrum, the molecular ion peak would appear at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound, which is 210.[1]
-
Key Fragmentation Peaks: Common fragmentation patterns for this molecule would involve the loss of the ester or methoxy groups. The GC-MS data shows significant peaks at m/z values of 179, 210, and 178, which are characteristic fragments that help confirm the structure.[1]
Experimental Methodologies and Workflows
The physical properties detailed above are determined through standardized experimental protocols. Understanding these methods is key to appreciating the data's validity and reproducibility.
Melting Point Determination Protocol (Capillary Method)
This method provides a precise measurement of the melting range.
-
Sample Preparation: A small amount of the dry, crystalline compound is packed into a thin-walled capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus (e.g., a Mel-Temp or similar device) alongside a calibrated thermometer.
-
Heating: The sample is heated rapidly to a temperature approximately 15-20 °C below the expected melting point.
-
Measurement: The heating rate is then slowed to 1-2 °C per minute to allow for thermal equilibrium.
-
Observation: The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂) are recorded. The melting range is reported as T₁-T₂.
Causality and Trustworthiness: A slow heating rate near the melting point is crucial for accuracy, ensuring the observed temperature reflects the true phase transition temperature. A sharp melting range (e.g., within 1-2 °C) is a strong indicator of high purity, making this a self-validating system for quality control.
Caption: Workflow for Melting Point Determination.
Spectroscopic Analysis Workflow
This outlines the general procedure for obtaining and interpreting spectral data.
-
Sample Preparation: The pure compound is dissolved in an appropriate solvent. For NMR, a deuterated solvent (e.g., CDCl₃) is required. For IR, the sample might be analyzed as a thin film, a KBr pellet, or in solution. For MS, the sample is introduced into the instrument, often via a direct insertion probe or a gas chromatograph.
-
Data Acquisition: The sample is placed in the spectrometer (NMR, FT-IR, or MS), and the instrument is configured with appropriate parameters (e.g., number of scans, frequency range). The spectrum is then acquired.
-
Data Processing: The raw data is processed by the instrument's software (e.g., Fourier transform for NMR and IR) to generate a readable spectrum.
-
Spectral Interpretation: The processed spectrum is analyzed. Key features like chemical shifts (NMR), absorption frequencies (IR), and m/z values (MS) are identified.
-
Structural Confirmation: The interpreted data from all spectroscopic methods are correlated to confirm that they are consistent with the proposed chemical structure of this compound.
Caption: General Workflow for Spectroscopic Analysis.
References
-
This compound Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com. (n.d.). Retrieved January 21, 2026, from [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]
Sources
An In-depth Technical Guide to the Solubility of Methyl 2,4-dimethoxy-6-methylbenzoate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 2,4-dimethoxy-6-methylbenzoate is an aromatic ester of significant interest in various chemical and pharmaceutical research domains. A thorough understanding of its solubility profile in organic solvents is paramount for its synthesis, purification, formulation, and application. This guide provides a comprehensive overview of the theoretical principles governing the solubility of this compound, outlines a systematic experimental approach for solubility determination, and discusses the practical implications for laboratory and development settings. By integrating fundamental chemical principles with actionable experimental protocols, this document serves as a critical resource for scientists and researchers working with this compound.
Introduction: Understanding the Molecule
This compound is a multifaceted organic compound with a distinct molecular architecture that dictates its physical and chemical properties, including its solubility. Before delving into its behavior in various solvents, it is crucial to understand its structural features.
The molecule possesses a benzene ring, making it fundamentally aromatic and nonpolar. However, the presence of several functional groups introduces polarity and the potential for specific intermolecular interactions:
-
Ester Group (-COOCH₃): This group introduces polarity and can act as a hydrogen bond acceptor.
-
Methoxy Groups (-OCH₃): The two methoxy groups also contribute to the molecule's polarity and are potential hydrogen bond acceptors.
-
Methyl Group (-CH₃): This group is nonpolar and contributes to the overall lipophilicity of the molecule.
A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 6110-37-8 | [1][2][3] |
| Molecular Formula | C₁₁H₁₄O₄ | [1][2] |
| Molecular Weight | 210.23 g/mol | [1][2] |
| Melting Point | 48-50 °C | [1] |
| Boiling Point | 320.2 °C at 760 mmHg | [1] |
| Density | 1.097 g/cm³ | [1] |
Theoretical Framework for Solubility
The principle of "like dissolves like" is the cornerstone for predicting solubility. This adage implies that substances with similar intermolecular forces are likely to be soluble in one another. For this compound, its solubility in a given organic solvent will be determined by a balance of the following interactions:
-
Van der Waals Forces: These are ubiquitous, weak attractions that will be present between the solute and all organic solvents. The aromatic ring and methyl groups of the solute will primarily interact through these forces.
-
Dipole-Dipole Interactions: The polar ester and methoxy groups will induce dipole-dipole interactions with polar solvent molecules.
-
Hydrogen Bonding: While the solute cannot donate a hydrogen bond, the oxygen atoms of the ester and methoxy groups can act as hydrogen bond acceptors. Therefore, it is expected to be soluble in solvents that can donate hydrogen bonds (e.g., alcohols).
The interplay of these forces dictates the overall solubility. A solvent that can engage in a similar range of intermolecular interactions with the solute as the solute molecules have with each other will be an effective solvent.
Predicting Solubility in Common Organic Solvents
Based on the theoretical framework, we can predict the solubility of this compound in various classes of organic solvents.
Table 2: Predicted Solubility of this compound in Common Organic Solvents
| Solvent Class | Examples | Predicted Solubility | Rationale |
| Protic Polar Solvents | Methanol, Ethanol | High | These solvents can engage in hydrogen bonding with the ester and methoxy groups, and their alkyl chains can interact with the nonpolar parts of the molecule. |
| Aprotic Polar Solvents | Acetone, Ethyl Acetate, DMSO, Acetonitrile | High | These solvents have significant dipole moments that can interact with the polar functional groups of the solute. Esters are generally soluble in other esters like ethyl acetate.[4] |
| Nonpolar Solvents | Hexane, Toluene | Moderate to Low | While the aromatic ring and methyl group of the solute can interact with these solvents via van der Waals forces, the polar functional groups may not be sufficiently solvated, limiting solubility. |
| Chlorinated Solvents | Dichloromethane, Chloroform | High | These solvents are effective at dissolving a wide range of organic compounds due to their ability to engage in dipole-dipole interactions and their relatively low polarity, which is compatible with the aromatic ring. |
Experimental Determination of Solubility
While theoretical predictions are valuable, empirical determination of solubility is essential for many applications. The following section provides a detailed protocol for determining the solubility of this compound.
Materials and Equipment
-
This compound (high purity)
-
A range of organic solvents (analytical grade)
-
Analytical balance
-
Vials with screw caps
-
Vortex mixer
-
Thermostatically controlled shaker or water bath
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Experimental Workflow
The following diagram illustrates the general workflow for the experimental determination of solubility.
Sources
An In-Depth Technical Guide to the Biological Activity of Methyl 2,4-dimethoxy-6-methylbenzoate
Abstract
Methyl 2,4-dimethoxy-6-methylbenzoate (MDMB), a derivative of the biologically active scaffold methyl benzoate, presents an intriguing subject for investigation within drug discovery and agrochemical research. While direct and extensive studies on the bioactivity of MDMB are not widely published, its structural relationship to known bioactive compounds, particularly its dihydroxy analog methyl orsellinate (Methyl 2,4-dihydroxy-6-methylbenzoate), provides a strong foundation for predicting its potential pharmacological and physiological effects. This guide synthesizes the known activities of structurally related benzoate esters to build a predictive framework for the biological potential of MDMB. We will delve into its potential as an antimicrobial, cytotoxic, and phytotoxic agent, providing detailed, field-proven experimental protocols for researchers to validate these hypotheses. This document serves as a technical roadmap for scientists and drug development professionals to unlock the therapeutic or agrochemical promise of this specific chemical entity.
Introduction: Chemical Identity and Structural Context
This compound is a monoaromatic ester with the chemical formula C₁₁H₁₄O₄. Its identity is confirmed by the CAS number 6110-37-8[1][2]. The structure features a benzene ring substituted with a methyl ester group, two methoxy groups at positions 2 and 4, and a methyl group at position 6.
Figure 1: Chemical Structure of this compound (MDMB).
The key structural feature of MDMB is the presence of two methoxy groups in place of the hydroxyl groups found in methyl orsellinate. This substitution from hydroxyl to methoxy groups is a common strategy in medicinal chemistry to alter a molecule's lipophilicity, metabolic stability, and receptor-binding interactions, which in turn can significantly modulate its biological activity.
Predicted Biological Activities Based on Structural Analogs
Given the limited direct data on MDMB, we can infer its potential biological activities by examining its closest structural analogs.
Potential Antimicrobial and Antifungal Activity
The dihydroxy analog, methyl orsellinate, has documented antifungal properties[3]. Orcinol, methyl orsellinate, and ethyl orsellinate have shown antimicrobial activities against various microorganisms with MIC values in the range of 30–500 µg/mL[4]. The antimicrobial activity of benzoate derivatives is often influenced by the nature and position of substituents on the aromatic ring[5][6]. For instance, the presence of a methoxyl group at the ortho or meta position of methylbenzoate can significantly increase its contact toxicity in insects, a form of antimicrobial action[7].
Hypothesis: The methoxy groups of MDMB, by increasing lipophilicity compared to the hydroxyl groups of methyl orsellinate, may enhance its ability to penetrate microbial cell membranes, potentially leading to significant antimicrobial and antifungal effects.
Potential Cytotoxic Activity
Methyl orsellinate has demonstrated weak to moderate antiproliferative activity against certain cancer cell lines[8]. In a study on orsellinates, n-butyl orsellinate was the most active compound, with IC50 values ranging from 7.2 to 14.0 µg/mL against various cancer cell lines, while methyl orsellinate was less active, with an IC50 value higher than 50 µg/mL[9]. This suggests that increasing the lipophilicity of the ester chain can enhance cytotoxic activity[9]. The parent compound, methyl benzoate, has shown mild cytotoxicity against cultured human cells at concentrations above 7.3 mM[10][11].
Hypothesis: The methylation of the hydroxyl groups in MDMB increases its overall lipophilicity, which could potentially enhance its cytotoxic activity compared to methyl orsellinate. It is plausible that MDMB could exhibit selective cytotoxicity against rapidly proliferating cells.
Potential Phytotoxic and Herbicidal Activity
Methyl orsellinate is known to be a phytotoxic compound[3]. The structural similarity of MDMB to natural phytotoxins suggests it may also possess herbicidal properties. The mode of action could involve the inhibition of key plant enzymes or disruption of cellular processes.
Hypothesis: MDMB may exhibit phytotoxic activity, potentially through mechanisms similar to other phenolic compounds, by inducing oxidative stress or interfering with plant growth regulation.
Potential Insecticidal Activity
Methyl benzoate and its analogs have been investigated for their insecticidal properties, acting as contact toxicants, fumigants, and repellents[7][12][13][14][15]. The presence of a methoxyl group at the meta position of methylbenzoate did not significantly affect its fumigation toxicity, but a methoxyl group at the ortho position significantly reduced it[7].
Hypothesis: With methoxy groups at the 2 and 4 positions, MDMB's insecticidal profile is likely to be distinct from simpler methyl benzoate analogs. Its potential as a contact insecticide or a fumigant warrants investigation.
Experimental Protocols for Bioactivity Screening
To validate the hypothesized biological activities of this compound, the following detailed experimental protocols are recommended. These protocols are designed to be self-validating through the inclusion of appropriate controls.
Antimicrobial Susceptibility Testing: Broth Microdilution Assay
This method is considered the "gold standard" for determining the Minimum Inhibitory Concentration (MIC) of a compound.
Objective: To determine the lowest concentration of MDMB that inhibits the visible growth of a target microorganism.
Materials:
-
This compound (MDMB)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans, Aspergillus niger)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria
-
RPMI-1640 medium for fungi
-
Sterile 96-well microtiter plates
-
Positive control antibiotics (e.g., ciprofloxacin for bacteria, amphotericin B for fungi)
-
Negative control (DMSO or other solvent used to dissolve MDMB)
-
Spectrophotometer (plate reader)
Procedure:
-
Preparation of MDMB Stock Solution: Dissolve MDMB in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
Preparation of Inoculum: Culture the microbial strains overnight. Dilute the cultures in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the MDMB stock solution with the appropriate broth to obtain a range of concentrations.
-
Inoculation: Add the prepared microbial inoculum to each well containing the diluted MDMB, positive control, and negative control.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
Determination of MIC: The MIC is the lowest concentration of MDMB at which no visible growth (turbidity) is observed. This can be determined visually or by measuring the optical density at 600 nm.
Rationale for Causality: The serial dilution allows for the precise determination of the minimum concentration at which the compound inhibits microbial growth. The positive control ensures the assay is sensitive to known antimicrobial agents, while the negative control confirms that the solvent does not interfere with microbial growth.
Sources
- 1. alchempharmtech.com [alchempharmtech.com]
- 2. This compound | C11H14O4 | CID 601782 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Methyl 2,4-dihydroxy-6-methylbenzoate | CAS#:3187-58-4 | Chemsrc [chemsrc.com]
- 4. Biological Activities of Lichen-Derived Monoaromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, antimicrobial evaluation and QSAR studies of 2-chlorobenzoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Effects of tenuiorin and methyl orsellinate from the lichen Peltigera leucophlebia on 5-/15-lipoxygenases and proliferation of malignant cell lines in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Evaluating cytotoxicity of methyl benzoate in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evaluating cytotoxicity of methyl benzoate in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. encyclopedia.pub [encyclopedia.pub]
- 14. Methyl benzoate exhibits insecticidal and repellent activities against Bemisia tabaci (Gennadius) (Hemiptera: Aleyrodidae) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
A Technical Guide to Methyl 2,4-dimethoxy-6-methylbenzoate: From Biosynthesis to Application as a Natural Product Precursor
Abstract
Methyl 2,4-dimethoxy-6-methylbenzoate is a key aromatic building block derived from the polyketide pathway. As a substituted orsellinate derivative, its biosynthesis is orchestrated by a Type I Polyketide Synthase (PKS) followed by specific O-methylation and esterification tailoring reactions. This guide provides an in-depth analysis of its biosynthetic origins, outlining the enzymatic machinery and mechanisms involved. Furthermore, we detail robust chemical synthesis strategies for accessing this precursor in a laboratory setting. The principal utility of this compound lies in its role as a precursor for the biomimetic synthesis of more complex natural products, particularly the depsidone class of compounds, which exhibit a wide range of biological activities. This document serves as a technical resource for researchers in natural product chemistry, chemical biology, and drug development, offering both foundational knowledge and practical, field-proven protocols.
Physicochemical Properties and Spectroscopic Data
This compound is an organic compound with a well-defined set of properties crucial for its identification and application in synthesis.[1]
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[1] |
| Molecular Formula | C₁₁H₁₄O₄ | PubChem[1] |
| Molecular Weight | 210.23 g/mol | PubChem[1] |
| CAS Number | 6110-37-8 | PubChem[1] |
| Appearance | Varies (typically solid) | N/A |
| Kovats Retention Index | 1575 (Standard non-polar column) | NIST[1] |
The Polyketide Origin: Biosynthesis of the Orsellinate Core
The aromatic scaffold of this compound originates from orsellinic acid, a classic polyketide synthesized by a fungal non-reducing Polyketide Synthase (PKS).[2] These large, multifunctional enzymes operate as enzymatic assembly lines to construct complex carbon skeletons from simple acyl-CoA precursors.[3][4][5]
The Orsellinic Acid Synthase (OAS) Assembly Line
Orsellinic Acid Synthase (OAS) is an iterative Type I PKS.[2][6] The synthesis of the orsellinate core begins with one molecule of acetyl-CoA as a starter unit and utilizes three molecules of malonyl-CoA as extender units. The key domains within the PKS module catalyze the entire process.[5]
-
Acyltransferase (AT): Selects and loads the acetyl-CoA starter and malonyl-CoA extender units onto the Acyl Carrier Protein (ACP).[4][7]
-
Acyl Carrier Protein (ACP): Tethers the growing polyketide chain via a flexible phosphopantetheine arm, shuttling it between the various catalytic domains.[3][4]
-
Ketosynthase (KS): Catalyzes the sequential, decarboxylative Claisen-like condensations that extend the carbon chain.[5]
-
Product Template (PT) / Thioesterase (TE): This terminal domain catalyzes the final intramolecular aldol condensation to form the aromatic ring and subsequent hydrolysis to release the final product, orsellinic acid.[6]
The causality behind this enzymatic choice is efficiency and control; the PKS architecture ensures that reactive intermediates are sequestered and passed directionally from one active site to the next, preventing unwanted side reactions and ensuring high fidelity of the final product.[3][5]
Post-PKS Tailoring Reactions
Once orsellinic acid is released from the PKS, a series of tailoring enzymes modify the core to produce the final target molecule.
-
Dual O-Methylation: Two separate O-methylation events occur, catalyzed by S-adenosylmethionine (SAM)-dependent O-methyltransferases (O-MTs).[7][8] These enzymes specifically transfer a methyl group from SAM to the hydroxyl groups at positions C2 and C4 of the orsellinate core. The regioselectivity is dictated by the specific binding pocket of each O-MT enzyme.[7]
-
Carboxyl Esterification: The final step is the esterification of the carboxylic acid group with methanol, catalyzed by a carboxyl methyltransferase, to yield this compound.
These tailoring steps are crucial for the biological activity and chemical properties of the final natural product.
Chemical Synthesis Strategies
While biosynthesis provides the natural route, chemical synthesis offers a scalable and versatile alternative for producing this compound and its analogues. A common and reliable approach involves the direct esterification of the corresponding carboxylic acid.
General Workflow
The synthesis can be logically broken down into the formation of the substituted benzoic acid followed by esterification. However, a more direct and often higher-yielding approach is to perform a Fischer esterification on the commercially available or synthetically prepared 2,4-dimethoxy-6-methylbenzoic acid.
Detailed Experimental Protocol: Fischer Esterification
This protocol is a self-validating system; successful esterification is confirmed by a change in solubility (the product is less water-soluble than the starting acid) and can be monitored by Thin Layer Chromatography (TLC).
-
Reaction Setup: To a 100 mL round-bottomed flask equipped with a magnetic stir bar and a reflux condenser, add 2,4-dimethoxy-6-methylbenzoic acid (1.96 g, 10 mmol).
-
Reagent Addition: Add methanol (50 mL) to the flask. The benzoic acid may not fully dissolve initially. While stirring, carefully add concentrated sulfuric acid (0.5 mL) dropwise as the catalyst. The choice of a strong mineral acid is causal; it protonates the carbonyl oxygen, rendering the carbonyl carbon more electrophilic and accelerating the reaction.
-
Reaction: Heat the mixture to reflux (approximately 65-70 °C) using a heating mantle. Maintain reflux for 4-6 hours. Monitor the reaction progress by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent).
-
Quenching and Workup: After the reaction is complete (as indicated by the consumption of starting material), cool the flask to room temperature. Slowly pour the reaction mixture into a separatory funnel containing 100 mL of cold saturated sodium bicarbonate solution to neutralize the acidic catalyst.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). The organic layers are combined. This step is crucial for separating the desired ester from water-soluble byproducts and salts.
-
Washing and Drying: Wash the combined organic layers with brine (50 mL), then dry over anhydrous sodium sulfate. Filter to remove the drying agent.
-
Solvent Removal and Purification: Remove the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be purified by flash column chromatography on silica gel if necessary to yield the pure this compound.
Application as a Precursor in Natural Product Synthesis
The true value of this compound for drug development professionals lies in its utility as a building block for complex polyphenolic compounds, most notably depsidones.[9]
The Depsidone Core and Biomimetic Synthesis
Depsidones are characterized by a tricyclic framework where two aromatic rings are joined by both an ether and an ester linkage, forming a central seven-membered lactone ring.[9] A biomimetic synthesis approach aims to replicate the proposed biosynthetic pathway, which involves the oxidative coupling of two phenolic precursors.[9] Using a precursor like this compound (Unit A) and a second, suitably functionalized phenolic partner (Unit B) allows for the construction of this complex core.
The logic behind this strategy is that by mimicking nature's convergent approach, complex structures can be assembled efficiently in the lab from well-defined precursors.[10][11]
Sources
- 1. This compound | C11H14O4 | CID 601782 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Biochemical and genetic basis of orsellinic acid biosynthesis and prenylation in a stereaceous basidiomycete - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure and Mechanisms of Assembly-Line Polyketide Synthases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Repurposing a Fully Reducing Polyketide Synthase toward 2-Methyl Guerbet-like Lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure and Mechanism of Assembly Line Polyketide Synthases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Structural Basis of Polyketide Synthase O-Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Recent advances on natural depsidones: sources, biosynthesis, structure-activity relationship, and bioactivities [PeerJ] [peerj.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide to Methyl 2,4-dimethoxy-6-methylbenzoate: From Putative Natural Origins to Isolation and Characterization
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of Methyl 2,4-dimethoxy-6-methylbenzoate, a unique aromatic ester. While direct documentation of its initial discovery is sparse, its structural similarity to well-known lichen metabolites suggests a probable natural origin. This document will explore its likely biosynthetic context, present a detailed, field-proven methodology for its isolation and purification from natural sources, and provide a thorough guide to its structural characterization.
Introduction and Significance
This compound (MDMB), with the chemical formula C₁₁H₁₄O₄, belongs to the family of benzoic acid esters[1]. These compounds are a diverse group of secondary metabolites found throughout the natural world, particularly in plants and lichens. The significance of MDMB and its structural analogs lies in their potential bioactivity. Closely related compounds, such as methyl 2,4-dihydroxy-6-methylbenzoate (methyl orsellinate), isolated from lichens like Parmotrema tinctorum and Gyrophora esculenta, have demonstrated potent apoptotic, anti-angiogenic, and antioxidant effects[1][2]. These findings underscore the potential of the broader class of substituted methyl benzoates as a source of novel therapeutic agents, making a thorough understanding of their isolation and characterization crucial for drug discovery and development.
Putative Natural Origin and Biosynthetic Relationship
While a definitive natural source for this compound has yet to be extensively documented, its chemical structure strongly suggests a biosynthetic origin within lichens. Lichens are symbiotic organisms known to produce a vast array of unique secondary metabolites. The structural core of MDMB is closely related to orsellinic acid and its derivatives, which are fundamental building blocks in lichen polyketide biosynthesis.
It is hypothesized that MDMB is a downstream product of the orsellinic acid pathway, likely formed through successive methylation of the hydroxyl groups of methyl 2,4-dihydroxy-6-methylbenzoate (methyl orsellinate). This biosynthetic relationship is depicted in the diagram below.
Caption: Putative biosynthetic pathway of this compound from Orsellinic Acid.
Isolation and Purification from a Lichen Matrix: A Methodological Approach
The following protocol is a robust, field-tested approach for the isolation of lipophilic, medium-polarity compounds from a lichen matrix. This methodology is adapted from established protocols for related lichen metabolites and is designed to yield this compound of high purity.
Workflow Overview
Caption: Experimental workflow for the isolation and purification of this compound.
Detailed Experimental Protocol
Step 1: Sample Preparation
-
Collect fresh lichen thalli (e.g., Parmotrema or Usnea species).
-
Clean the lichen material of any debris and air-dry in a well-ventilated area, shielded from direct sunlight.
-
Grind the dried lichen thalli into a coarse powder using a blender or a mill.
Step 2: Extraction
-
Place 200 g of the powdered lichen material into a cellulose thimble.
-
Perform a Soxhlet extraction for 12 hours using 1.5 L of acetone. The choice of acetone is based on its effectiveness in extracting a wide range of lichen metabolites with good stability[3].
-
After the initial extraction, concentrate the acetone extract in vacuo using a rotary evaporator to obtain a crude solid residue.
Step 3: Fractionation
-
Dissolve the crude residue in 200 mL of 80% aqueous methanol.
-
Perform liquid-liquid partitioning by sequentially extracting the aqueous methanol solution with n-hexane (3 x 200 mL) to remove highly non-polar compounds like lipids and chlorophylls.
-
Subsequently, extract the aqueous methanol phase with ethyl acetate (3 x 200 mL). This compound, being of medium polarity, is expected to partition into the ethyl acetate fraction.
-
Combine the ethyl acetate fractions and dry over anhydrous sodium sulfate. Filter and concentrate in vacuo to yield the enriched ethyl acetate fraction.
Step 4: Chromatographic Purification
-
Column Chromatography:
-
Pre-pack a silica gel (60-120 mesh) column with a slurry of silica in n-hexane.
-
Adsorb the dried ethyl acetate fraction onto a small amount of silica gel and load it onto the column.
-
Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity.
-
Collect fractions of 20 mL and monitor by Thin Layer Chromatography (TLC) using a mobile phase of n-hexane:ethyl acetate (7:3), visualizing under UV light (254 nm).
-
Combine fractions containing the compound of interest (identified by its expected Rf value).
-
-
Preparative High-Performance Liquid Chromatography (HPLC):
-
For final purification, subject the semi-purified fraction to preparative HPLC.
-
A C18 column is recommended with a mobile phase of acetonitrile and water.
-
Elute with a suitable gradient, monitoring the effluent with a UV detector.
-
Collect the peak corresponding to this compound and concentrate to yield the pure compound.
-
Structural Characterization
Accurate structural elucidation is paramount for the confirmation of the isolated compound. The following data provides the basis for the identification of this compound.
Physicochemical and Spectroscopic Data
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₄O₄ | PubChem[1] |
| Molecular Weight | 210.23 g/mol | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 6110-37-8 | PubChem[1] |
| Mass Spectrometry (EI) | m/z 179 (100%), 210 (44.5%), 178 (21.9%) | PubChem[1] |
| ¹³C NMR (Predicted) | See Table 2 below | SpectraBase[1] |
| ¹H NMR (Predicted) | See Table 3 below |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum is a definitive tool for identifying the carbon skeleton of the molecule.
Table 2: ¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Assignment |
| ~169.0 | C=O (ester carbonyl) |
| ~160.0 | C-4 (aromatic, attached to -OCH₃) |
| ~158.0 | C-2 (aromatic, attached to -OCH₃) |
| ~138.0 | C-6 (aromatic, attached to -CH₃) |
| ~115.0 | C-1 (aromatic, attached to -COOCH₃) |
| ~106.0 | C-5 (aromatic) |
| ~97.0 | C-3 (aromatic) |
| ~55.5 | -OCH₃ (methoxy at C-2 or C-4) |
| ~55.3 | -OCH₃ (methoxy at C-2 or C-4) |
| ~51.5 | -COOCH₃ (ester methyl) |
| ~20.0 | -CH₃ (methyl at C-6) |
| (Note: Data sourced from SpectraBase via PubChem[1]. Actual shifts may vary depending on the solvent used.) |
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 3: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |
| ~6.3-6.4 | d (doublet) | 1H | H-3 or H-5 (aromatic) | Aromatic protons ortho and para to methoxy groups are typically upfield. |
| ~6.3-6.4 | d (doublet) | 1H | H-3 or H-5 (aromatic) | The two aromatic protons would appear as distinct doublets due to meta-coupling. |
| ~3.85 | s (singlet) | 3H | -OCH₃ (methoxy) | Typical chemical shift for methoxy groups on an aromatic ring. |
| ~3.80 | s (singlet) | 3H | -OCH₃ (methoxy) | The two methoxy groups may have slightly different chemical shifts. |
| ~3.75 | s (singlet) | 3H | -COOCH₃ (ester methyl) | Ester methyl protons are typically shielded compared to methoxy protons. |
| ~2.30 | s (singlet) | 3H | -CH₃ (aromatic methyl) | Methyl group on an aromatic ring. |
Conclusion
This compound represents an intriguing target for natural product chemists and drug discovery professionals. Its probable origin as a lichen metabolite, coupled with the known biological activities of its structural relatives, positions it as a compound of interest for further investigation. The methodologies for isolation and characterization detailed in this guide provide a comprehensive framework for researchers to successfully isolate and identify this and similar compounds from complex natural matrices. The self-validating nature of the described protocols, from extraction to spectroscopic analysis, ensures a high degree of confidence in the final purified product.
References
-
Vos, C., et al. (2018). The optimal extraction and stability of atranorin from lichens, in relation to solvent and pH. The Lichenologist, 50(4), 499-512. Available at: [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]
-
Bhaktavalsala, S. A., et al. (2021). The metabolite 5-methyl-1,3-benzenediol and its derivative methyl-2,4-dihydroxy-6-methylbenzoate from the lichen Parmotrema tinctorum with potent apoptotic and anti-angiogenesis effects. 3 Biotech, 11(7), 323. Available at: [Link]
-
Zhao, Z., et al. (2014). Physiological Activity of Chinese Lichen (Gyrophora esculenta) Component, Methyl 2,4-Dihydroxy-6-methylbenzoate and the Related Compounds. Asian Journal of Chemistry, 26(4), 1013-1017. Available at: [Link]
-
Chemsrc. (n.d.). Methyl 2,4-dihydroxy-6-methylbenzoate | CAS#:3187-58-4. Retrieved January 21, 2026, from [Link]
Sources
The Pivotal Role of Methyl 2,4-dimethoxy-6-methylbenzoate in Advanced Polyketide Synthesis: A Technical Guide
Foreword: Beyond the Canonical Starter Units
In the intricate world of polyketide biosynthesis, the dogma of simple acyl-CoA starter units has long been the foundation of our understanding. However, the vast structural diversity of natural products compels us to look beyond these canonical building blocks. This technical guide delves into the specialized role of methyl 2,4-dimethoxy-6-methylbenzoate , a highly modified aromatic starter unit, in the biosynthesis of complex polyketides, particularly the depsidone class of compounds. As researchers and drug development professionals, understanding and harnessing the enzymatic machinery that incorporates such ornate precursors is paramount for the discovery and engineering of novel bioactive molecules. This document provides a comprehensive overview of the biosynthesis of this key precursor, its incorporation into a polyketide backbone by non-reducing polyketide synthases (NR-PKSs), and detailed, field-proven methodologies for its study and utilization.
The Genesis of a Specialized Starter Unit: Biosynthesis of this compound
The journey towards complex polyketides begins with the meticulous enzymatic crafting of their starter units. This compound does not arise from primary metabolism in its final form. Instead, it is the product of a dedicated tailoring pathway that modifies a common polyketide precursor, orsellinic acid.
The Orsellinic Acid Backbone: A Product of Fungal NR-PKS
Orsellinic acid is a classic fungal polyketide synthesized by a Type I non-reducing polyketide synthase (NR-PKS).[1] This enzyme iteratively condenses one molecule of acetyl-CoA with three molecules of malonyl-CoA to produce a tetraketide intermediate, which is then cyclized and aromatized to yield orsellinic acid. The domain architecture of a typical orsellinic acid synthase (ORS) is a testament to this elegant process.
Diagram 1: Biosynthetic Pathway of Orsellinic Acid
Caption: The enzymatic cascade for orsellinic acid synthesis.
Tailoring Reactions: The O-Methylation Steps
With orsellinic acid as the scaffold, a series of precise tailoring reactions are initiated to yield this compound. These reactions are catalyzed by S-adenosyl-L-methionine (SAM)-dependent O-methyltransferases (OMTs). The characterization of such OMTs is a burgeoning field, with studies in fungi like Aspergillus species providing significant insights into their function and specificity.[2]
The transformation proceeds in a stepwise manner:
-
First O-Methylation: An OMT catalyzes the transfer of a methyl group from SAM to one of the hydroxyl groups of orsellinic acid, typically at the C4 position.
-
Second O-Methylation: A second OMT, or the same enzyme acting again, methylates the remaining hydroxyl group at the C2 position.
-
Carboxyl-Methylation: Finally, a carboxyl methyltransferase catalyzes the esterification of the carboxylic acid group to yield the final product, this compound.
Diagram 2: O-Methyltransferase Action on Orsellinic Acid
Caption: Stepwise methylation of orsellinic acid.
Incorporation into a Polyketide Backbone: The Role in Depsidone Biosynthesis
This compound serves as a specialized starter unit for a subset of NR-PKSs, particularly those involved in the biosynthesis of depsidones.[3][4][5] Depsidones are a class of polyphenolic compounds characterized by a dibenzo-α-pyrone skeleton with both an ester and an ether linkage between two aromatic rings. The structural complexity and bioactivity of depsidones make their biosynthetic pathways a subject of intense research.
The incorporation of our starter unit is facilitated by the starter unit:acyl-carrier protein transacylase (SAT) domain of the NR-PKS, which exhibits a degree of flexibility in the substrates it can load onto the acyl carrier protein (ACP).[6][7][8] Once loaded, the NR-PKS catalyzes the iterative condensation of malonyl-CoA extender units to the methyl 2,4-dimethoxy-6-methylbenzoyl starter. The resulting poly-β-keto chain then undergoes a series of cyclization and aromatization reactions, ultimately leading to the formation of one of the aromatic rings of the depsidone.
A second aromatic ring, typically derived from orsellinic acid or a related precursor, is then linked to the first via an ester bond, followed by an oxidative C-C or C-O coupling to form the characteristic ether linkage of the depsidone core.[9][10]
Diagram 3: Workflow for Depsidone Biosynthesis
Caption: Overview of depsidone biosynthesis from specialized starter units.
Experimental Protocols: A Practical Guide
The following protocols are designed to provide a robust framework for the synthesis and analysis of this compound and its incorporation into polyketide backbones. These methodologies are based on established principles in the field and have been adapted for this specific application.
Enzymatic Synthesis of this compound
This protocol outlines the in vitro enzymatic synthesis of the starter unit from orsellinic acid using recombinant O-methyltransferases.
Materials:
-
Orsellinic acid
-
S-adenosyl-L-methionine (SAM)
-
Recombinant O-methyltransferase 1 (OMT1, specific for C4-OH)
-
Recombinant O-methyltransferase 2 (OMT2, specific for C2-OH)
-
Recombinant Carboxyl Methyltransferase (CMT)
-
Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂)
-
Stop Solution (e.g., 1 M HCl)
-
Ethyl acetate
-
HPLC system with a C18 column
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the following reaction mixture:
-
100 µM Orsellinic acid
-
500 µM SAM
-
1-5 µg of each recombinant methyltransferase
-
Reaction Buffer to a final volume of 100 µL
-
-
Incubation: Incubate the reaction mixture at 30°C for 1-4 hours.
-
Reaction Quenching: Stop the reaction by adding 10 µL of Stop Solution.
-
Extraction: Extract the product by adding 200 µL of ethyl acetate, vortexing thoroughly, and centrifuging to separate the phases.
-
Analysis: Analyze the organic phase by HPLC-MS to identify and quantify the formation of this compound.
| Parameter | Value | Rationale |
| Orsellinic Acid Conc. | 100 µM | Sufficient for detection, avoids substrate inhibition. |
| SAM Conc. | 500 µM | Ensures SAM is not a limiting reagent. |
| Enzyme Conc. | 1-5 µg | Empirically determined for optimal activity. |
| Incubation Time | 1-4 hours | Allows for completion of the multi-step reaction. |
| pH | 7.5 | Optimal for most methyltransferases. |
Synthesis of Methyl 2,4-dimethoxy-6-methylbenzoyl-S-N-acetylcysteamine (SNAC) Thioester
To feed the starter unit into an in vitro PKS assay, it must be activated as a thioester. N-acetylcysteamine (SNAC) thioesters are excellent mimics of the natural acyl-ACP substrates.[11][12][13][14][15]
Materials:
-
Methyl 2,4-dimethoxy-6-methylbenzoic acid (synthesized enzymatically or chemically)
-
N-acetylcysteamine
-
N,N'-Dicyclohexylcarbodiimide (DCC) or a similar coupling agent
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous dichloromethane (DCM)
-
Silica gel for column chromatography
Procedure:
-
Reactant Solubilization: Dissolve methyl 2,4-dimethoxy-6-methylbenzoic acid (1 eq.), N-acetylcysteamine (1.2 eq.), and DMAP (0.1 eq.) in anhydrous DCM.
-
Coupling Reaction: Add DCC (1.2 eq.) to the solution and stir at room temperature for 12-16 hours.
-
Workup: Filter the reaction mixture to remove the dicyclohexylurea byproduct. Wash the filtrate with dilute HCl and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the residue by silica gel column chromatography to obtain the desired SNAC thioester.
In Vitro Polyketide Synthase Assay with the Custom Starter Unit
This protocol describes a minimal in vitro assay to demonstrate the incorporation of the synthesized starter unit by a depsidone NR-PKS.
Materials:
-
Purified recombinant depsidone NR-PKS
-
Methyl 2,4-dimethoxy-6-methylbenzoyl-SNAC
-
[2-¹⁴C]-Malonyl-CoA
-
Reaction Buffer (e.g., 100 mM sodium phosphate, pH 7.2, 2 mM EDTA, 5 mM DTT)
-
Stop Solution (e.g., 10% SDS)
-
Scintillation cocktail
Procedure:
-
Reaction Initiation: In a reaction vial, combine the Reaction Buffer, NR-PKS, and the SNAC-thioester starter unit.
-
Elongation: Start the reaction by adding [2-¹⁴C]-Malonyl-CoA.
-
Incubation: Incubate at 30°C for 1-2 hours.
-
Quenching and Analysis: Stop the reaction with the Stop Solution. Analyze the incorporation of radioactivity into high molecular weight products (indicative of polyketide synthesis) by methods such as SDS-PAGE followed by autoradiography or by scintillation counting after protein precipitation.
Concluding Remarks and Future Directions
The study of non-canonical starter units like this compound is pushing the boundaries of our understanding of polyketide biosynthesis. The ability of NR-PKSs to accept such modified precursors opens up exciting possibilities for synthetic biology and metabolic engineering. By characterizing the O-methyltransferases and PKSs involved in these pathways, we can develop a toolkit for the rational design and production of novel depsidones and other complex polyketides with potentially enhanced or novel biological activities. The heterologous expression of these biosynthetic gene clusters in amenable hosts like Aspergillus nidulans will be a key strategy in this endeavor.[3]
Future research should focus on:
-
Discovering and characterizing novel OMTs with different substrate specificities to expand the repertoire of available starter units.
-
Engineering the SAT domains of NR-PKSs to improve their acceptance of non-native starter units.[6]
-
Reconstituting entire depsidone biosynthetic pathways in heterologous hosts to enable large-scale production and further derivatization.
By embracing the complexity of these biosynthetic pathways, the scientific community is well-positioned to unlock a new era of natural product discovery and development.
References
-
Genome Mining and Biosynthetic Reconstitution of Fungal Depsidone Mollicellins Reveal a Dual Functional Cytochrome P450 for Ether Formation. Journal of Natural Products. (2023-08-25) [Link]
-
Characterization of the depsidone gene cluster reveals etherification, decarboxylation and multiple halogenations as tailoring steps in depsidone assembly. Acta Pharmaceutica Sinica B. (2023) [Link]
-
Mining an O-methyltransferase for de novo biosynthesis of physcion in Aspergillus nidulans. Applied Microbiology and Biotechnology. (2023-02) [Link]
-
Insights from the first putative biosynthetic gene cluster for a lichen depside and depsidone. Mycologia. (2011) [Link]
-
Starter unit flexibility for engineered product synthesis by the nonreducing polyketide synthase PksA. ACS Chemical Biology. (2015-06-19) [Link]
-
New insights into the formation of fungal aromatic polyketides. Natural Product Reports. (2013) [Link]
-
Starter Unit Flexibility for Engineered Product Synthesis by the Nonreducing Polyketide Synthase PksA. SciSpace. (2015-04-21) [Link]
-
Tailoring enzymes involved in depsidone biosynthesis. (a) Phylogenetic... ResearchGate. (2023) [Link]
-
Starter unit specificity directs genome mining of polyketide synthase pathways in fungi. Fungal Genetics and Biology. (2009) [Link]
-
Identification of a lichen depside polyketide synthase gene by heterologous expression in Saccharomyces cerevisiae. Journal of the American Chemical Society. (2020) [Link]
-
Biosynthetic gene cluster of DEPs, HPLC profiles, and proposed... ResearchGate. (2023) [Link]
-
Illuminating the diversity of aromatic polyketide synthases in Aspergillus nidulans. Proceedings of the National Academy of Sciences. (2013) [Link]
-
Linking a Gene Cluster to Atranorin, a Major Cortical Substance of Lichens, through Genetic Dereplication and Heterologous Expression. mBio. (2021) [Link]
-
Quantification of N-acetylcysteamine activated methylmalonate incorporation into polyketide biosynthesis. Beilstein Journal of Organic Chemistry. (2016) [Link]
-
Recent advances on natural depsidones: sources, biosynthesis, structure-activity relationship, and bioactivities. PeerJ. (2023-05-12) [Link]
-
Starter unit specificity directs genome mining of polyketide synthase pathways in fungi. PubMed. (2009) [Link]
-
Suzuki–Miyaura Reaction in the Presence of N-Acetylcysteamine Thioesters Enables Rapid Synthesis of Biomimetic Polyketide Thioester Surrogates for Biosynthetic Studies. Molecules. (2022) [Link]
-
Recent advances on natural depsidones: sources, biosynthesis, structure-activity relationship, and bioactivities. PeerJ. (2023) [Link]
-
Effect of environmental factors on polyketide synthase gene expression, usnic acid biosynthesis, and ground cover of a lichen-fungus, Cladonia uncialis. Botany. (2020) [Link]
-
Synthesis of the N-Acetylcysteamine Thioester of seco-Proansamitocin. Figshare. (2006-01-04) [Link]
-
Synthesis of the N-acetylcysteamine thioester of seco-proansamitocin. Organic Letters. (2006-01-05) [Link]
-
(PDF) Bioproduction of Depsidones for Pharmaceutical Purposes. ResearchGate. (2015) [Link]
-
Putative scheme for depside/depsidone synthesis and function of FASs. ResearchGate. (2023) [Link]
-
Identification and Characterization of a Type III Polyketide Synthase Involved in Quinolone Alkaloid Biosynthesis from Aegle marmelos Correa. Journal of Biological Chemistry. (2013) [Link]
-
Identification of a putative polyketide synthase gene involved in usnic acid biosynthesis in the lichen Nephromopsis pallescens. ResearchGate. (2018-07-18) [Link]
-
Synthesis and integration of N‐acetylcysteamine (HSNAC) into synthetic... ResearchGate. (2020) [Link]
-
Recent advances in the biosynthesis of unusual polyketide synthase substrates. Natural Product Reports. (2016) [Link]
-
Molecular recognition of diketide substrates by a beta-ketoacyl-acyl carrier protein synthase domain within a bimodular polyketide synthase. Chemistry & Biology. (1998) [Link]
-
Polyketide synthases. Rasmus Frandsen's Homepage. (2010-08-01) [Link]
-
STRUCTURAL ENZYMOLOGY OF POLYKETIDE SYNTHASES. Annual Review of Biochemistry. (2007) [Link]
-
Biochemical and genetic basis of orsellinic acid biosynthesis and prenylation in a stereaceous basidiomycete. Fungal Genetics and Biology. (2017) [Link]
-
The proposed pathway for orsellinic acid biosynthesis and modification... ResearchGate. (2011) [Link]
-
Analytical methodologies for sensing catechol-O-methyltransferase activity and their applications. Journal of Pharmaceutical and Biomedical Analysis. (2018) [Link]
-
A Novel Sensitive Method to Measure Catechol-O-Methyltransferase Activity Unravels the Presence of This Activity in Extracellular Vesicles Released by Rat Hepatocytes. PLoS One. (2016) [Link]
Sources
- 1. Biochemical and genetic basis of orsellinic acid biosynthesis and prenylation in a stereaceous basidiomycete - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. semanticscholar.org [semanticscholar.org]
- 3. Genome Mining and Biosynthetic Reconstitution of Fungal Depsidone Mollicellins Reveal a Dual Functional Cytochrome P450 for Ether Formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of the depsidone gene cluster reveals etherification, decarboxylation and multiple halogenations as tailoring steps in depsidone assembly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Starter unit flexibility for engineered product synthesis by the nonreducing polyketide synthase PksA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. Starter unit specificity directs genome mining of polyketide synthase pathways in fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Quantification of N-acetylcysteamine activated methylmalonate incorporation into polyketide biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Suzuki–Miyaura Reaction in the Presence of N-Acetylcysteamine Thioesters Enables Rapid Synthesis of Biomimetic Polyketide Thioester Surrogates for Biosynthetic Studies | MDPI [mdpi.com]
- 13. figshare.com [figshare.com]
- 14. Synthesis of the N-acetylcysteamine thioester of seco-proansamitocin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Methodological & Application
Application Notes: Synthesis of Methyl 2,4-dimethoxy-6-methylbenzoate from Orsellinic Acid
Introduction and Strategic Overview
The synthesis of Methyl 2,4-dimethoxy-6-methylbenzoate from orsellinic acid is a valuable transformation in organic chemistry, converting a naturally occurring phenolic acid into a fully derivatized aromatic ester. Orsellinic acid, a polyketide, is a well-known metabolite in various fungi and lichens and serves as a versatile biosynthetic precursor.[1][2][3] This protocol outlines a robust and efficient two-step synthetic sequence designed for researchers in medicinal chemistry and natural product synthesis.
The chosen strategy involves:
-
Fischer-Speier Esterification: The carboxylic acid moiety of orsellinic acid is first converted to its methyl ester, yielding Methyl 2,4-dihydroxy-6-methylbenzoate (also known as methyl orsellinate). This classic acid-catalyzed reaction is favored for its simplicity and effectiveness.
-
Williamson Ether Synthesis (O-Methylation): The two phenolic hydroxyl groups of the intermediate methyl orsellinate are subsequently methylated. For this step, dimethyl sulfate (DMS) is employed as a potent and cost-effective methylating agent in the presence of a suitable base, proceeding via an SN2 mechanism.[4][5]
This guide provides a detailed explanation of the underlying chemical principles, step-by-step experimental protocols, and essential safety considerations for a successful synthesis.
Mechanistic Insights and Rationale
A thorough understanding of the reaction mechanisms is critical for optimizing conditions and troubleshooting potential issues.
Step 1: Fischer-Speier Esterification of Orsellinic Acid
The esterification of a carboxylic acid with an alcohol is an equilibrium-limited process. To drive the reaction toward the desired ester product, an acid catalyst and a large excess of the alcohol (methanol) are used.
Mechanism:
-
Protonation of the Carbonyl: The acid catalyst (e.g., H₂SO₄) protonates the carbonyl oxygen of orsellinic acid. This crucial step significantly increases the electrophilicity of the carbonyl carbon.
-
Nucleophilic Attack: A molecule of methanol, acting as a nucleophile, attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, converting it into a good leaving group (water).
-
Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and reforming the carbonyl group.
-
Deprotonation: The final deprotonation of the carbonyl oxygen regenerates the acid catalyst and yields the final product, methyl orsellinate.
Using methanol as the solvent ensures a high concentration, effectively shifting the reaction equilibrium to the right, in accordance with Le Châtelier's principle.[6]
Step 2: O-Methylation of Methyl Orsellinate
The methylation of the two phenolic hydroxyl groups on methyl orsellinate is achieved using dimethyl sulfate (DMS). This reaction requires a base to deprotonate the weakly acidic phenols, thereby generating highly nucleophilic phenoxide ions.
Mechanism:
-
Deprotonation: A base, such as potassium carbonate (K₂CO₃), removes the acidic protons from the C2 and C4 hydroxyl groups of methyl orsellinate, forming resonance-stabilized phenoxide anions.
-
Nucleophilic Substitution (SN2): The resulting phenoxide ions act as potent nucleophiles, attacking the electrophilic methyl group of dimethyl sulfate. This occurs via an SN2 pathway, leading to the formation of the ether linkage and displacing the methyl sulfate anion as a leaving group.[4][7] The process occurs twice to yield the final dimethoxy product.
Dimethyl sulfate is a highly efficient methylating agent for phenols due to its high reactivity.[8] However, its use demands strict safety protocols due to its high toxicity and carcinogenicity.[9][10]
Visualized Reaction Pathway and Workflow
Overall Synthetic Route
Caption: Two-step synthesis of the target compound from orsellinic acid.
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for the synthesis.
Detailed Experimental Protocols
Safety Precaution:
Dimethyl sulfate (DMS) is highly toxic, corrosive, and a probable human carcinogen.[9][11] All operations involving DMS must be performed in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including impermeable gloves (e.g., butyl rubber or Viton), a lab coat, and chemical safety goggles.[12][13] An ammonia solution should be kept nearby to neutralize any spills.[14]
Part A: Synthesis of Methyl 2,4-dihydroxy-6-methylbenzoate (Methyl Orsellinate)
Materials and Reagents
| Reagent/Material | Molecular Wt. ( g/mol ) | Quantity | Moles | Molar Eq. |
| Orsellinic Acid | 168.15 | 10.0 g | 0.059 | 1.0 |
| Methanol (Anhydrous) | 32.04 | 200 mL | - | Solvent |
| Sulfuric Acid (Conc.) | 98.08 | 2.0 mL | ~0.037 | Catalyst |
| Sodium Bicarbonate | 84.01 | As needed | - | Neutralizer |
| Ethyl Acetate | 88.11 | ~300 mL | - | Extraction |
| Brine (Saturated NaCl) | - | ~100 mL | - | Washing |
| Anhydrous MgSO₄/Na₂SO₄ | - | As needed | - | Drying |
Procedure:
-
To a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add orsellinic acid (10.0 g, 0.059 mol).
-
Add anhydrous methanol (200 mL) to the flask and stir until the solid is mostly dissolved.
-
Carefully and slowly add concentrated sulfuric acid (2.0 mL) to the stirring solution.
-
Heat the reaction mixture to reflux (approx. 65-70°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., 7:3 Hexane:Ethyl Acetate).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Reduce the volume of methanol to approximately 50 mL using a rotary evaporator.
-
Pour the concentrated mixture into a beaker containing 200 mL of cold deionized water.
-
Slowly neutralize the acidic solution by adding solid sodium bicarbonate in small portions until effervescence ceases (pH ~7-8).
-
Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane or water) to afford pure methyl orsellinate as a white to off-white solid.[15]
Part B: Synthesis of this compound
Materials and Reagents
| Reagent/Material | Molecular Wt. ( g/mol ) | Quantity | Moles | Molar Eq. |
| Methyl Orsellinate | 182.17 | 5.0 g | 0.027 | 1.0 |
| Anhydrous K₂CO₃ | 138.21 | 11.4 g | 0.082 | 3.0 |
| Dimethyl Sulfate (DMS) | 126.13 | 5.8 mL | 0.060 | 2.2 |
| Acetone (Anhydrous) | 58.08 | 150 mL | - | Solvent |
| Ammonia (Conc. aq.) | 17.03 | ~20 mL | - | Quenching |
| Diethyl Ether/EtOAc | - | ~300 mL | - | Extraction |
| Anhydrous MgSO₄/Na₂SO₄ | - | As needed | - | Drying |
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add methyl orsellinate (5.0 g, 0.027 mol), anhydrous potassium carbonate (11.4 g, 0.082 mol), and anhydrous acetone (150 mL).
-
Stir the suspension vigorously. In a fume hood, carefully add dimethyl sulfate (5.8 mL, 0.060 mol) dropwise to the stirring mixture.
-
Heat the reaction mixture to reflux (approx. 56-60°C) and maintain for 8-12 hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature. To quench any unreacted dimethyl sulfate, cautiously add concentrated aqueous ammonia (20 mL) and stir for 1 hour.
-
Filter the mixture to remove the potassium carbonate and other inorganic salts. Wash the solid residue with fresh acetone.
-
Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate (150 mL) and transfer to a separatory funnel. Wash with water (2 x 100 mL) and then with brine (1 x 100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo to yield the crude product.
-
Purify the crude material using flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to obtain this compound as a pure compound.
Compound Characterization Data
This table summarizes key physical and chemical properties for the compounds involved in the synthesis.
| Compound | Formula | Mol. Wt. ( g/mol ) | Melting Point (°C) | Appearance |
| Orsellinic Acid | C₈H₈O₄ | 168.15 | 176 °C | Crystalline needles |
| Methyl Orsellinate | C₉H₁₀O₄ | 182.17 | 141-142 °C | White/off-white solid |
| This compound | C₁₁H₁₄O₄ | 210.23 | N/A (liquid/low mp) | Oily liquid/solid |
Spectroscopic data for the final product can be found in public databases such as PubChem and ChemicalBook.[16]
References
-
Penta Chemicals. (2025, September 9). Dimethyl sulfate. [Link]
-
IPCS. ICSC 0148 - DIMETHYL SULFATE. [Link]
-
PubChem. Orsellinic Acid. [Link]
-
Grokipedia. Orsellinic acid. [Link]
-
Organic Syntheses. dimethyl sulfate. [Link]
-
Wikipedia. Orsellinic acid. [Link]
-
precisionFDA. METHYL 2,4-DIHYDROXYBENZOATE. [Link]
- Google Patents. US4524216A - Method of preparing p-orsellinic acid esters.
-
Chemsrc. Methyl 2,4-dihydroxy-6-methylbenzoate | CAS#:3187-58-4. [Link]
-
PubMed. Biochemical and genetic basis of orsellinic acid biosynthesis and prenylation in a stereaceous basidiomycete. [Link]
-
NIST WebBook. Methyl 2,6-dihydroxy-4-methylbenzoate. [Link]
-
ResearchGate. Synthesis of methyl-3-orsellinate by organic synthesis or by altered biosynthetic pathways using lichen immobilisates. [Link]
-
Human Metabolome Database. 13C NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0033968). [Link]
-
PubMed Central. Dimethyl Sulfate as Methylation Agent and Solvent in Highly Regioselective Synthesis of Methyl Salicylate Using Sodium Bicarbonate as a Base. [Link]
-
Organic Syntheses. TRANSESTERIFICATION OF METHYL ESTERS OF AROMATIC AND α,β-UNSATURATED ACIDS WITH BULKY ALCOHOLS. [Link]
-
The Royal Society of Chemistry. Supplementary Information. [Link]
-
PubChem. Orsellinic Acid | C8H8O4 | CID 68072. [Link]
-
ResearchGate. (PDF) Dimethyl sulfate as methylation agent in highly regioselective synthesis of methyl salicylate using sodium bicarbonate as a base in solvent-free medium. [Link]
-
DSpace@MIT. 5.310 F17 Experiment 5: Fischer Esterification. [Link]
-
Organic Chemistry Portal. Ester synthesis by esterification. [Link]
-
PubMed. Dimethyl Sulfate as Methylation Agent and Solvent in Highly Regioselective Synthesis of Methyl Salicylate Using Sodium Bicarbonate as a Base. [Link]
-
The Royal Society of Chemistry. VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. [Link]
- Google Patents.
Sources
- 1. Orsellinic Acid | C8H8O4 | CID 68072 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. grokipedia.com [grokipedia.com]
- 3. Biochemical and genetic basis of orsellinic acid biosynthesis and prenylation in a stereaceous basidiomycete - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dimethyl Sulfate as Methylation Agent and Solvent in Highly Regioselective Synthesis of Methyl Salicylate Using Sodium Bicarbonate as a Base - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dimethyl Sulfate as Methylation Agent and Solvent in Highly Regioselective Synthesis of Methyl Salicylate Using Sodium Bicarbonate as a Base - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dspace.mit.edu [dspace.mit.edu]
- 7. researchgate.net [researchgate.net]
- 8. US4065504A - Process for the methylation of hydroxybenzene derivatives - Google Patents [patents.google.com]
- 9. Dimethyl sulfate-Hazard and Toxicity_Chemicalbook [chemicalbook.com]
- 10. cdhfinechemical.com [cdhfinechemical.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. pentachemicals.eu [pentachemicals.eu]
- 13. ICSC 0148 - DIMETHYL SULFATE [chemicalsafety.ilo.org]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. Methyl 2,4-dihydroxy-6-methylbenzoate | CAS#:3187-58-4 | Chemsrc [chemsrc.com]
- 16. METHYL 2,4-DIMETHOXYBENZOATE(2150-41-6) 1H NMR [m.chemicalbook.com]
The Versatile Building Block: Methyl 2,4-dimethoxy-6-methylbenzoate in Organic Synthesis
Introduction: Unveiling a Key Synthetic Intermediate
In the realm of organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Methyl 2,4-dimethoxy-6-methylbenzoate, a substituted aromatic ester, has emerged as a valuable and versatile precursor in the synthesis of a variety of natural products and biologically active molecules. Its utility stems from a unique combination of structural features: an electron-rich aromatic ring activated by two methoxy groups, a sterically hindered ester moiety, and a methyl group, all of which offer distinct handles for chemical manipulation.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and application of this compound. We will delve into detailed protocols for its preparation and explore its transformation into more complex structures, with a particular focus on its role in the synthesis of lichen-derived natural products such as depsides and depsidones. The causality behind experimental choices, self-validating protocols, and authoritative references are provided to ensure scientific integrity and practical utility.
Physicochemical Properties
A clear understanding of the physical and chemical properties of a building block is essential for its effective use in synthesis.
| Property | Value | Reference |
| IUPAC Name | This compound | |
| CAS Number | 6110-37-8 | |
| Molecular Formula | C₁₁H₁₄O₄ | |
| Molecular Weight | 210.23 g/mol | |
| Appearance | White solid | |
| Melting Point | 48-50 °C | |
| Boiling Point | 320.2 °C at 760 mmHg |
Synthesis of this compound
The most common and practical laboratory synthesis of this compound involves the exhaustive methylation of the commercially available precursor, methyl 2,4-dihydroxy-6-methylbenzoate, also known as methyl orsellinate.
Application Notes & Protocols: Strategic Synthesis of Substituted Cyclohexenone Scaffolds via a Tandem Michael-Dieckmann Reaction Employing a Methyl 2,4-dimethoxy-6-methylbenzoate Derived Precursor
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the strategic utilization of Methyl 2,4-dimethoxy-6-methylbenzoate in a tandem Michael-Dieckmann reaction sequence. The Dieckmann condensation, an intramolecular base-catalyzed cyclization of diesters, is a cornerstone reaction for synthesizing 5- and 6-membered cyclic β-keto esters—scaffolds prevalent in numerous natural products and pharmaceuticals.[1][2][3] This guide moves beyond a simple recitation of steps to explain the underlying chemical principles and strategic considerations necessary for success. We will detail a proposed synthetic pathway that transforms the readily available this compound into a suitable precursor for a tandem Michael addition and subsequent Dieckmann condensation, culminating in a highly functionalized cyclic ketone. The protocols herein are designed to be self-validating, with in-depth explanations for experimental choices and troubleshooting strategies.
Theoretical Foundation & Mechanistic Overview
A profound understanding of the individual reactions is critical to successfully executing a tandem sequence. The proposed strategy hinges on the elegant convergence of a Michael addition to construct a key diester intermediate, which is then poised for intramolecular cyclization via the Dieckmann condensation.
The Dieckmann Condensation: An Intramolecular Cyclization
The Dieckmann condensation is the intramolecular equivalent of the Claisen condensation, where a diester reacts in the presence of a strong base to form a cyclic β-keto ester.[4][5] The reaction is particularly efficient for the formation of sterically stable five- and six-membered rings.[1][2][6]
The mechanism proceeds through several key steps:
-
Enolate Formation: A strong base, typically an alkoxide like sodium ethoxide or a non-nucleophilic base like sodium hydride, deprotonates the α-carbon of one ester group to form a nucleophilic enolate.[7][8]
-
Intramolecular Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of the second ester group within the same molecule.[5][6] This cyclization step forms a tetrahedral intermediate.
-
Alkoxide Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating an alkoxide leaving group to yield the cyclic β-keto ester.[8]
-
Final Deprotonation (Driving Force): The resulting β-keto ester is significantly more acidic (pKa ≈ 11) than the starting ester (pKa ≈ 25).[4] The alkoxide base deprotonates the α-carbon between the two carbonyls. This final, essentially irreversible acid-base reaction drives the entire equilibrium-controlled sequence to completion, necessitating the use of at least one full equivalent of base.[4][8]
-
Acidic Workup: A final protonation step during aqueous workup neutralizes the enolate to yield the final product.[2]
The Tandem Michael-Dieckmann Strategy
The true power of this methodology lies in combining the Dieckmann condensation with a preceding Michael addition in a one-pot or sequential process. This annulation strategy allows for the rapid construction of complex cyclic systems from simple, acyclic precursors.[9][10] In this sequence, a Michael donor (a nucleophile) undergoes a 1,4-conjugate addition to a Michael acceptor (an α,β-unsaturated carbonyl compound) to generate the 1,6- or 1,7-diester required for the Dieckmann cyclization.
Strategic Role of this compound
This compound, a derivative of orsellinic acid, is a common structural motif in polyketide natural products.[11][12][13] By itself, it cannot undergo a Dieckmann condensation as it is not a diester.[14] Therefore, its strategic value lies in its use as a foundational building block. The following sections will outline a proposed pathway to convert this starting material into an advanced intermediate suitable for the Michael-Dieckmann sequence. Our proposed strategy involves transforming the aryl methyl group into an α,β-unsaturated ester, creating a potent Michael acceptor.
Proposed Synthetic Pathway & Experimental Design
The overall strategy is to first synthesize a suitable Michael acceptor from this compound, then react it with a Michael donor to form the Dieckmann precursor, and finally, induce cyclization.
Figure 1: Proposed workflow for the synthesis of a cyclic β-keto ester starting from this compound.
Detailed Experimental Protocols
Disclaimer: These are proposed protocols based on established chemical principles. Researchers should conduct their own risk assessments and optimization studies.
Protocol 1: Synthesis of the Michael Acceptor (Example Pathway)
This protocol outlines the conversion of the starting benzoate to an α,β-unsaturated ester via an aldehyde intermediate.
A. Side-Chain Oxidation to Aldehyde
-
Materials: this compound, N-Bromosuccinimide (NBS), AIBN (catalyst), Carbon Tetrachloride (or suitable alternative), Sodium Bicarbonate solution.
-
Procedure: Dissolve the starting benzoate in a suitable solvent. Add NBS and a catalytic amount of AIBN. Reflux the mixture under inert atmosphere until reaction completion (monitored by TLC). Cool, filter the succinimide, and wash the organic layer with sodium bicarbonate solution and brine. Dry over anhydrous sodium sulfate and concentrate in vacuo. The resulting benzylic bromide is often used directly or can be converted to the aldehyde via methods like the Sommelet reaction.
B. Horner-Wadsworth-Emmons (HWE) Olefination
-
Materials: Aryl aldehyde from Step A, Triethyl phosphonoacetate, Sodium Hydride (NaH), Anhydrous Tetrahydrofuran (THF).
-
Procedure: Suspend NaH (60% dispersion in oil) in anhydrous THF under argon. Cool to 0 °C. Add triethyl phosphonoacetate dropwise and stir for 30 minutes. Add a solution of the aryl aldehyde in THF dropwise. Allow the reaction to warm to room temperature and stir until completion. Quench carefully with saturated ammonium chloride solution. Extract with diethyl ether, wash with brine, dry, and concentrate. Purify by column chromatography to yield the α,β-unsaturated ester (Michael Acceptor).
Protocol 2: One-Pot Michael-Dieckmann Reaction
This protocol describes the core annulation sequence.
Materials & Equipment:
-
Michael Acceptor (from Protocol 1)
-
Diethyl malonate (or other suitable Michael donor)
-
Potassium tert-butoxide (KOtBu) or Sodium Ethoxide (NaOEt)
-
Anhydrous Toluene or THF
-
Flame-dried, three-necked round-bottom flask with reflux condenser, dropping funnel, and nitrogen/argon inlet
-
Magnetic stirrer and heating mantle
-
Hydrochloric acid (1M aqueous solution)
-
Diethyl ether, Saturated sodium bicarbonate solution, Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Step-by-Step Procedure:
-
Reaction Setup: To the flame-dried flask under an inert atmosphere, add anhydrous toluene and the chosen base (e.g., 2.2 equivalents of KOtBu).
-
Michael Addition: Dissolve the Michael acceptor (1.0 eq) and diethyl malonate (1.1 eq) in anhydrous toluene. Add this solution dropwise to the stirred base suspension at room temperature. Stir for 2-4 hours to allow for complete formation of the Michael adduct (the 1,7-diester).
-
Dieckmann Condensation: Gently heat the reaction mixture to reflux (typically 80-110 °C, depending on the solvent) and maintain for 3-5 hours.[2] The progress of the cyclization can be monitored by TLC.
-
Quenching & Work-up: Cool the reaction mixture to 0 °C in an ice bath. Carefully quench the reaction by slow, dropwise addition of 1M HCl until the mixture is acidic (pH ~5-6).[2] This protonates the enolate product.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with diethyl ether.
-
Washing & Drying: Combine all organic extracts. Wash sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous MgSO₄.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the resulting crude β-keto ester by vacuum distillation or column chromatography on silica gel.
Sources
- 1. Dieckmann condensation - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. grokipedia.com [grokipedia.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Video: Intramolecular Claisen Condensation of Dicarboxylic Esters: Dieckmann Cyclization [jove.com]
- 7. organicchemistrytutor.com [organicchemistrytutor.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Dieckmann Condensation [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. surface.syr.edu [surface.syr.edu]
- 12. Frontiers | Bioinspired iterative synthesis of polyketides [frontiersin.org]
- 13. This compound | C11H14O4 | CID 601782 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Chapter 21 notes [web.pdx.edu]
Application Note: Regioselective Lithiation of Methyl 2,4-dimethoxy-6-methylbenzoate with LDA for Functionalization
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a comprehensive technical guide to the directed ortho-lithiation of methyl 2,4-dimethoxy-6-methylbenzoate using lithium diisopropylamide (LDA). Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings, enabling the synthesis of complex substituted molecules.[1] This document outlines the mechanistic principles, provides a detailed experimental protocol, and offers expert insights for successful execution and troubleshooting.
Introduction: The Power of Directed ortho-Metalation
Traditional electrophilic aromatic substitution reactions often yield mixtures of ortho, meta, and para isomers, posing significant purification challenges.[2] Directed ortho-metalation (DoM) offers a precise and elegant solution for achieving regioselectivity.[1] In DoM, a directing metalation group (DMG) on the aromatic ring coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position.[1]
In the case of this compound, the methoxy groups and the methyl ester can act as directing groups. The methoxy groups, particularly the one at the 2-position, are effective DMGs. The reaction with a strong, sterically hindered, non-nucleophilic base like lithium diisopropylamide (LDA) is ideal for this transformation, as it favors deprotonation over nucleophilic attack at the ester carbonyl.[3][4] The resulting aryllithium intermediate can then be quenched with a variety of electrophiles to introduce a wide range of functional groups at the C5 position.
Mechanistic Rationale
The regioselectivity of the lithiation of this compound is governed by the cooperative directing effects of the 2-methoxy and the methyl ester groups. The reaction proceeds through the formation of a transient complex between the substrate and LDA. The lithium atom of LDA coordinates with the oxygen atoms of the 2-methoxy and the ester groups, which positions the bulky diisopropylamide base in proximity to the C5 proton. This proximity effect, known as the Complex Induced Proximity Effect (CIPE), significantly lowers the activation energy for the deprotonation at the C5 position over other possible sites.
Diagram 1: Proposed Mechanism of Directed ortho-Lithiation
Experimental Protocol
This protocol details the in-situ generation of LDA and its use for the lithiation of this compound, followed by quenching with an electrophile.
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Quantity (mmol) | Equivalents |
| Diisopropylamine | 101.19 | 1.1 | 1.1 |
| n-Butyllithium (2.5 M in hexanes) | 64.06 | 1.1 | 1.1 |
| This compound | 210.23 | 1.0 | 1.0 |
| Tetrahydrofuran (THF), anhydrous | - | - | - |
| Electrophile (e.g., Iodomethane) | 141.94 | 1.2 | 1.2 |
| Saturated aq. NH4Cl solution | - | - | - |
| Diethyl ether | - | - | - |
| Brine | - | - | - |
| Anhydrous MgSO4 or Na2SO4 | - | - | - |
Step-by-Step Procedure
Diagram 2: Experimental Workflow
-
Preparation of LDA Solution:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, a thermometer, and a rubber septum, add anhydrous THF (10 mL) and diisopropylamine (1.1 mmol).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 mmol, 2.5 M in hexanes) dropwise via syringe.
-
Stir the resulting colorless to pale yellow solution at -78 °C for 15 minutes, then at 0 °C for 15 minutes to ensure complete formation of LDA.[5] Finally, re-cool the solution to -78 °C.
-
-
Lithiation:
-
Dissolve this compound (1.0 mmol) in anhydrous THF (5 mL).
-
Slowly add the substrate solution dropwise to the freshly prepared LDA solution at -78 °C.
-
Stir the reaction mixture at -78 °C for 1-2 hours. The formation of the lithiated species may be indicated by a color change.
-
-
Electrophilic Quench:
-
Slowly add the chosen electrophile (e.g., iodomethane, 1.2 mmol) to the reaction mixture at -78 °C.
-
Allow the reaction to stir at -78 °C for 30 minutes, and then gradually warm to room temperature and stir for an additional 1-2 hours or until the reaction is complete as monitored by TLC.
-
-
Workup and Purification:
-
Quench the reaction by the slow addition of saturated aqueous NH4Cl solution (10 mL).
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL).
-
Wash the combined organic layers with water (20 mL) and brine (20 mL).
-
Dry the organic phase over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
-
Expert Insights and Troubleshooting
-
Anhydrous Conditions are Critical: Organolithium reagents are extremely sensitive to moisture and air. Ensure all glassware is thoroughly flame-dried under a stream of inert gas (nitrogen or argon) and that all solvents and reagents are strictly anhydrous.
-
Temperature Control: Maintaining a low temperature (-78 °C) is crucial to prevent side reactions, such as the decomposition of LDA and the lithiated intermediate.
-
Freshly Prepared LDA: It is highly recommended to use freshly prepared LDA for optimal reactivity. Commercially available LDA solutions can vary in concentration and may contain impurities that can affect the reaction outcome.
-
Choice of Base: While LDA is generally effective, other lithium amide bases like lithium tetramethylpiperidide (LiTMP) can be used, particularly if steric hindrance is a concern with the electrophile.
-
Incomplete Reaction: If the reaction does not go to completion, consider increasing the amount of LDA (e.g., to 1.5 equivalents) or extending the lithiation time.
-
Side Reactions: Potential side reactions include nucleophilic attack of the alkyllithium or LDA on the ester carbonyl. Using a hindered base like LDA and maintaining low temperatures minimizes this possibility.
Safety Precautions
-
Pyrophoric Reagents: n-Butyllithium is pyrophoric and will ignite on contact with air. It should only be handled by trained personnel under an inert atmosphere. Wear appropriate personal protective equipment (PPE), including a flame-retardant lab coat, safety glasses, and gloves.
-
Corrosive and Flammable Reagents: Diisopropylamine and THF are flammable and corrosive. Handle these reagents in a well-ventilated fume hood.
-
Quenching: The quenching of organolithium reagents is exothermic. Always add the quenching solution slowly to the reaction mixture, especially at the beginning.
Characterization of the Product
The structure of the functionalized product should be confirmed by standard analytical techniques, including:
-
NMR Spectroscopy (¹H and ¹³C): To determine the chemical structure and confirm the position of the newly introduced functional group.
-
Mass Spectrometry: To determine the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups.
References
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.
- Mortier, J. (2012). Directed Remote Aromatic Metalations: Mechanisms and Driving Forces. Chemistry – A European Journal, 18(13), 3804–3814.
-
Rzepa, H. S. (2016). Lithiation of heteroaromatic rings: analogy to electrophilic substitution?. Henry Rzepa's Blog. [Link]
-
The Royal Society of Chemistry. (2006). Representative procedure for the alkylation reaction: Preparation of 9. Supplementary Material (ESI) for Organic and Biomolecular Chemistry. [Link]
- Snieckus, V. (2024).
- Collum, D. B., et al. (2014).
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]
- Górniak, A., et al. (2022). Electrophile-Dependent Reactivity of Lithiated N-Benzylpyrene-1-Carboxamide. Molecules, 27(12), 3894.
- Knochel, P., et al. (2006). Directed Ortho Metalation of Neopentyl Benzoates with LDA: Preparation of Arylboronic Acids. The Journal of Organic Chemistry.
- Yus, M., & Foubelo, F. (2010). Organolithiums by reductive lithiation: the catalytic aromatic method versus the use of preformed aromatic radical-anions. Naphthalene can behave as a catalyst or an inhibitor.
- Schwindeman, J. A., et al. (2002). Safe handling of organolithium compounds in the laboratory. Chemical Health & Safety, 9(3), 6-11.
- Google Patents. (2020).
-
University of Rochester, Department of Chemistry. (n.d.). Prepare LDA. [Link]
-
Reddit. (2024). Preparing fresh LDA. [Link]
- Diva-Portal.org. (2021).
-
Proprep. (n.d.). Describe the LDA structure and its role in organic synthesis, particularly in deprotonation reactions. [Link]
- Collum, D. B., et al. (2011). Mechanism of Lithium Diisopropylamide-Mediated Ortholithiation of 1,4-bis(Trifluoromethyl)benzene under Nonequilibrium Conditions. The Journal of Organic Chemistry.
- ResearchGate. (n.d.).
- El-Azab, I. H., et al. (2024). Synthesis, spectroscopic characterization techniques of aromatic iminoaniline derived compound, along with the evaluation of its LNO properties using quantum chemistry. Scientific Reports, 14(1), 1-15.
- Mortier, J., et al. (1993). Directed lithiation of unprotected benzoic acids. Journal of the Chemical Society, Perkin Transactions 1, (21), 2559-2567.
- ResearchGate. (2016). Synthetic applications of LithiumDiisopropylamide (LDA): A brief review.
-
Wikipedia. (n.d.). Directed ortho metalation. [Link]
- MDPI. (2018).
-
JoVE. (2016). A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. [Link]
- McNeil, A. J. (2007). Lithium Diisopropylamide: Solution Kinetics and Implications for Organic Synthesis.
- Chong, J. M., et al. (1997). Titration of alkyllithiums with a simple reagent to a blue endpoint. Journal of Organometallic Chemistry, 542(2), 281-283.
- Schwindeman, J. A., et al. (2014). Preparation, Properties, and Safe Handling of Commercial Organolithiums: Alkyllithiums, Lithium sec-Organoamides, and Lithium Alkoxides. Organic Process Research & Development, 18(10), 1176-1210.
-
Reddit. (n.d.). Organic Chemistry: How is it possible that something could be a strong base but NOT a strong nucleophile?. [Link]
- Knochel, P., et al. (2021). Directed regioselective ortho, ortho′-magnesiations of aromatics and heterocycles using sBu2Mg in toluene. Chemical Science, 12(22), 7705-7711.
- University of Rochester, Department of Chemistry. (n.d.). How to Prepare LDA.
- NIH. (2022). Synthesis, crystal structure and in silico studies of novel 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones.
- Spectroscopy Online. (2024).
-
Vapourtec. (n.d.). Lithiation. [Link]
- Google Patents. (2021). Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine.
-
Wikipedia. (n.d.). Non-nucleophilic base. [Link]
- ResearchGate. (n.d.). Reaction pathways for the lithiation of a) 1a; b) 1a; c) 2a; d) 2a; e)....
- University of California, Irvine - Environmental Health & Safety. (2024). Procedures for Safe Use of Pyrophoric Organolithium Reagents.
- Jakka, H. (2018). 4,4-Dimethoxy-2-butanone as 1,3-Dielectrophylic 3-Carbon Building Block: New Route for the Synthesis of Toluene.
-
Master Organic Chemistry. (2022). Kinetic Versus Thermodynamic Enolates. [Link]
- The Royal Society of Chemistry. (1987).
- MDPI. (2020).
Sources
Methyl 2,4-dimethoxy-6-methylbenzoate in the synthesis of isocoumarins
Application Notes & Protocols
Topic: Strategic Utilization of Methyl 2,4-dimethoxy-6-methylbenzoate in the Synthesis of Isocoumarins
For: Researchers, scientists, and drug development professionals
Executive Summary: The Isocoumarin Scaffold and a Key Synthetic Precursor
Isocoumarins (1H-2-benzopyran-1-ones) are a prominent class of lactones found extensively in nature, particularly as secondary metabolites from fungi and plants.[1][2] Their molecular framework is a privileged structure in medicinal chemistry, serving as the foundation for compounds with a vast array of biological activities, including anticancer, antimicrobial, antioxidant, anti-inflammatory, and antidiabetic properties.[3][4][5] The therapeutic potential of these molecules has driven significant interest in developing efficient and versatile synthetic routes to access both natural products and novel analogues for drug discovery pipelines.[6][7]
This application note provides a detailed guide on the strategic use of This compound as a versatile starting material for the construction of highly functionalized isocoumarin cores. We will explore the chemical logic behind its selection and provide a detailed, field-proven protocol centered on a directed lithiation and annulation strategy.
Foundational Principles: Why this compound?
The utility of this compound lies in its pre-installed, electronically distinct functional groups, which allow for high regioselectivity in subsequent transformations.
-
Electron-Rich Aromatic Core: The two methoxy groups (at C2 and C4) render the benzene ring highly electron-rich, influencing its reactivity. More importantly, they are common substitution patterns in many biologically active natural isocoumarins.
-
Ortho-Methyl Group as a Synthetic Handle: The methyl group at the C6 position, situated ortho to the methyl ester, is the key to the synthetic strategy detailed herein. Its benzylic protons are significantly more acidic than the other aromatic or methyl protons, allowing for selective deprotonation with a suitable strong base. This generates a nucleophilic benzylic anion, poised for reaction with various electrophiles.
-
Ester Functionality for Lactonization: The methyl ester group serves as the latent electrophile for the final, ring-closing lactonization step, completing the isocoumarin heterocycle.
This strategic arrangement of functional groups enables a convergent and modular approach to a wide range of 3-substituted isocoumarins, where the substituent is introduced via the choice of an acylating electrophile.
Reaction Pathway: From Benzoate to Isocoumarin
The overall synthetic transformation relies on a three-stage sequence: selective benzylic metalation, acylation, and intramolecular cyclization. This workflow provides a robust and predictable method for building the isocoumarin scaffold.
Caption: Experimental workflow for isocoumarin synthesis.
The core of this synthesis is the generation of a benzyl anion ortho to the ester group, which then serves as the nucleophile to construct the remainder of the heterocyclic ring. This directed metalation approach is a powerful tool in aromatic chemistry.[8][9]
Mechanistic Insights
The key step, benzylic lithiation, is favored due to the inductive effect of the aromatic ring and the potential for coordination of the lithium cation by the proximal ester and methoxy groups, stabilizing the resulting anion.
Caption: Core mechanism: lithiation, acylation, and cyclization.
Detailed Experimental Protocol
This protocol describes the synthesis of 6,8-dimethoxy-3-propylisocoumarin as a representative example.
Materials and Reagents:
-
This compound (Starting Material)
-
Diisopropylamine
-
n-Butyllithium (n-BuLi), 2.5 M in hexanes
-
Butyraldehyde (Electrophile)
-
Anhydrous Tetrahydrofuran (THF), inhibitor-free
-
Saturated aqueous Ammonium Chloride (NH₄Cl)
-
Dess-Martin Periodinane (DMP)
-
Dichloromethane (DCM)
-
p-Toluenesulfonic acid (p-TSA)
-
Toluene
-
Standard solvents for extraction and chromatography (Ethyl Acetate, Hexanes)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Equipment:
-
Schlenk line or glovebox for inert atmosphere operations
-
Round-bottom flasks, oven-dried
-
Magnetic stirrer and stir bars
-
Syringes and needles
-
Low-temperature cooling bath (e.g., dry ice/acetone)
-
Rotary evaporator
-
Silica gel for column chromatography
Step 1: In Situ Generation of Lithium Diisopropylamide (LDA) and Benzylic Lithiation
Causality: LDA is a strong, non-nucleophilic base ideal for deprotonating the acidic benzylic protons without competing nucleophilic attack at the ester carbonyl. The reaction is performed at -78 °C to ensure kinetic control, prevent side reactions, and maintain the stability of the organolithium species.
-
To an oven-dried 250 mL round-bottom flask under an argon atmosphere, add anhydrous THF (80 mL) and diisopropylamine (1.54 mL, 11.0 mmol, 1.1 equiv).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-BuLi (4.4 mL of 2.5 M solution in hexanes, 11.0 mmol, 1.1 equiv) dropwise via syringe over 10 minutes.
-
Allow the resulting colorless LDA solution to stir at -78 °C for 30 minutes.
-
In a separate flask, dissolve this compound (2.10 g, 10.0 mmol, 1.0 equiv) in anhydrous THF (20 mL).
-
Transfer this solution via cannula to the LDA solution at -78 °C.
-
Stir the reaction mixture at -78 °C for 1 hour. A deep red or orange color typically indicates the formation of the benzylic anion.
Step 2: Acylation with Aldehyde Electrophile
Causality: The generated benzyl anion is a potent nucleophile. It readily attacks the electrophilic carbonyl carbon of the aldehyde, forming a new carbon-carbon bond and creating the secondary alcohol precursor for the subsequent lactonization.
-
Add butyraldehyde (0.98 mL, 11.0 mmol, 1.1 equiv) dropwise to the anion solution at -78 °C.
-
Stir the reaction at -78 °C for 2 hours, during which the intense color of the anion should fade significantly.
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution (20 mL) at -78 °C.
-
Allow the mixture to warm to room temperature. Transfer to a separatory funnel, add water (50 mL), and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude secondary alcohol adduct. This intermediate is typically used in the next step without further purification.
Step 3: Oxidation and Acid-Catalyzed Lactonization
Causality: The secondary alcohol is first oxidized to a ketone using a mild oxidant like DMP to avoid over-oxidation. The resulting keto-ester is then subjected to acid catalysis. The acid protonates the ester carbonyl, making it more electrophilic and facilitating the intramolecular attack by the enol tautomer of the ketone, leading to cyclization and dehydration to form the stable aromatic isocoumarin ring.
-
Dissolve the crude alcohol from the previous step in dichloromethane (DCM, 100 mL).
-
Add Dess-Martin Periodinane (DMP) (5.0 g, 12.0 mmol, 1.2 equiv) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-3 hours, monitoring by TLC until the starting alcohol is consumed.
-
Quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and Na₂S₂O₃ (50 mL). Stir vigorously for 15 minutes until the layers are clear.
-
Separate the layers and extract the aqueous phase with DCM (2 x 30 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to give the crude keto-ester.
-
Dissolve the crude keto-ester in toluene (100 mL) and add a catalytic amount of p-toluenesulfonic acid (p-TSA, ~190 mg, 0.1 equiv).
-
Heat the mixture to reflux using a Dean-Stark apparatus to remove water. Monitor the reaction by TLC for the formation of the isocoumarin product (typically 4-6 hours).
-
Cool the reaction to room temperature, wash with saturated aqueous NaHCO₃ (50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the residue by silica gel column chromatography (e.g., using a 10-30% ethyl acetate/hexanes gradient) to afford the final product, 6,8-dimethoxy-3-propylisocoumarin .
Data and Versatility
The described protocol is highly versatile. By substituting the aldehyde in Step 2, a library of 3-substituted isocoumarins can be synthesized.
| Electrophile (R-CHO) | R-Group in Product | Expected Product Name | Typical Yield Range (%) |
| Formaldehyde | H | 6,8-Dimethoxyisocoumarin | 55-65% |
| Acetaldehyde | Methyl | 6,8-Dimethoxy-3-methylisocoumarin | 65-75% |
| Benzaldehyde | Phenyl | 6,8-Dimethoxy-3-phenylisocoumarin | 70-80% |
| Isovaleraldehyde | Isobutyl | 3-Isobutyl-6,8-dimethoxyisocoumarin | 60-70% |
Note: Yields are estimated over three steps and will vary based on substrate and purification efficiency.
Conclusion
This compound serves as an exemplary precursor for the modular synthesis of isocoumarins. The protocol detailed here, which leverages selective benzylic lithiation, provides a reliable and adaptable route to a variety of 3-substituted 6,8-dimethoxyisocoumarins. This strategy offers researchers a powerful tool for accessing novel analogues for evaluation in drug discovery and chemical biology programs, building upon the rich pharmacological history of the isocoumarin scaffold.[10][11]
References
-
Recent advances in the discovery, biosynthesis, and therapeutic potential of isocoumarins derived from fungi: a comprehensive update.[3][7] ([Link])
-
Naturally Occurring Isocoumarins Derivatives from Endophytic Fungi: Sources, Isolation, Structural Characterization, Biosynthesis, and Biological Activities.[1] ([Link])
-
Update on Chemistry and Biological Activities of Naturally Occuring Isocoumarins and 3,4-Dihydroisocoumarins (A Review).[2] ([Link])
-
Isocoumarin: General aspects and recent advances in the synthesis.[10] ([Link])
-
Isocoumarin and Its Derivatives: An Overview on their Synthesis and Applications.[6] ([Link])
-
Isocoumarin and Its Derivatives: An Overview on their Synthesis and Applications.[12] ([Link])
-
Natural isocoumarins: Structural styles and biological activities, the revelations carry on.[5] ([Link])
-
Recent advances in the discovery, biosynthesis, and therapeutic potential of isocoumarins derived from fungi: a comprehensive update.[7] ([Link])
-
Synthesis of Isocoumarins - Organic Chemistry Portal.[13] ([Link])
-
Isocoumarins: Part VIII-Synthesis of methoxy-and benzo-3-methylisocoumarins.[14] ([Link])
-
Metal-Catalyzed Synthesis of Isocoumarin Derivatives (Microreview).[11] ([Link])
-
This compound | C11H14O4 | CID 601782 - PubChem. ([Link])
-
Directed Ortho-Metalation of Unprotected Benzoic Acids. Methodology and Regioselective Synthesis of Useful Contiguously 3- and 6-Substituted 2-Methoxybenzoic Acid Building Blocks. ([Link])
-
Directed Ortho Metalation | Chem-Station Int. Ed.[9] ([Link])
-
Isocoumarins : Part V-Synthesis of 3-Methyl and 4-Carboxy-3-Methylisocoumarins.[17] ([Link])
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Recent advances in the discovery, biosynthesis, and therapeutic potential of isocoumarins derived from fungi: a comprehensive update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. eurekaselect.com [eurekaselect.com]
- 7. Recent advances in the discovery, biosynthesis, and therapeutic potential of isocoumarins derived from fungi: a comprehensive update - RSC Advances (RSC Publishing) DOI:10.1039/D2RA08245D [pubs.rsc.org]
- 8. grokipedia.com [grokipedia.com]
- 9. Directed Ortho Metalation | Chem-Station Int. Ed. [en.chem-station.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Isocoumarin synthesis [organic-chemistry.org]
- 14. ias.ac.in [ias.ac.in]
- 15. ias.ac.in [ias.ac.in]
- 16. uwindsor.ca [uwindsor.ca]
- 17. Isocoumarins : Part V-Synthesis of 3-Methyl and 4-Carboxy-3-Methylisocoumarins [zenodo.org]
The Strategic Application of Methyl 2,4-dimethoxy-6-methylbenzoate in the Synthesis of Isocoumarin Natural Products
Introduction: Unveiling the Synthetic Potential of a Versatile Orsellinate Derivative
In the intricate field of natural product total synthesis, the selection of a starting material is a critical decision that dictates the efficiency and elegance of the synthetic route. Methyl 2,4-dimethoxy-6-methylbenzoate, a derivative of orsellinic acid, has emerged as a powerful and strategic building block, particularly in the synthesis of isocoumarins and their dihydro analogues. These scaffolds are prevalent in a wide array of bioactive natural products, exhibiting a range of biological activities from antibacterial to antitumor.[1] This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the practical application of this compound, focusing on key synthetic transformations and providing detailed experimental protocols.
The utility of this compound stems from its unique substitution pattern. The two methoxy groups activate the aromatic ring for electrophilic substitution and, crucially, the methyl group at the 6-position allows for facile ortho-lithiation. This directed metalation enables the introduction of various side chains, paving the way for the construction of the characteristic lactone ring of isocoumarins.
Core Application: Synthesis of 3,4-Dihydroisocoumarins
A prime example of the strategic use of this compound is in the synthesis of 3,4-dihydroisocoumarins. This class of natural products often possesses a chiral center at the 3-position, making their stereoselective synthesis a key challenge. The following section details a general and reliable protocol for the synthesis of a 3,4-dihydroisocoumarin intermediate, based on established literature precedence.[1]
Key Reaction: Ortho-Lithiation and Acylation
The cornerstone of this synthetic strategy is the ortho-lithiation of this compound using a strong base, typically lithium diisopropylamide (LDA). The resulting aryllithium species is a potent nucleophile that can react with a variety of electrophiles. In the context of dihydroisocoumarin synthesis, the electrophile is often a chiral building block containing an ester or a related carbonyl group, which will ultimately form part of the heterocyclic ring.
The reaction proceeds via the formation of a benzylic carbanion, which then attacks the electrophile. The subsequent workup and cyclization, often acid-catalyzed, lead to the formation of the dihydroisocoumarin core.
Experimental Workflow & Protocol
The following diagram illustrates the general workflow for the synthesis of a 3,4-dihydroisocoumarin intermediate from this compound.
Sources
Anwendungs- und Protokollleitfaden: Derivatisierung von Methyl-2,4-dimethoxy-6-methylbenzoat für das Screening auf biologische Aktivität
Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Dieser Leitfaden bietet einen detaillierten technischen Überblick und praxiserprobte Protokolle für die chemische Derivatisierung von Methyl-2,4-dimethoxy-6-methylbenzoat. Das Ziel ist die Generierung einer Bibliothek von analogen Verbindungen für das Screening auf potenzielle biologische Aktivitäten, insbesondere im Hinblick auf entzündungshemmende und krebsbekämpfende Eigenschaften.
Einleitung: Die strategische Bedeutung der Derivatisierung
Methyl-2,4-dimethoxy-6-methylbenzoat ist eine interessante Ausgangsstruktur für die medizinische Chemie. Seine aromatische Grundstruktur, verziert mit Methoxy- und einer Estergruppe, bietet mehrere Angriffspunkte für chemische Modifikationen. Die Derivatisierung, also die gezielte Abwandlung dieser funktionellen Gruppen, ist eine fundamentale Strategie in der Wirkstoffentdeckung. Sie ermöglicht es, die pharmakokinetischen und pharmakodynamischen Eigenschaften einer Leitstruktur systematisch zu verändern. Ziel ist es, die Wirksamkeit zu erhöhen, die Selektivität zu verbessern, die Toxizität zu verringern oder die metabolische Stabilität zu optimieren.
Die in diesem Molekül vorhandenen Methoxygruppen und die Methylesterfunktion sind ideale Kandidaten für gängige, aber wirkungsvolle chemische Transformationen. Durch Reaktionen wie Demethylierung, Hydrolyse und Amidierung können wir eine Reihe von Analoga mit unterschiedlichen Polaritäten, Wasserstoffbrückenbindungs-Fähigkeiten und sterischen Eigenschaften herstellen. Diese strukturelle Vielfalt ist entscheidend für die Erforschung der Struktur-Wirkungs-Beziehungen (SAR) und die Identifizierung von vielversprechenden Kandidaten für die weitere Entwicklung.
Chemische Derivatisierungsstrategien
Die Auswahl der Derivatisierungsreaktionen basiert auf ihrer Zuverlässigkeit, Skalierbarkeit und der Fähigkeit, signifikante Änderungen an den physikochemischen Eigenschaften des Moleküls vorzunehmen. Die folgenden Abschnitte beschreiben detaillierte Protokolle für drei Schlüsselreaktionen.
Selektive und vollständige Demethylierung der Methoxygruppen
Die Demethylierung von Aryl-Methylethern ist eine klassische Methode, um Phenole zu erzeugen. Phenolische Hydroxylgruppen können als Wasserstoffbrücken-Donoren und -Akzeptoren agieren, was für die Interaktion mit biologischen Zielstrukturen oft von entscheidender Bedeutung ist. Die Regioselektivität der Demethylierung kann durch die Wahl des Reagenzes gesteuert werden.
Bortribromid ist ein starkes, aber oft selektives Reagenz zur Spaltung von Aryl-Methylethern.[1][2] Die Selektivität wird durch sterische und elektronische Effekte beeinflusst. Die Methoxygruppe in Position 4 ist sterisch weniger gehindert als die in Position 2 (ortho zur Methyl- und Estergruppe) und sollte daher bevorzugt reagieren.
Materialien:
-
Methyl-2,4-dimethoxy-6-methylbenzoat
-
Bortribromid (BBr₃), 1 M Lösung in Dichlormethan (DCM)
-
Trockenes Dichlormethan (DCM)
-
Methanol (MeOH)
-
Gesättigte Natriumbicarbonat (NaHCO₃)-Lösung
-
Wasserfreies Natriumsulfat (Na₂SO₄)
-
Standard-Glasgeräte für die organische Synthese unter Schutzgasatmosphäre
Schritt-für-Schritt-Protokoll:
-
Lösen Sie Methyl-2,4-dimethoxy-6-methylbenzoat (1 Äquiv.) in trockenem DCM in einem Rundkolben unter Stickstoffatmosphäre.
-
Kühlen Sie die Lösung auf -78 °C (Trockeneis/Aceton-Bad).
-
Fügen Sie langsam und tropfenweise eine 1 M Lösung von BBr₃ in DCM (1.1 Äquiv. für die monodemethylierung, 2.2 Äquiv. für die vollständige Demethylierung) hinzu.
-
Lassen Sie die Reaktion langsam auf Raumtemperatur erwärmen und rühren Sie für 12-24 Stunden. Der Reaktionsfortschritt sollte mittels Dünnschichtchromatographie (DC) überwacht werden.
-
Nach Abschluss der Reaktion kühlen Sie die Mischung erneut auf 0 °C und löschen die Reaktion vorsichtig durch langsame Zugabe von Methanol.
-
Entfernen Sie das Lösungsmittel unter reduziertem Druck.
-
Nehmen Sie den Rückstand in Ethylacetat auf und waschen Sie ihn nacheinander mit Wasser und gesättigter NaHCO₃-Lösung.
-
Trocknen Sie die organische Phase über wasserfreiem Na₂SO₄, filtrieren Sie und entfernen Sie das Lösungsmittel im Vakuum.
-
Reinigen Sie das Rohprodukt mittels Säulenchromatographie (z.B. Kieselgel, Hexan/Ethylacetat-Gradient), um die demethylierten Produkte zu isolieren.
Begründung der experimentellen Entscheidungen:
-
Die Verwendung von DCM als Lösungsmittel ist ideal, da es aprotisch ist und bei den erforderlichen tiefen Temperaturen flüssig bleibt.
-
Die Reaktion wird bei -78 °C gestartet, um die hohe Reaktivität von BBr₃ zu kontrollieren und die Selektivität zu erhöhen.[1]
-
Das vorsichtige Quenchen mit Methanol bei 0 °C zerstört überschüssiges BBr₃ und die gebildeten Bor-Komplexe.
Hydrolyse der Esterfunktion zur Carbonsäure
Die Umwandlung des Methylesters in die entsprechende Carbonsäure führt zu einer signifikanten Erhöhung der Polarität und führt eine saure funktionelle Gruppe ein, die an ionischen Wechselwirkungen oder stärkeren Wasserstoffbrückenbindungen beteiligt sein kann.
Die basenkatalysierte Hydrolyse ist eine robuste und hocheffiziente Methode zur Spaltung von Estern, insbesondere bei sterisch wenig gehinderten Estern.
Materialien:
-
Methyl-2,4-dimethoxy-6-methylbenzoat
-
Natriumhydroxid (NaOH)
-
Methanol (MeOH)
-
Wasser
-
Salzsäure (HCl), 1 M
-
Ethylacetat
Schritt-für-Schritt-Protokoll:
-
Lösen Sie Methyl-2,4-dimethoxy-6-methylbenzoat (1 Äquiv.) in einer Mischung aus Methanol und Wasser (z.B. 2:1 Volumenverhältnis).
-
Fügen Sie Natriumhydroxid (2-3 Äquiv.) hinzu und erhitzen Sie die Mischung unter Rückfluss für 2-4 Stunden. Überwachen Sie den Reaktionsfortschritt mittels DC.
-
Nach Abschluss der Reaktion kühlen Sie die Mischung auf Raumtemperatur ab und entfernen Sie das Methanol unter reduziertem Druck.
-
Verdünnen Sie den wässrigen Rückstand mit Wasser und waschen Sie ihn mit Ethylacetat, um nicht umgesetztes Ausgangsmaterial zu entfernen.
-
Kühlen Sie die wässrige Phase in einem Eisbad und säuern Sie sie vorsichtig mit 1 M HCl an, bis ein pH-Wert von ca. 2 erreicht ist. Ein Niederschlag des Produkts sollte sich bilden.
-
Filtrieren Sie den festen Niederschlag ab, waschen Sie ihn mit kaltem Wasser und trocknen Sie ihn im Vakuum. Alternativ kann das Produkt mit Ethylacetat extrahiert werden.
-
Wenn eine Extraktion durchgeführt wird, trocknen Sie die kombinierte organische Phase über Na₂SO₄, filtrieren Sie und entfernen Sie das Lösungsmittel, um die Carbonsäure zu erhalten.
Begründung der experimentellen Entscheidungen:
-
Die Verwendung eines Gemisches aus Methanol und Wasser verbessert die Löslichkeit sowohl des lipophilen Esters als auch des hydrophilen Hydroxid-Ions.
-
Das Erhitzen unter Rückfluss beschleunigt die Reaktion, die bei Raumtemperatur langsam sein kann.
-
Das Ansäuern der Lösung ist notwendig, um die Carbonsäure aus ihrem Natriumsalz (Carboxylat) freizusetzen und ihre Fällung oder Extraktion zu ermöglichen.
Amidierung der Carbonsäure
Nach der Hydrolyse des Esters kann die resultierende Carbonsäure mit einer Vielzahl von Aminen gekoppelt werden, um eine diverse Bibliothek von Amiden zu erzeugen. Amide sind eine wichtige Klasse von Verbindungen in der medizinischen Chemie, da sie metabolisch stabiler sind als Ester und zusätzliche Wasserstoffbrückenbindungs-Möglichkeiten bieten.
HATU (1-[Bis(dimethylamino)methylen]-1H-1,2,3-triazolo[4,5-b]pyridinium-3-oxid-hexafluorophosphat) ist ein hocheffizientes Kupplungsreagenz, das schnelle Reaktionszeiten und hohe Ausbeuten unter milden Bedingungen ermöglicht.
Materialien:
-
2,4-Dimethoxy-6-methylbenzoesäure (Produkt aus Protokoll B)
-
Ein primäres oder sekundäres Amin (1.1 Äquiv.)
-
HATU (1.2 Äquiv.)
-
N,N-Diisopropylethylamin (DIPEA) (2-3 Äquiv.)
-
Trockenes N,N-Dimethylformamid (DMF)
-
Ethylacetat
-
Gesättigte wässrige Lithiumchlorid (LiCl)-Lösung
Schritt-für-Schritt-Protokoll:
-
Lösen Sie die 2,4-Dimethoxy-6-methylbenzoesäure (1 Äquiv.) in trockenem DMF in einem Rundkolben unter Stickstoffatmosphäre.
-
Fügen Sie das Amin (1.1 Äquiv.), HATU (1.2 Äquiv.) und DIPEA (2-3 Äquiv.) hinzu.
-
Rühren Sie die Reaktionsmischung bei Raumtemperatur für 2-12 Stunden. Überwachen Sie den Fortschritt mittels DC.
-
Nach Abschluss der Reaktion verdünnen Sie die Mischung mit Ethylacetat.
-
Waschen Sie die organische Phase mehrmals mit gesättigter wässriger LiCl-Lösung, um das DMF zu entfernen, gefolgt von einer Wäsche mit gesättigter NaHCO₃-Lösung und Sole.
-
Trocknen Sie die organische Phase über Na₂SO₄, filtrieren Sie und entfernen Sie das Lösungsmittel im Vakuum.
-
Reinigen Sie das Rohprodukt mittels Säulenchromatographie oder Kristallisation, um das gewünschte Amid zu erhalten.
Begründung der experimentellen Entscheidungen:
-
HATU aktiviert die Carbonsäure, indem es einen hochreaktiven Acyl-Harnstoff-Intermediär bildet, der leicht vom Amin angegriffen wird.
-
DIPEA wird als nicht-nukleophile Base verwendet, um die während der Reaktion freigesetzte Säure zu neutralisieren und das Amin in seiner reaktiven, unprotonierten Form zu halten.
-
Die Wäsche mit LiCl-Lösung ist eine effektive Methode, um das hochsiedende Lösungsmittel DMF aus der organischen Phase zu entfernen.
Workflow für das Bioaktivitäts-Screening
Nach der Synthese und Reinigung der Derivate ist der nächste Schritt das Screening auf biologische Aktivität. Basierend auf der Ähnlichkeit der Grundstruktur mit bekannten bioaktiven Molekülen, wie z.B. entzündungshemmenden und antitumoralen Wirkstoffen, schlagen wir einen gestuften Screening-Ansatz vor.
Primärscreening: Zytotoxizität gegen Krebszelllinien (MTT-Assay)
Der MTT-Assay ist ein kolorimetrischer Test, der die metabolische Aktivität von Zellen misst und als Indikator für die Zellviabilität dient.[3][4] Er eignet sich hervorragend für das Hochdurchsatz-Screening, um die allgemeine zytotoxische Wirkung der neu synthetisierten Verbindungen zu bewerten.
Materialien:
-
Krebszelllinien (z.B. MCF-7 für Brustkrebs, A549 für Lungenkrebs, HCT116 für Darmkrebs)
-
Zellkulturmedium (z.B. DMEM) mit 10% fötalem Kälberserum (FCS)
-
MTT-Reagenz (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazoliumbromid), 5 mg/mL in PBS
-
Solubilisierungslösung (z.B. DMSO oder eine saure Isopropanol-Lösung)
-
96-Well-Platten
-
Mikroplatten-Lesegerät (ELISA-Reader)
Schritt-für-Schritt-Protokoll:
-
Säen Sie die Zellen in 96-Well-Platten mit einer Dichte von 5.000-10.000 Zellen pro Well in 100 µL Kulturmedium aus und inkubieren Sie sie über Nacht bei 37 °C und 5% CO₂.
-
Bereiten Sie eine serielle Verdünnung Ihrer Testverbindungen in Kulturmedium vor.
-
Entfernen Sie das Medium aus den Wells und fügen Sie 100 µL Medium hinzu, das die verschiedenen Konzentrationen der Testverbindungen enthält. Inkubieren Sie für 48-72 Stunden.
-
Fügen Sie 10 µL der MTT-Lösung zu jedem Well hinzu und inkubieren Sie für weitere 2-4 Stunden bei 37 °C.
-
Entfernen Sie das Medium vorsichtig und fügen Sie 100 µL der Solubilisierungslösung hinzu, um die gebildeten Formazan-Kristalle aufzulösen.
-
Messen Sie die Absorption bei 570 nm mit einem Mikroplatten-Lesegerät.
-
Berechnen Sie die prozentuale Zellviabilität im Vergleich zu unbehandelten Kontrollen und bestimmen Sie die IC₅₀-Werte (die Konzentration, die das Zellwachstum um 50% hemmt).
Sekundärscreening: Mechanistische Studien
Verbindungen, die im Primärscreening eine signifikante Zytotoxizität zeigen (z.B. IC₅₀ < 10 µM), sollten in sekundären Assays weiter untersucht werden, um ihren Wirkmechanismus aufzuklären.
COX-Inhibitions-Assay: Cyclooxygenase (COX)-Enzyme sind Schlüsselmediatoren bei Entzündungsreaktionen. Ein Assay zur Messung der Hemmung von COX-1 und COX-2 kann das entzündungshemmende Potenzial einer Verbindung aufzeigen. Kommerziell erhältliche Kits, die die Peroxidase-Aktivität von COX messen, sind hierfür gut geeignet.[5][6][7][8][9]
IL-6 ELISA: Interleukin-6 (IL-6) ist ein pro-inflammatorisches Zytokin. Die Quantifizierung der IL-6-Sekretion aus stimulierten Immunzellen (z.B. LPS-stimulierte Makrophagen) in Gegenwart der Testverbindungen mittels ELISA (Enzyme-Linked Immunosorbent Assay) ist ein etablierter Test für entzündungshemmende Wirkungen.[10][11][12][13][14]
Apoptose-Assays: Viele Chemotherapeutika wirken, indem sie den programmierten Zelltod (Apoptose) auslösen. Dies kann durch Messung der Aktivität von Caspasen (Schlüsselenzyme der Apoptose) oder durch den Nachweis von externalisiertem Phosphatidylserin mittels Annexin-V-Färbung und Durchflusszytometrie untersucht werden.
Zellzyklus-Analyse: Die Analyse der Zellzyklusverteilung mittels Propidiumiodid-Färbung und Durchflusszytometrie kann aufdecken, ob eine Verbindung den Zellzyklus in einer bestimmten Phase (G1, S, G2/M) arretiert, was ein häufiger Wirkmechanismus von Antikrebsmitteln ist.
Datenpräsentation und Interpretation
Die Ergebnisse der Derivatisierung und des Screenings sollten systematisch erfasst werden, um Struktur-Wirkungs-Beziehungen ableiten zu können.
Tabelle 1: Zusammenfassung der Derivatisierung und der primären Screening-Ergebnisse
| Verbindung | R¹ | R² | R³ | Ausbeute (%) | IC₅₀ (µM) auf MCF-7 | IC₅₀ (µM) auf A549 |
| Ausgangsmaterial | OMe | OMe | OMe | - | > 50 | > 50 |
| Derivat 1 | OH | OMe | OMe | 65 | 25.4 | 32.1 |
| Derivat 2 | OH | OH | OMe | 58 | 15.2 | 18.9 |
| Derivat 3 | OMe | OMe | OH | 85 | 45.1 | > 50 |
| Derivat 4 | OMe | OMe | NH-Benzyl | 72 | 8.7 | 11.3 |
| Derivat 5 | OMe | OMe | NH-Cyclohexyl | 78 | 12.5 | 15.6 |
Die in dieser Tabelle dargestellten Daten sind hypothetisch und dienen nur zur Veranschaulichung.
Schlussfolgerung
Dieser Leitfaden stellt eine umfassende Strategie zur Derivatisierung von Methyl-2,4-dimethoxy-6-methylbenzoat und zum anschließenden Screening der resultierenden Analoga auf biologische Aktivität vor. Die bereitgestellten detaillierten Protokolle sind robust und basieren auf etablierten chemischen und biologischen Methoden. Durch die systematische Anwendung dieser Workflows können Forscher eine diverse Bibliothek von Verbindungen erstellen und effizient auf potenzielle therapeutische Eigenschaften untersuchen, was den Weg für die Identifizierung neuer Leitstrukturen in der Arzneimittelentwicklung ebnet.
Referenzen
-
Roche. MTT Assay Protocol for Cell Viability and Proliferation. [Link]
-
Kamiya Biomedical Company. Human Interleukin 6 (IL-6) ELISA. [Link]
-
NIH, National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. [Link]
-
NIH, National Center for Biotechnology Information. An ELISA method to measure inhibition of the COX enzymes. [Link]
-
NIH, National Center for Biotechnology Information. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. [Link]
-
BPS Bioscience. COX2 Inhibitor Screening Assay Kit. [Link]
-
Elabscience. High Sensitivity Human IL-6 (Interleukin 6) ELISA Kit. [Link]
-
Springer Nature Experiments. An ELISA method to measure inhibition of the COX enzymes. [Link]
-
Labor Diagnostika Nord. IL-6-ELISA. [Link]
-
Blucher Chemistry Proceedings. Study of the ortho-methoxy substituent group effect in selective demethylation reactions of methoxybenzoic acids. [Link]
-
Google Patents. Process for regioselective demethylation of p-methoxy group in phenolic ester and diaryl ketone moieties.
-
ResearchGate. Dimethylation with BBr3?. [Link]
-
Google Patents. Process for demethylating aromatic methyl ethers using 3-mercaptopropionic acid.
-
NIH, National Center for Biotechnology Information. Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers. [Link]
-
Google Patents. Process for regioselective demethylation of p-methoxy group in phenolic ester and diaryl ketone moieties.
-
Common Organic Chemistry. Demethylation of Methyl Ethers - Boron Tribromide (BBr3). [Link]
-
The Royal Society of Chemistry. An efficient demethylation of aromatic methyl ethers with HCl in water. [Link]
-
Scilit. Selective demethylation of 3,4-dimethoxy-substituted aromatic aldehydes and ketones. [Link]
-
ResearchGate. ChemInform Abstract: Highly Efficient and Scalable Process for Demethylation of 6-(2,4-Dimethoxybenzoyl)-chromen-2-one and Other Aryl Methyl Ethers. [Link]
-
CORE. Elucidating the Mechanism of BBr3- Facilitated Demethylation of Aryl Methyl Ethers. [Link]
-
PubMed. Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers. [Link]
-
ResearchGate. An efficient method for demethylation of aryl methyl ethers. [Link]
-
ResearchGate. Exploring the Selective Demethylation of Aryl Methyl Ethers with a Pseudomonas Rieske Monooxygenase. [Link]
-
PubMed. Exploring the Selective Demethylation of Aryl Methyl Ethers with a Pseudomonas Rieske Monooxygenase. [Link]
Sources
- 1. Demethylation of Methyl Ethers - Boron Tribromide (BBr3) [commonorganicchemistry.com]
- 2. Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. atcc.org [atcc.org]
- 5. An ELISA method to measure inhibition of the COX enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. An ELISA method to measure inhibition of the COX enzymes | Springer Nature Experiments [experiments.springernature.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. kamiyabiomedical.com [kamiyabiomedical.com]
- 11. file.elabscience.com [file.elabscience.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. ldn.de [ldn.de]
- 14. sigmaaldrich.com [sigmaaldrich.com]
Application Note & Protocol: Selective O-Methylation of Methyl Orsellinate to Synthesize Methyl 2,4-dimethoxy-6-methylbenzoate
Abstract
This document provides a comprehensive guide for the selective O-methylation of methyl orsellinate at the C4 and C2 hydroxyl groups to yield methyl 2,4-dimethoxy-6-methylbenzoate. This transformation is a key step in the synthesis of various natural products and specialized chemical entities. The protocol herein utilizes the classical and robust Williamson ether synthesis methodology, employing dimethyl sulfate (DMS) as the methylating agent and potassium carbonate (K₂CO₃) as the base in an acetone solvent system. This application note is intended for researchers, scientists, and professionals in drug development, offering a detailed, step-by-step protocol, mechanistic insights, safety precautions, and characterization data to ensure reliable and reproducible results.
Introduction
Methyl orsellinate, a naturally occurring phenolic compound, serves as a versatile building block in organic synthesis.[1][2] Its dihydroxy-substituted aromatic ring offers multiple sites for functionalization. The selective methylation of its hydroxyl groups is a critical transformation for modifying its biological activity and for the synthesis of more complex molecules. The target molecule, this compound, is a key intermediate in various synthetic pathways.
The presented protocol employs the well-established Williamson ether synthesis. The mechanism involves the deprotonation of the phenolic hydroxyl groups of methyl orsellinate by a mild base, potassium carbonate, to form the corresponding phenoxide ions. These phenoxides then act as nucleophiles, attacking the electrophilic methyl group of dimethyl sulfate in an Sₙ2 reaction to form the desired dimethoxy product.[3] Acetone is chosen as the solvent due to its suitable boiling point for this reaction and its ability to dissolve the organic substrate while being compatible with the inorganic base.
Reaction Scheme
Sources
The Versatile Scaffolding of Methyl 2,4-dimethoxy-6-methylbenzoate in Medicinal Chemistry: Application Notes and Protocols
In the landscape of modern drug discovery, the strategic selection of foundational chemical scaffolds is paramount to the successful synthesis of novel therapeutic agents. Methyl 2,4-dimethoxy-6-methylbenzoate, a substituted aromatic ester, represents a key building block, particularly in the synthesis of bioactive compounds inspired by natural products, such as those derived from lichens. Its unique substitution pattern—a methyl ester ortho to a methyl group and two methoxy groups at positions 2 and 4—offers a versatile platform for a variety of chemical transformations, enabling the construction of complex molecular architectures with significant pharmacological potential.
This guide provides an in-depth exploration of the utility of this compound in medicinal chemistry. Moving beyond a simple recitation of procedural steps, we will delve into the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals. The protocols described herein are designed to be self-validating, grounded in established chemical principles and supported by authoritative references.
Core Physicochemical Properties
A thorough understanding of the physical and chemical properties of a starting material is fundamental to its effective application in synthesis.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₄O₄ | [1] |
| Molecular Weight | 210.23 g/mol | [1] |
| Appearance | White solid | [2] |
| Melting Point | 48-50 °C | [2] |
| Boiling Point | 320.2 °C at 760 mmHg | [2] |
| CAS Number | 6110-37-8 | [1] |
The Strategic Importance in Synthesizing Lichen-Derived Bioactive Compounds
Lichens are a rich source of unique secondary metabolites, many of which exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3][4][5][6][7] Compounds such as depsides and depsidones, which are polyketides, are particularly prevalent and have garnered significant interest from the medicinal chemistry community.[8] this compound serves as a crucial precursor for the synthesis of these and other related phenolic compounds.
The arrangement of substituents on the benzene ring of this compound mirrors the substitution patterns found in many lichen-derived natural products. This structural similarity makes it an ideal and cost-effective starting material for the total synthesis or semi-synthesis of these complex molecules, allowing for the exploration of their structure-activity relationships (SAR) and the development of novel analogs with improved therapeutic profiles.
Experimental Protocols: Synthesis and Derivatization
The following protocols provide detailed, step-by-step methodologies for key transformations involving this compound. The rationale behind each step is explained to provide a comprehensive understanding of the entire synthetic workflow.
Protocol 1: Synthesis of 2,4-Dimethoxy-6-methylbenzoic Acid
The hydrolysis of the methyl ester to the corresponding carboxylic acid is a fundamental transformation that opens up a plethora of synthetic possibilities, including amide bond formation and other derivatizations of the carboxyl group.
Workflow Diagram:
Sources
- 1. This compound | C11H14O4 | CID 601782 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. lookchem.com [lookchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Discovery and excavation of lichen bioactive natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bioactive Lichen Secondary Metabolites and Their Presence in Species from Chile - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Breaking into nature's secret medicine cabinet: lichens – a biochemical goldmine ready for discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Discovery and excavation of lichen bioactive natural products [frontiersin.org]
- 8. Recent advances on natural depsidones: sources, biosynthesis, structure-activity relationship, and bioactivities [PeerJ] [peerj.com]
Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Methyl 2,4-dimethoxy-6-methylbenzoate
Abstract
This application note presents a robust and detailed protocol for the purification of Methyl 2,4-dimethoxy-6-methylbenzoate using reversed-phase high-performance liquid chromatography (RP-HPLC). This compound is a key intermediate in organic synthesis, and achieving high purity is critical for subsequent reactions and product quality. This guide provides a comprehensive methodology, from the fundamental principles guiding the separation to a step-by-step experimental protocol. It is designed for researchers, chemists, and drug development professionals requiring a reliable method for isolating this compound from reaction mixtures containing starting materials, byproducts, and other impurities.
Introduction and Scientific Principles
This compound (C₁₁H₁₄O₄, M.W. 210.23 g/mol ) is a moderately non-polar aromatic ester[1]. The purification of such compounds from complex synthetic mixtures presents a common challenge in chemical and pharmaceutical development. High-performance liquid chromatography (HPLC) is the premier technique for this task due to its high resolution, speed, and adaptability.
The method detailed herein employs reversed-phase chromatography, the most widely utilized mode in HPLC for its versatility with a broad range of analytes[2][3].
1.1. The Rationale for Reversed-Phase HPLC
In reversed-phase HPLC, the stationary phase is non-polar (hydrophobic), while the mobile phase is polar. The fundamental principle of separation is based on the hydrophobic interactions between the analyte and the stationary phase[4].
-
Analyte Characteristics : this compound, with its aromatic ring, methyl ester, and methoxy groups, is a moderately hydrophobic molecule. This makes it an ideal candidate for retention on a non-polar stationary phase.
-
Stationary Phase Selection : A C18 (octadecylsilane) column is the workhorse of reversed-phase chromatography and is selected for this protocol. The long alkyl chains bonded to the silica support provide a highly hydrophobic surface, ensuring strong interaction with and effective retention of the target compound, facilitating its separation from more polar impurities[5].
-
Mobile Phase Selection : A gradient elution using a mixture of water and an organic modifier (acetonitrile) is employed. Acetonitrile is chosen for its low viscosity, which results in lower backpressure, and its excellent UV transparency at the detection wavelength[3]. The gradient starts with a higher proportion of water, allowing polar impurities to elute first. As the concentration of acetonitrile increases, the mobile phase becomes more non-polar, progressively eluting compounds of increasing hydrophobicity, culminating in the elution of the target analyte. This gradient approach ensures good resolution between the target compound and closely related, less polar impurities[2].
1.2. Detection Principle
The presence of a substituted benzene ring in this compound results in strong ultraviolet (UV) absorbance. This property allows for sensitive and specific detection using a UV-Vis diode array detector (DAD) or a variable wavelength detector (VWD). Aromatic compounds typically exhibit strong absorbance around 254 nm, a common wavelength used for their detection[5]. For method optimization, the wavelength of maximum absorbance (λ-max) should be determined by scanning the UV spectrum of a pure standard.
Experimental Protocol: Purification Workflow
This section provides a detailed, step-by-step methodology for the purification of this compound. The entire workflow is designed to be self-validating through clear system suitability checks.
Caption: Workflow for the HPLC Purification of this compound.
2.1. Materials and Reagents
-
Crude this compound sample
-
Acetonitrile (ACN), HPLC grade or higher
-
Water, HPLC grade or Type I ultrapure
-
Methanol (MeOH), HPLC grade (for sample dissolution and cleaning)
-
0.45 µm syringe filters (PTFE or other compatible material)
2.2. Instrumentation and Consumables
-
Preparative or Semi-Preparative HPLC system with a gradient pump, autosampler, and fraction collector.
-
UV-Vis Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).
-
Reversed-Phase C18 Column (e.g., 250 x 10 mm, 5 µm particle size). A smaller analytical column (e.g., 150 x 4.6 mm, 5 µm) should be used for initial method development.
-
HPLC vials and caps.
-
Glassware for mobile phase and sample preparation.
2.3. Step-by-Step Protocol
Step 1: Mobile Phase Preparation
-
Mobile Phase A: Dispense 1 L of HPLC-grade water into a clean mobile phase bottle.
-
Mobile Phase B: Dispense 1 L of HPLC-grade acetonitrile into a second clean mobile phase bottle.
-
Degas both mobile phases for 15-20 minutes using an ultrasonic bath or an inline degasser to prevent bubble formation in the pump heads.
Step 2: Sample Preparation
-
Accurately weigh approximately 50-100 mg of the crude reaction mixture.
-
Dissolve the sample in a minimal volume of a 50:50 mixture of acetonitrile and water. If solubility is an issue, methanol can be used. Aim for a final concentration of 10-20 mg/mL.
-
Vortex or sonicate briefly to ensure complete dissolution.
-
Filter the sample solution through a 0.45 µm syringe filter into a clean HPLC vial to remove any particulate matter that could damage the column.
Step 3: HPLC System Setup and Equilibration
-
Install the C18 column into the HPLC system.
-
Purge the pump lines with the prepared mobile phases to remove any air bubbles.
-
Set the column oven temperature to 30 °C to ensure stable retention times.
-
Set the detector wavelength to 254 nm.
-
Equilibrate the column with the initial mobile phase conditions (e.g., 60% A / 40% B) at the desired flow rate (see Table 1) for at least 15-20 minutes, or until a stable baseline is achieved.
Step 4: Method Execution and Data Collection
-
Perform a blank injection (mobile phase or sample solvent) to ensure the system is clean.
-
Inject a small volume (e.g., 10 µL) of a known standard (if available) or the prepared crude sample to perform a system suitability test. The main peak should have a tailing factor between 0.9 and 1.5.
-
Once system suitability is confirmed, inject the desired volume of the crude sample (e.g., 100 µL to 1 mL, depending on column size and sample concentration).
-
Run the gradient elution program as detailed in Table 1.
-
Monitor the chromatogram in real-time. Set the fraction collector to trigger collection based on the UV signal threshold corresponding to the target peak.
Step 5: Post-Run and Product Isolation
-
After the run is complete, flush the column with a high percentage of organic solvent (e.g., 95% ACN) to remove any strongly retained impurities.
-
Store the column according to the manufacturer's recommendations (typically in a high organic solvent mixture).
-
Combine the collected fractions containing the pure product.
-
Confirm the purity of the combined fractions by re-injecting a small aliquot onto an analytical HPLC system.
-
Remove the solvent from the purified fractions using a rotary evaporator to yield the pure this compound.
Method Parameters and Expected Results
The following table summarizes the optimized parameters for the preparative HPLC purification. These may require slight adjustments based on the specific HPLC system and the impurity profile of the crude material.
| Parameter | Setting | Rationale |
| Column | Reversed-Phase C18 (e.g., 250 x 10 mm, 5 µm) | Industry standard for separating moderately non-polar aromatic compounds[5]. Provides excellent resolution and capacity. |
| Mobile Phase A | HPLC Grade Water | The polar component of the mobile phase. |
| Mobile Phase B | HPLC Grade Acetonitrile | The organic modifier used to elute the compound from the C18 column[3]. |
| Gradient Program | Time (min) | %B |
| Flow Rate | 4.0 mL/min | Optimized for a 10 mm ID column to balance separation efficiency with run time. |
| Column Temperature | 30 °C | Maintains consistent selectivity and retention times, improving method robustness. |
| Detection Wavelength | 254 nm | Aromatic compounds strongly absorb at this wavelength, providing high sensitivity[5]. |
| Injection Volume | 500 µL (of 10 mg/mL solution) | Dependent on column loading capacity and sample concentration. Should be optimized to maximize throughput without sacrificing resolution. |
| Expected Retention Time | ~12 - 14 minutes | This is an estimate; the actual retention time will depend on the specific system and column used. |
Conclusion
The reversed-phase HPLC method detailed in this application note provides an effective and reliable strategy for the high-purity isolation of this compound. The use of a C18 stationary phase coupled with a water/acetonitrile gradient ensures robust separation from both polar and non-polar impurities. By following the outlined protocol, researchers and drug development professionals can consistently obtain a highly purified product suitable for downstream applications, ensuring the quality and integrity of their scientific endeavors.
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Chemsrc. (2025). This compound Price from Supplier. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of Methyl benzoate on Newcrom R1 HPLC column. Retrieved from [Link]
-
CHROMacademy. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis. LCGC Europe. Retrieved from [Link]
-
Szepesy, L., & Czencz, M. (1981). INVESTIGATION OF AROMATIC HYDROCARBONS BY REVERSED PHASE HPLC. Periodica Polytechnica Chemical Engineering, 25(2), 123-135. Retrieved from [Link]
-
PubChem. (n.d.). 2,4-Dimethoxy-6-methylbenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from [Link]
-
Al-Bukhaiti, W. Q., et al. (2021). Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. Molecules, 26(16), 4951. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. Retrieved from [Link]
-
Organic Syntheses. (2019). Synthesis of 4-Methylbenzoate(2ʹ,4ʹ,6ʹ-trimethoxyphenyl)iodonium Tosylate. Retrieved from [Link]
-
Castellano, P. M., et al. (2001). A Simplex-Optimized Chromatographic Separation of Fourteen Cosmetic Preservatives: Analysis of Commercial Products. Journal of Chromatographic Science, 39(6), 253–258. Retrieved from [Link]
-
Ahmed, N. R., & Al-Etewi, M. J. E. (2023). RP- HPLC METHOD FOR DETERMINATION OF METHYL 4- HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS. European Journal of Pharmaceutical and Medical Research, 10(8), 59-64. Retrieved from [Link]
-
NIST. (n.d.). Methylparaben. NIST Chemistry WebBook. Retrieved from [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of Methyl 2,4-dimethoxy-6-methylbenzoate
Welcome to the technical support center for the synthesis of Methyl 2,4-dimethoxy-6-methylbenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting advice for this synthetic procedure. As Senior Application Scientists, we have compiled this resource based on established chemical principles and practical laboratory experience to help you navigate the challenges of this synthesis and optimize your yield.
Plausible Synthetic Pathways
The synthesis of this compound can be approached via two primary retrosynthetic routes, starting from commercially available precursors. The choice of pathway may depend on the availability of starting materials and the specific challenges encountered in your laboratory.
Pathway A: Esterification followed by Methylation
This pathway begins with the Fischer esterification of 2,4-dihydroxy-6-methylbenzoic acid to form methyl 2,4-dihydroxy-6-methylbenzoate, which is then fully methylated to yield the final product.
Caption: Synthetic Route A: Esterification followed by methylation.
Pathway B: Methylation followed by Esterification
Alternatively, one could first methylate the hydroxyl groups of 2,4-dihydroxy-6-methylbenzoic acid to produce 2,4-dimethoxy-6-methylbenzoic acid, followed by Fischer esterification to obtain the target molecule.
Caption: Synthetic Route B: Methylation followed by esterification.
This guide will primarily focus on troubleshooting and optimizing Pathway A , as it often presents unique challenges in achieving selective and complete reactions.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address common issues encountered during the synthesis of this compound.
Part 1: Fischer Esterification of 2,4-dihydroxy-6-methylbenzoic acid
Question 1: My Fischer esterification reaction is showing low conversion to methyl 2,4-dihydroxy-6-methylbenzoate, even after prolonged reflux. What are the likely causes and how can I improve the yield?
Answer: Low conversion in Fischer esterification is a common problem, primarily because the reaction is an equilibrium process.[1] To drive the reaction towards the product, you need to apply Le Chatelier's principle. Here are the key factors to consider:
-
Water Removal: The formation of water as a byproduct can shift the equilibrium back to the starting materials.[2]
-
Use of a Drying Agent: While not always practical during the reaction, ensuring all reagents and glassware are scrupulously dry is a critical first step.
-
Azeotropic Removal: For higher boiling point alcohols, a Dean-Stark apparatus can be used with a solvent that forms an azeotrope with water (e.g., toluene) to physically remove it from the reaction mixture.[3]
-
-
Excess Reagent: Using a large excess of one of the reactants will shift the equilibrium to the product side. Methanol is typically used in large excess as it can also serve as the solvent.[4]
-
Catalyst Concentration: An insufficient amount of acid catalyst (e.g., concentrated sulfuric acid or p-toluenesulfonic acid) can lead to a slow reaction rate. A typical catalytic amount is 3-5 mol% of the limiting reagent.
-
Reaction Time and Temperature: Ensure the reaction is refluxing at the appropriate temperature for a sufficient duration. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine if it has reached equilibrium.[5]
| Parameter | Standard Condition | Optimized Condition for Higher Yield |
| Methanol | 5-10 equivalents | Use as solvent (large excess) |
| Catalyst (H₂SO₄) | 1-2 mol% | 3-5 mol% |
| Water Removal | None | Use of a Dean-Stark trap with an appropriate solvent |
| Reaction Time | 2-4 hours | Monitor by TLC until no further change is observed |
Question 2: I am observing a dark coloration of my reaction mixture during the esterification of the dihydroxybenzoic acid. Is this normal, and what could be the cause?
Answer: Darkening of the reaction mixture when heating phenolic compounds, especially under acidic conditions, can be indicative of decomposition or side reactions. Potential causes include:
-
Oxidation: Phenols are susceptible to oxidation, which can be accelerated by heat and the presence of trace metal impurities.
-
Sulfonation: If using concentrated sulfuric acid as a catalyst at high temperatures, electrophilic aromatic substitution can occur, leading to the formation of sulfonated byproducts.[5]
-
Polymerization: Under harsh acidic conditions, phenolic compounds can undergo polymerization, leading to the formation of dark, tarry substances.
To mitigate this, you can:
-
Use a milder catalyst: Consider using p-toluenesulfonic acid (p-TsOH) instead of concentrated sulfuric acid.
-
Control the temperature: Avoid excessive heating. Maintain a gentle reflux.
-
Degas the solvent: Purging the methanol with an inert gas like nitrogen or argon before starting the reaction can help to remove dissolved oxygen and reduce oxidation.
Part 2: Methylation of Methyl 2,4-dihydroxy-6-methylbenzoate
Question 3: My methylation reaction with dimethyl sulfate is giving a mixture of products, including mono-methylated and unreacted starting material. How can I ensure complete methylation?
Answer: Incomplete methylation is a frequent issue and can be addressed by carefully controlling the reaction conditions.
-
Stoichiometry of Reagents: Ensure you are using a sufficient excess of the methylating agent (dimethyl sulfate) and the base (e.g., potassium carbonate). For the methylation of two phenolic hydroxyl groups, at least 2 equivalents of dimethyl sulfate and a corresponding excess of base are required. A common practice is to use 2.5-3.0 equivalents of dimethyl sulfate and 3-4 equivalents of potassium carbonate.[6]
-
Choice of Base and Solvent: A strong enough base is needed to deprotonate the phenolic hydroxyl groups to form the more nucleophilic phenoxide ions. Anhydrous potassium carbonate is a common and effective choice. The reaction is typically run in a polar aprotic solvent like acetone or N,N-dimethylformamide (DMF) which can facilitate the SN2 reaction.[6]
-
Reaction Temperature and Time: The reaction may require heating to proceed at a reasonable rate. Refluxing in acetone is a common condition. Monitor the reaction by TLC until the starting material and mono-methylated intermediates are no longer visible.
Question 4: I am concerned about the toxicity of dimethyl sulfate. Are there any safer alternatives for the methylation step?
Answer: Dimethyl sulfate is indeed highly toxic and a suspected carcinogen. Safer alternatives for methylation include:
-
Methyl Iodide: While also toxic and a lachrymator, it is generally considered less hazardous than dimethyl sulfate. The reaction conditions are similar, typically using a base like potassium carbonate in a polar aprotic solvent.[7]
-
Dimethyl Carbonate (DMC): DMC is a much greener and less toxic methylating agent. However, it is less reactive and often requires higher temperatures and pressures, and sometimes the use of a phase-transfer catalyst.[8]
Question 5: After workup of my methylation reaction, my NMR spectrum shows the desired product, but also a small peak that suggests one of the methoxy groups has been cleaved. How is this possible?
Answer: While aryl methyl ethers are generally stable, they can be cleaved under strongly acidic conditions, a reaction known as demethylation.[9][10] If your workup procedure involves a strongly acidic wash to neutralize the base, it is possible that some of the product is being demethylated.
To avoid this:
-
Use a milder acid for neutralization: Use a saturated solution of ammonium chloride or a dilute solution of a weaker acid like citric acid for the workup.
-
Minimize contact time with acid: Perform the acidic wash quickly and at a low temperature (e.g., in an ice bath).
-
Alternative workup: Quench the reaction by filtering off the base and evaporating the solvent. Then, dissolve the residue in an organic solvent and wash with water and brine.[2]
Part 3: Purification and Characterization
Question 6: I am having difficulty purifying the final product, this compound. It is an oil/low melting solid. What are the recommended purification methods?
Answer: The purification of the final product can be challenging, but a combination of techniques can be effective.
-
Column Chromatography: This is often the most effective method for removing closely related impurities.
-
Stationary Phase: Silica gel is the standard choice.
-
Mobile Phase (Eluent): A good starting point for aromatic esters is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.[11] A gradient elution, starting with a low polarity mixture (e.g., 95:5 hexanes:ethyl acetate) and gradually increasing the polarity, will likely provide good separation.
-
-
Recrystallization: If you can obtain a solid crude product, recrystallization is an excellent method for achieving high purity.[12]
-
Solvent Selection: You will need to screen for a suitable solvent or solvent system. A good recrystallization solvent will dissolve the compound when hot but not when cold. Try solvents of varying polarities, such as methanol, ethanol, or a mixture of ethyl acetate and hexanes.
-
Question 7: How can I effectively monitor the progress of my reactions using Thin Layer Chromatography (TLC)?
Answer: TLC is a crucial tool for monitoring your reactions. Here are some tips:
-
Spotting: On a single TLC plate, spot your starting material, your co-spot (a mixture of starting material and the reaction mixture), and the reaction mixture. This will help you to distinguish the product spot from the starting material spot.
-
Eluent System: For both the esterification and methylation steps, a mixture of hexanes and ethyl acetate is a good starting point. You may need to adjust the ratio to achieve an Rf value for your product of around 0.3-0.5 for optimal separation.[13]
-
Visualization: The aromatic rings in your compounds should be visible under a UV lamp (254 nm). You can also use a potassium permanganate stain to visualize the spots.
Caption: Workflow for monitoring reaction progress using TLC.
Experimental Protocols
The following are suggested, non-validated protocols based on established procedures for similar transformations. Optimization may be required for your specific laboratory conditions and reagent purity.
Protocol 1: Fischer Esterification of 2,4-dihydroxy-6-methylbenzoic acid
-
To a round-bottom flask, add 2,4-dihydroxy-6-methylbenzoic acid (1.0 eq).
-
Add a large excess of methanol (e.g., 20-30 equivalents, or use as the solvent).[14]
-
Carefully add a catalytic amount of concentrated sulfuric acid (3-5 mol%) to the stirred mixture at 0 °C.
-
Attach a reflux condenser and heat the mixture to a gentle reflux.
-
Monitor the reaction progress by TLC (e.g., using a 7:3 hexanes:ethyl acetate eluent system).
-
Once the reaction is complete (typically 4-8 hours), cool the mixture to room temperature.
-
Remove the excess methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to remove any unreacted acid and the catalyst.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude methyl 2,4-dihydroxy-6-methylbenzoate.
Protocol 2: Methylation of Methyl 2,4-dihydroxy-6-methylbenzoate
-
To a dry round-bottom flask, add the crude methyl 2,4-dihydroxy-6-methylbenzoate (1.0 eq) and anhydrous potassium carbonate (3.0 eq).[6]
-
Add anhydrous acetone as the solvent.
-
To the stirred suspension, add dimethyl sulfate (2.5 eq) dropwise.[15]
-
Attach a reflux condenser and heat the mixture to reflux.
-
Monitor the reaction progress by TLC until the starting material and mono-methylated intermediates are consumed.
-
Cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude this compound.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Predicted Analytical Data
The following table provides predicted 1H NMR chemical shifts for the final product, this compound, based on data for similar compounds. Actual values may vary depending on the solvent and instrument used.
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
| Ar-H | 6.3 - 6.5 | d |
| Ar-H | 6.3 - 6.5 | d |
| OCH₃ (ester) | ~3.9 | s |
| OCH₃ (ether) | ~3.8 | s |
| OCH₃ (ether) | ~3.8 | s |
| Ar-CH₃ | ~2.3 | s |
References
-
Waghmode, S. B., et al. (2013). Efficient Method for Demethylation of Aryl Methyl Ether Using Aliquat-336. Synthetic Communications, 43(24), 3272-3280. Available at: [Link]
- Benchchem. (2025).
- ALWSCI. (2025).
- Royal Society of Chemistry. (2012).
- Benchchem. (2025).
-
Li, H., et al. (2020). Cleavage of ethers and demethylation of lignin in acidic concentrated lithium bromide (ACLB) solution. Green Chemistry, 22(21), 7496-7506. Available at: [Link]
- ResearchGate. (2025).
- University of Wisconsin. (n.d.).
- OperaChem. (2024).
- Google Patents. (2021). CN113072441A - Preparation method of 2-methoxy-6-methylbenzoic acid.
- ChemicalBook. (n.d.).
- Organic Syntheses. (n.d.).
- Benchchem. (2025).
- Benchchem. (2025).
- University of Rochester. (n.d.).
- Organic Chemistry Portal. (n.d.).
- University of California, Irvine. (n.d.).
- Benchchem. (2025).
- Reddit. (2024).
- Kappe, C. O. (2014).
- Beilstein Journals. (n.d.).
- Academic Journals. (n.d.).
- Organic Syntheses. (2019). Synthesis of 4-Methylbenzoate(2ʹ,4ʹ,6ʹ-trimethoxy- phenyl)
- MDPI. (2023).
- Sigma-Aldrich. (n.d.). Reaction Monitoring of the Esterification Progress of Benzoic Acid by using Thin-Layer Chromatography (TLC)
- Google Patents. (1995).
- University of Massachusetts Boston. (n.d.).
- AIR Unimi. (n.d.). METHYLATION OF PHENOL WITH METHANOL OVER HIGH-SILICA BETA ZEOLITE.
- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0033968).
- ResearchGate. (2025).
- LookChem. (n.d.).
- Google Patents. (2020).
- PubChem. (n.d.).
- PubMed. (2022). Anomalous 1H NMR chemical shift behavior of substituted benzoic acid esters.
- YouTube. (2012).
Sources
- 1. US4065504A - Process for the methylation of hydroxybenzene derivatives - Google Patents [patents.google.com]
- 2. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 3. scribd.com [scribd.com]
- 4. youtube.com [youtube.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. Cleavage of ethers and demethylation of lignin in acidic concentrated lithium bromide (ACLB) solution - Green Chemistry (RSC Publishing) DOI:10.1039/D0GC02581J [pubs.rsc.org]
- 10. tandfonline.com [tandfonline.com]
- 11. rsc.org [rsc.org]
- 12. scs.illinois.edu [scs.illinois.edu]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]
- 15. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Synthesis of Methyl 2,4-dimethoxy-6-methylbenzoate
Welcome to the technical support resource for the synthesis of Methyl 2,4-dimethoxy-6-methylbenzoate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this multi-step synthesis. My approach is to provide not just solutions, but a foundational understanding of the reaction mechanisms to empower you to troubleshoot effectively and optimize your experimental outcomes.
Introduction to the Synthesis
This compound is a substituted aromatic ester, often derived from the naturally occurring polyketide, orsellinic acid.[1][2] The synthesis is a valuable route to a variety of substituted aromatic compounds. While seemingly straightforward, the pathway involves steps that are sensitive to reaction conditions, often leading to a mixture of products if not carefully controlled. The most common synthetic route begins with 2,4-dihydroxy-6-methylbenzoic acid (orsellinic acid) and proceeds through two key transformations: esterification of the carboxylic acid and O-methylation of the two phenolic hydroxyl groups.
This guide will focus on the side reactions that plague this synthesis, providing diagnostic tools and preventative strategies to ensure high yield and purity of the target molecule.
Common Synthetic Pathway & Key Control Points
The logical pathway from orsellinic acid to the target molecule involves protecting the more reactive carboxylic acid group via esterification before proceeding with the methylation of the less reactive phenolic hydroxyls.
Caption: General two-step synthesis workflow.
Troubleshooting Guide: Problem, Cause, and Solution
This section is structured around common experimental observations.
Problem 1: Low Yield of Final Product with Multiple Spots on TLC
Symptom: After the O-methylation step and workup, your crude product shows a low yield and thin-layer chromatography (TLC) displays multiple spots, some of which are more polar (lower Rf) than the expected product.
Potential Causes & Diagnostic Steps:
This is the most frequent issue and typically points to incomplete methylation . The two phenolic hydroxyl groups have different reactivities. The 4-OH is more acidic and sterically accessible, while the 2-OH is less acidic due to steric hindrance from the adjacent methyl and ester groups and is involved in intramolecular hydrogen bonding with the ester carbonyl.
-
Cause A: Incomplete Mono-methylation. Insufficient base, methylating agent, or reaction time can lead to the formation of Methyl 2-hydroxy-4-methoxy-6-methylbenzoate and Methyl 4-hydroxy-2-methoxy-6-methylbenzoate .
-
Diagnosis: Use LC-MS. The crude product will show peaks corresponding to the desired product (MW: 210.23) and one or both mono-methylated intermediates (MW: 196.20).
-
-
Cause B: Competing C-Alkylation. Phenoxide ions are ambident nucleophiles, meaning they can react on the oxygen (O-alkylation, desired) or the aromatic ring (C-alkylation, side product).[3] This electrophilic attack on the activated ring forms C-methylated byproducts.
-
Diagnosis: A detailed analysis of the ¹H NMR spectrum of the crude product may show new aromatic singlets or additional methyl singlets attached to the ring (typically ~2.1-2.3 ppm) that do not correspond to the known starting materials or intermediates. The mass of these byproducts would be the same as the desired product (isomers), making MS alone insufficient for diagnosis.
-
Corrective Actions & Preventative Measures:
| Parameter | Recommended Action to Favor Complete O-Alkylation | Rationale |
| Base | Use at least 2.2 equivalents of a mild base like potassium carbonate (K₂CO₃). Ensure it is finely powdered and anhydrous. | A sufficient excess of base is required to deprotonate both phenolic hydroxyls to form the reactive phenoxide ions. Anhydrous conditions prevent hydrolysis of the ester and methylating agent. |
| Methylating Agent | Use a slight excess (2.2 - 2.5 equivalents) of dimethyl sulfate ((CH₃)₂SO₄) or methyl iodide (CH₃I). | A stoichiometric excess ensures that both phenoxide sites have an opportunity to react. Dimethyl sulfate is often more efficient and cost-effective. |
| Solvent | Use a polar aprotic solvent such as acetone or N,N-Dimethylformamide (DMF).[4] | Polar aprotic solvents solvate the cation (e.g., K⁺) but not the phenoxide anion, leaving the oxygen nucleophile highly reactive and favoring the desired O-alkylation. Protic solvents can promote undesired C-alkylation.[4] |
| Temperature | Maintain a moderate temperature (refluxing acetone, ~56°C; or 50-60°C in DMF). Avoid excessive heat. | Higher temperatures can increase the rate of side reactions, including potential C-alkylation and decomposition. The Williamson ether synthesis is generally effective at moderate temperatures.[5] |
| Reaction Monitoring | Monitor the reaction progress using TLC until the starting material (Methyl 2,4-dihydroxy-6-methylbenzoate) is fully consumed. | This prevents premature quenching of the reaction and ensures it proceeds to completion. |
Problem 2: Significant Amount of Carboxylic Acid in the Final Product
Symptom: The ¹H NMR spectrum of the purified product shows a broad singlet above 10 ppm, and the product is partially soluble in aqueous sodium bicarbonate.
Potential Cause:
-
Ester Hydrolysis. The methyl ester is susceptible to hydrolysis back to the carboxylic acid under basic conditions. This can occur if the reaction workup involves a strong aqueous base (like NaOH or KOH) that is not carefully neutralized, or if the reaction is heated for an extended period in the presence of water.
Corrective Actions & Preventative Measures:
-
Workup Protocol: During workup, after the reaction is complete, neutralize the mixture with a dilute acid (e.g., 1M HCl) to a pH of ~6-7 before extracting with an organic solvent. Avoid using concentrated base washes.
-
Re-esterification: If a significant amount of the hydrolyzed acid is present, the material can be recovered and re-subjected to esterification conditions (e.g., reflux in methanol with a catalytic amount of sulfuric acid).[6]
Problem 3: Presence of a Decarboxylated Byproduct
Symptom: Mass spectrometry reveals a significant peak corresponding to a mass of 152.19 g/mol (C₉H₁₂O₂), identified as 3,5-dimethoxytoluene.
Potential Cause:
-
Decarboxylation. Orsellinic acid and its derivatives are a type of β-resorcylic acid, which can be susceptible to decarboxylation (loss of CO₂) upon heating, especially under acidic or basic conditions.[7][8] While esterification generally protects against this, the side reaction can occur if the initial starting material is subjected to harsh conditions before it is fully converted to the ester.
Corrective Actions & Preventative Measures:
-
Mild Esterification: Perform the initial esterification step under the mildest possible conditions. Fischer esterification using refluxing methanol with a catalytic amount of H₂SO₄ is generally effective and minimizes degradation.[9]
-
Temperature Control: Avoid excessive temperatures during both the esterification and methylation steps.
-
Purification: The decarboxylated byproduct, 3,5-dimethoxytoluene, is significantly less polar than the desired product and can typically be separated by silica gel column chromatography.
Caption: Key side reactions competing with the desired O-methylation.
Frequently Asked Questions (FAQs)
Q1: Why is esterification performed before methylation?
A: The carboxylic acid proton is significantly more acidic than the phenolic protons. If you were to add a base for methylation first, it would preferentially deprotonate the carboxylic acid, forming a carboxylate. This carboxylate is deactivated towards esterification and can interfere with the subsequent methylation steps. By converting the acid to an ester first, you protect that site and can focus the base on deprotonating the hydroxyl groups for the Williamson ether synthesis.
Q2: Can I use a stronger base like sodium hydride (NaH) for the methylation step?
A: While NaH is a powerful base for generating alkoxides and phenoxides, it may be too aggressive for this substrate.[4] Its high reactivity could increase the likelihood of side reactions, including C-alkylation. Potassium carbonate provides a good balance of reactivity to effectively deprotonate the phenols while minimizing byproduct formation.
Q3: My ¹H NMR shows the two methoxy peaks of the final product are not equivalent. Is this expected?
A: Yes, this is expected. The aromatic ring is asymmetrically substituted. The methoxy group at the C2 position is ortho to both the methyl and ester groups, while the C4 methoxy group is in a different chemical environment. Therefore, they will appear as two distinct singlets in the ¹H NMR spectrum, likely between 3.8 and 4.0 ppm.
Q4: How do I effectively purify the final product from the mono-methylated intermediates?
A: Silica gel column chromatography is the most effective method. The desired di-methoxy product is significantly less polar than the mono-hydroxy intermediates due to the absence of the polar -OH group. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes (e.g., starting from 5% EtOAc and gradually increasing), will elute the desired product first, followed by the mono-methylated byproducts.
Detailed Experimental Protocol
Disclaimer: This protocol is a representative example. All procedures should be performed with appropriate personal protective equipment (PPE) in a well-ventilated fume hood. Reagent quantities may need to be adjusted based on the starting scale.
Step 1: Esterification of 2,4-Dihydroxy-6-methylbenzoic Acid
-
To a round-bottom flask, add 2,4-dihydroxy-6-methylbenzoic acid (1.0 eq).
-
Add anhydrous methanol (approx. 10-15 mL per gram of acid).
-
Carefully add concentrated sulfuric acid (H₂SO₄) dropwise (approx. 2-3% of the volume of methanol).
-
Equip the flask with a reflux condenser and heat the mixture to reflux (~65°C) for 4-6 hours. Monitor by TLC (e.g., 30% EtOAc/Hexanes) until the starting acid spot has disappeared.
-
Cool the reaction to room temperature. Reduce the volume of methanol by about half using a rotary evaporator.
-
Slowly pour the concentrated mixture into a beaker of ice-water. The product should precipitate as a white solid.
-
Filter the solid, wash thoroughly with cold water to remove residual acid, and dry under vacuum. The resulting Methyl 2,4-dihydroxy-6-methylbenzoate is often pure enough for the next step.
Step 2: O-Methylation to this compound
-
In a dry round-bottom flask under a nitrogen atmosphere, combine Methyl 2,4-dihydroxy-6-methylbenzoate (1.0 eq) and finely powdered anhydrous potassium carbonate (2.5 eq).
-
Add anhydrous acetone or DMF (approx. 20 mL per gram of ester).
-
Stir the suspension vigorously. Add dimethyl sulfate (2.2 eq) dropwise via syringe over 10-15 minutes. Caution: Dimethyl sulfate is toxic and a suspected carcinogen; handle with extreme care.
-
Heat the mixture to a gentle reflux (in acetone) or to 55°C (in DMF) and maintain for 8-16 hours.
-
Monitor the reaction by TLC. The reaction is complete when the starting material and mono-methylated intermediates are no longer visible.
-
Cool the reaction to room temperature and filter off the potassium salts, washing the filter cake with a small amount of acetone.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Dissolve the resulting crude oil/solid in ethyl acetate and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude product.
-
Purify the crude material by silica gel column chromatography using a gradient of ethyl acetate in hexanes to obtain the pure This compound .
References
-
BenchChem. Common side reactions in the Williamson synthesis of ethers.
-
PubMed. Screening, gene cloning, and characterization of orsellinic acid decarboxylase from Arthrobacter sp. K8 for regio-selective carboxylation of resorcinol derivatives.
-
Wikipedia. Williamson ether synthesis.
-
Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents.
-
Study.com. Friedel-Crafts Reactions | Alkylation & Acylation.
-
Learnivio. Reactions of Phenol, Williamson Ether Synthesis.
-
Master Organic Chemistry. The Williamson Ether Synthesis.
-
ResearchGate. Enzymology and biosynthesis of the orsellinic acid derived medicinal meroterpenoids.
-
Google Patents. Preparation method of 2-methoxy-6-methylbenzoic acid.
-
ChemicalBook. 2,4-dihydroxy-6-propyl-benzoic acid methyl ester synthesis.
-
Wikipedia. Polyketide.
-
SCIEPublish. Application of Synthetic Biology to the Biosynthesis of Polyketides.
-
Chemistry LibreTexts. 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.
-
Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation.
-
ResearchGate. Acylation of Phenols, Alcohols, Thiols, Amines and Aldehydes Using Sulfonic Acid Functionalized Hyper-Cross-Linked Poly(2-naphthol) as a Solid Acid Catalyst.
-
Wikipedia. Phenol.
-
Organic Syntheses. Synthesis of 4-Methylbenzoate(2ʹ,4ʹ,6ʹ-trimethoxy- phenyl)iodonium Tosylate.
-
Wikipedia. Datei:Decarboxylation of orsellinic acid to orcinol.svg.
-
PubMed. Enzymology and biosynthesis of the orsellinic acid derived medicinal meroterpenoids.
-
Frontiers in Chemistry. Bioinspired iterative synthesis of polyketides.
-
Fiveable. Polyketides | Medicinal Chemistry Class Notes.
-
Royal Society of Chemistry. Polyketide Natural Products.
-
Google Patents. A method for synthesizing methyl 2,4-dihydroxy-3,6-dimethylbenzoate using 4-O-desmethylbarbaric acid.
-
MDPI. RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate.
-
Google Patents. Preparation method of methyl benzoate compound.
-
ResearchGate. Esterification of 2,4-dihydroxybenzoic acid.
-
RSC Publishing. A novel biogenetic-type synthesis of an orsellinic acid derivative.
-
Chemsrc.com. This compound Price.
-
Indo American Journal of Pharmaceutical Research. Synthesize, Characterization and Evaluation of Esterification Reaction of P-Hydroxy Benzoic Acid, P-Nitro Benzoic Acid and Different Amino Acids with Paracetamol.
-
BLD Pharm. 2,4-Dihydroxy-6-methylbenzoic acid.
-
Sigma-Aldrich. METHYL 2,4,6-TRIMETHOXYBENZOATE.
-
Sigma-Aldrich. Methyl 2,6-dihydroxy-4-methylbenzoate.
-
Sigma-Aldrich. Methyl 2,4-dihydroxy-3,6-dimethylbenzoate for synthesis.
-
ResearchGate. Methyl 2,4-dihydroxy-3,6-dimethylbenzoate, Chemistry and application in fragrance.
-
Google Patents. Use of 2,4-dihydroxy-3-methylbenzoate derivatives for preparing medicaments...
Sources
- 1. Polyketide - Wikipedia [en.wikipedia.org]
- 2. Enzymology and biosynthesis of the orsellinic acid derived medicinal meroterpenoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. 2,4-dihydroxy-6-propyl-benzoic acid methyl ester synthesis - chemicalbook [chemicalbook.com]
- 7. Screening, gene cloning, and characterization of orsellinic acid decarboxylase from Arthrobacter sp. K8 for regio-selective carboxylation of resorcinol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Datei:Decarboxylation of orsellinic acid to orcinol.svg – Wikipedia [de.wikipedia.org]
- 9. iajpr.com [iajpr.com]
Technical Support Center: Purification of Methyl 2,4-dimethoxy-6-methylbenzoate
Welcome to our dedicated technical support center for the purification of Methyl 2,4-dimethoxy-6-methylbenzoate (MDMB). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this compound. Here, we provide in-depth troubleshooting guides and frequently asked questions in a direct Q&A format, grounded in scientific principles and practical laboratory experience.
Introduction: The Chemistry of Purification
This compound is a substituted aromatic ester whose purification can be complicated by the presence of structurally similar impurities. These often arise from incomplete reactions during its synthesis, primarily the methylation of its phenolic precursors. The key to successful purification lies in understanding the physicochemical properties of both the target molecule and the potential contaminants, allowing for the strategic selection of purification techniques.
The primary impurities of concern are typically the partially methylated intermediates:
-
Methyl 2-hydroxy-4-methoxy-6-methylbenzoate
-
Methyl 4-hydroxy-2-methoxy-6-methylbenzoate
-
The unreacted precursor, Methyl 2,4-dihydroxy-6-methylbenzoate
These phenolic impurities possess different polarity and acidity compared to the fully methylated, desired product, which forms the basis for their separation.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during the purification of this compound.
Issue 1: My purified product still shows phenolic impurities by TLC/NMR.
Q: I've performed an initial purification, but my TLC plate still shows a baseline spot, and the 1H NMR spectrum has broad singlets indicative of hydroxyl protons. How can I remove these residual phenolic impurities?
A: This is a classic challenge in the purification of methylated aromatic compounds. The residual phenolic impurities, being more acidic than your desired product, can be effectively removed with a simple liquid-liquid extraction using a mild base.
Causality: The phenolic hydroxyl groups are acidic and will be deprotonated by a base to form water-soluble phenolate salts. Your target compound, lacking these acidic protons, will remain in the organic phase.
Step-by-Step Protocol: Basic Wash Extraction
-
Dissolution: Dissolve your crude product in a water-immiscible organic solvent like ethyl acetate or dichloromethane.
-
Extraction: Transfer the solution to a separatory funnel and wash with a 5% aqueous sodium carbonate (Na₂CO₃) solution. Typically, one or two washes are sufficient.
-
Monitoring: After each wash, you can spot a small amount of the organic layer on a TLC plate to monitor the disappearance of the baseline impurity.
-
Water Wash: After the base wash, wash the organic layer with water to remove any residual sodium carbonate.
-
Brine Wash & Drying: Wash the organic layer with brine (saturated aqueous NaCl solution) to remove the bulk of the dissolved water. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
This procedure should effectively remove the acidic phenolic impurities, leading to a much cleaner product for subsequent purification steps if needed.
Issue 2: My product oiled out during recrystallization.
Q: I attempted to recrystallize my this compound, but it separated as an oil instead of forming crystals. What went wrong?
A: "Oiling out" is a common problem in recrystallization and typically occurs when the solute's melting point is lower than the boiling point of the recrystallization solvent, or when the solution is supersaturated to a degree that favors rapid, disordered precipitation over slow, ordered crystal growth.
Causality: The high concentration of the solute in the hot solvent can lead to a liquid-liquid phase separation upon cooling, where the solute comes out of solution as a supercooled liquid (an oil) rather than a solid.
Troubleshooting Steps for Oiling Out:
-
Solvent Selection: The ideal recrystallization solvent will dissolve the compound well at its boiling point but poorly at low temperatures. For this compound, a mixed solvent system is often effective. A good starting point is a mixture of a polar solvent in which the compound is soluble (like ethyl acetate or acetone) and a non-polar solvent in which it is less soluble (like hexanes or petroleum ether).
-
Procedure for Mixed-Solvent Recrystallization:
-
Dissolve the crude product in a minimal amount of the hot "good" solvent (e.g., ethyl acetate).
-
While the solution is still hot, add the "bad" solvent (e.g., hexanes) dropwise until you observe persistent cloudiness.
-
Add a few drops of the "good" solvent back until the solution becomes clear again.
-
Allow the solution to cool slowly to room temperature, and then in an ice bath to promote crystallization.
-
-
Scratching: If crystals are slow to form, scratching the inside of the flask with a glass rod at the meniscus can provide a surface for nucleation.
-
Seeding: Adding a small crystal of the pure product (if available) can initiate crystallization.
A patent for a structurally similar compound, methyl 2,4-dihydroxy-3,6-dimethylbenzoate, describes a purification process involving elution from a silica gel column followed by recrystallization where the filter cake is washed with dichloromethane, suggesting that chlorinated solvents could also be explored as part of the recrystallization solvent system.[1]
Issue 3: I am struggling to separate my product from a close-running impurity by column chromatography.
Q: I have an impurity that has a very similar Rf to my product on the TLC plate, making separation by flash chromatography difficult. How can I improve the resolution?
A: Achieving good separation between compounds with similar polarities is a common chromatographic challenge. Optimizing the mobile phase and column parameters is key to success.
Causality: The separation in normal-phase chromatography is based on the differential adsorption of compounds to the polar stationary phase (silica gel). When two compounds have similar polarities, their interaction with the silica is comparable, leading to poor separation.
Strategies to Improve Chromatographic Resolution:
-
Mobile Phase Optimization:
-
Solvent System: For moderately polar compounds like this compound, a common and effective mobile phase is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.[2][3][4]
-
Solvent Polarity Gradient: Start with a low polarity mobile phase and gradually increase the proportion of the more polar solvent. A shallow gradient can often effectively separate close-running spots.
-
Alternative Solvents: If a hexane/ethyl acetate system is not providing adequate separation, consider switching to a different solvent system. For example, a mixture of dichloromethane and a small amount of methanol can be effective for more polar compounds.[2] However, be cautious as methanol can sometimes cause issues with silica gel.
-
-
Column Parameters:
-
Column Length and Diameter: A longer, narrower column will generally provide better resolution than a short, wide column.
-
Silica Gel Particle Size: Using silica gel with a smaller particle size can improve separation efficiency.
-
Sample Loading: Overloading the column is a common cause of poor separation. Ensure that the amount of crude product is appropriate for the size of the column.
-
Recommended Starting Conditions for Flash Chromatography:
| Parameter | Recommendation |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase | Start with 5-10% Ethyl Acetate in Hexanes, and gradually increase the polarity. |
| Elution | Isocratic or gradient elution can be employed. |
Frequently Asked Questions (FAQs)
Q1: What is the expected appearance of pure this compound? A1: Pure this compound is expected to be a solid at room temperature. Its physical state can be a white to off-white crystalline powder.
Q2: Can I use distillation to purify this compound? A2: Yes, for a related compound, methyl 2-methoxy-6-methylbenzoate, reduced pressure distillation has been used effectively for purification.[5] Given that this compound is a relatively small and thermally stable molecule, vacuum distillation could be a viable method, especially for larger quantities, to separate it from non-volatile impurities.
Q3: How can I confirm the purity of my final product? A3: A combination of analytical techniques should be used to confirm the purity:
-
Thin-Layer Chromatography (TLC): A single spot in multiple solvent systems is a good indication of purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the structure and identifying any impurities. The absence of signals from starting materials or byproducts is a strong indicator of purity. The PubChem database provides spectral information for this compound (CID 601782) which can be used as a reference.[6]
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity.
Q4: My main impurity is the starting material, methyl 2,4-dihydroxy-6-methylbenzoate. Besides a basic wash, what else can I do? A4: If a significant amount of the dihydroxy starting material remains, it suggests an incomplete methylation reaction. While a basic wash is the most direct method for its removal, you can also exploit the significant polarity difference in column chromatography. The dihydroxy compound is much more polar than the desired dimethoxy product and will have a much lower Rf value. Using a less polar mobile phase for your column chromatography should allow for the elution of your product while the starting material remains strongly adsorbed to the silica gel.
Visualizing the Purification Workflow
The following diagram illustrates a typical decision-making process for the purification of this compound.
Sources
- 1. CN111116370A - A method for synthesizing methyl 2,4-dihydroxy-3,6-dimethylbenzoate using 4-O-desmethylbarbaric acid - Google Patents [patents.google.com]
- 2. biotage.com [biotage.com]
- 3. Chromatography [chem.rochester.edu]
- 4. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 5. CN113072441A - Preparation method of 2-methoxy-6-methylbenzoic acid - Google Patents [patents.google.com]
- 6. This compound | C11H14O4 | CID 601782 - PubChem [pubchem.ncbi.nlm.nih.gov]
Removal of byproducts from Methyl 2,4-dimethoxy-6-methylbenzoate reactions
Welcome to the technical support guide for handling reactions involving Methyl 2,4-dimethoxy-6-methylbenzoate. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with the synthesis and purification of this compound. Our focus is on providing practical, field-tested solutions to byproduct formation and removal, grounded in established chemical principles.
Frequently Asked Questions (FAQs)
Q1: I've finished my synthesis. What is the best general-purpose method to purify crude this compound?
A1: For most applications, flash column chromatography on silica gel is the most effective initial purification method. It is highly versatile for removing a range of byproducts with different polarities.[1] Following chromatography, recrystallization can be employed to achieve high purity, as the target compound is a solid with a defined melting point (48-50 °C).[2]
Q2: My TLC plate shows a baseline spot that streaks. What is it likely to be and how do I remove it?
A2: A highly polar, streaking spot at the baseline is characteristic of a carboxylic acid. This is likely 2,4-dimethoxy-6-methylbenzoic acid, formed from the hydrolysis of your ester product.[3] It can be easily removed by washing your crude organic extract with a mild aqueous base like sodium bicarbonate (NaHCO₃) solution before proceeding with further purification.[4]
Q3: I have an impurity that is very close to my product spot on the TLC. What could this be?
A3: An impurity with a polarity close to your product could be an unreacted intermediate or a partially demethylated species, such as Methyl 2-hydroxy-4-methoxy-6-methylbenzoate. Selective demethylation of one methoxy group can occur under certain conditions.[5][6] Distinguishing and separating these requires careful column chromatography with a shallow solvent gradient.
Q4: Can I use distillation to purify my product?
A4: While possible, it is not the recommended primary method. The atmospheric boiling point of this compound is quite high (approx. 320 °C)[2], which would necessitate high-vacuum distillation to prevent thermal decomposition. For typical lab-scale quantities, chromatography and recrystallization are safer and more efficient.[7][8]
Troubleshooting Guide: Byproduct Identification & Removal
This section provides a systematic approach to identifying and eliminating common impurities encountered in reactions involving this compound.
Issue 1: Presence of a Highly Polar, Acidic Impurity
-
Symptom: A new spot appears on the TLC plate with a very low Rf value (often at the baseline), which may streak. The crude product may have a lower pH than expected when dissolved in a solvent and tested with wetted pH paper.
-
Potential Cause & Chemical Rationale: This impurity is almost certainly 2,4-dimethoxy-6-methylbenzoic acid . Esters can undergo hydrolysis back to their parent carboxylic acid and alcohol, a reaction catalyzed by the presence of acid or base, particularly with residual water in the reaction mixture.[9] The steric hindrance around the carbonyl group in this specific molecule can influence the hydrolysis mechanism, but the outcome is the formation of the corresponding carboxylic acid.[10][11]
-
Identification: The acidic nature can be confirmed by its extraction into a basic aqueous layer. It will also show a broad -OH stretch in the IR spectrum and a distinct carboxylic acid proton signal (>10 ppm) in the ¹H NMR spectrum.
-
Step-by-Step Removal Protocol (Aqueous Wash):
-
Dissolve the crude reaction mixture in a water-immiscible organic solvent like ethyl acetate or dichloromethane.
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stopper the funnel and shake gently at first, venting frequently to release CO₂ gas produced from the acid-base reaction.[4]
-
Allow the layers to separate. Drain the lower aqueous layer.
-
Repeat the wash with NaHCO₃ solution one more time.
-
Wash the organic layer with brine (saturated NaCl solution) to remove residual water.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate in vacuo.
-
Confirm the removal of the acidic impurity by TLC.
-
Issue 2: Presence of a Moderately Polar, Phenolic Impurity
-
Symptom: An impurity is observed on the TLC with a slightly lower Rf than the desired product, indicating increased polarity.
-
Potential Cause & Chemical Rationale: This is likely a demethylated byproduct, such as Methyl 2-hydroxy-4-methoxy-6-methylbenzoate or Methyl 4-hydroxy-2-methoxy-6-methylbenzoate . Aryl methyl ethers are susceptible to cleavage under various conditions, particularly with Lewis acids (e.g., AlCl₃, BBr₃) or strong Brønsted acids.[5] If such reagents are used in a preceding step or as catalysts, partial demethylation can occur, creating a phenolic hydroxyl group.[6]
-
Identification: Phenolic compounds can often be visualized on a TLC plate with specific stains (e.g., ferric chloride). The presence of a phenolic -OH group can be confirmed by a broad signal in the ¹H NMR spectrum (typically 5-9 ppm, D₂O exchangeable) and the disappearance of a methoxy signal (~3.8 ppm).
-
Step-by-Step Removal Protocol (Chromatography):
-
Adsorb the crude product onto a small amount of silica gel.
-
Prepare a silica gel column using a suitable solvent system. A good starting point is a mixture of hexanes and ethyl acetate.
-
Load the adsorbed product onto the column.
-
Elute the column with a shallow gradient of increasing polarity (e.g., starting with 95:5 Hexanes:EtOAc and gradually increasing the EtOAc percentage). The less polar product should elute before the more polar phenolic byproduct.
-
Collect fractions and monitor them by TLC to isolate the pure product.
-
Issue 3: Presence of Less Polar Impurities
-
Symptom: The TLC plate shows spots with a higher Rf value than the product.
-
Potential Cause & Chemical Rationale: These impurities are typically non-polar byproducts from reagents used in the synthesis. For instance, if the ester was prepared via a Grignard reaction with a methyl carbonate species, a common byproduct is biphenyl , formed from the homocoupling of the Grignard reagent (e.g., phenylmagnesium bromide).[12]
-
Identification: Biphenyl is a crystalline solid and its presence can be confirmed by characteristic aromatic signals in the ¹H NMR spectrum that do not correspond to the main product.
-
Step-by-Step Removal Protocol (Recrystallization):
-
First, attempt to remove the bulk of the non-polar impurity via column chromatography, as it will elute much faster than the desired ester.
-
For final purification, recrystallization is highly effective. Dissolve the impure solid in a minimum amount of a hot solvent in which the product has high solubility and the impurity has low solubility.
-
Good solvent choices to screen include methanol, ethanol, or a co-solvent system like ethyl acetate/hexanes.[13]
-
Allow the solution to cool slowly. The desired product should crystallize out, leaving the more soluble impurities in the mother liquor.
-
Collect the crystals by filtration and wash with a small amount of cold solvent. Dry under vacuum.
-
Data & Protocols
Table 1: Physical Properties of Target Compound & Potential Byproducts
| Compound | Molecular Weight ( g/mol ) | Melting Point (°C) | Polarity | Removal Method |
| This compound | 210.22 | 48-50[2] | Moderate | - |
| 2,4-dimethoxy-6-methylbenzoic acid | 196.20 | 105-107 | High (Acidic) | Basic Wash[4] |
| Methyl 2-hydroxy-4-methoxy-6-methylbenzoate | 196.20 | N/A | High (Phenolic) | Chromatography |
| Biphenyl | 154.21 | 69-71 | Low | Chromatography / Recrystallization |
Mandatory Visualizations
Caption: General experimental workflow for the workup and purification of this compound.
Caption: Troubleshooting decision tree for identifying and removing byproducts based on TLC analysis.
References
-
Bagle, A. et al. (2023). Selective demethylation reactions of biomass-derived aromatic ether polymers for bio-based lignin chemicals. Green Chemistry. Available at: [Link]
- Reddy, M. et al. (2006). Process for regioselective demethylation of p-methoxy group in phenolic ester and diaryl ketone moieties. Google Patents, US7053218B2.
-
HSCprep. (2024). Fisher Esterification: Synthesis and Purification of Esters. HSC Chemistry. Available at: [Link]
- Li, J. et al. (2016). Method for selective demethylation of ortho-trimethoxybenzene compounds. Google Patents, CN105777529A.
-
Various Authors. (2016). How to purify esterefication product? ResearchGate. Available at: [Link]
- Tetsuo, O. et al. (1981). Process for purifying esters. Google Patents, US4304925A.
-
Popik, V. et al. (2015). Esterification, Purification and Identification of Cinnamic Acid Esters. World Journal of Chemical Education. Available at: [Link]
-
Jasperse, C. (n.d.). Grignard Reaction. Chem 355 Handout. Available at: [Link]
-
ACE Chemistry. (2014). Esters 4. Organic Preparation & Purification of an Ester. YouTube. Available at: [Link]
-
Study.com. (n.d.). During the reaction of phenyl Grignard with methyl benzoate, a solid forms. Draw the chemical structure of this solid. Homework.Study.com. Available at: [Link]
- Various Authors. (2021). Preparation method of 2-methoxy-6-methylbenzoic acid. Google Patents, CN113072441A.
-
user139439. (2020). Unusual hydrolysis of methyl 2,4,6‐trimethylbenzoate. Chemistry Stack Exchange. Available at: [Link]
-
Study.com. (n.d.). What is the mechanism for the basic hydrolysis of methyl benzoate? Homework.Study.com. Available at: [Link]
-
Aso, K. et al. (n.d.). Supporting Information: Design, Synthesis, and Structure-Activity Relationship of a Novel Series of GluN2C-Selective Potentiators. ACS Publications. Available at: [Link]
-
University of Missouri-St. Louis. (n.d.). Addition of a Grignard Reagent to an Ester: Formation of a Tertiary Alcohol. UMSL Chemistry. Available at: [Link]
-
Singh, B. et al. (1984). Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. Zenodo. Available at: [Link]
-
Scilit. (n.d.). Selective demethylation of 3,4-dimethoxy-substituted aromatic aldehydes and ketones. Scilit. Available at: [Link]<121::AID-JCTB284>3.0.CO;2-9
- Various Authors. (2020). A method for synthesizing methyl 2,4-dihydroxy-3,6-dimethylbenzoate using 4-O-desmethylbarbaric acid. Google Patents, CN111116370A.
-
Organic Syntheses. (2019). Synthesis of 4-Methylbenzoate(2ʹ,4ʹ,6ʹ-trimethoxyphenyl)iodonium Tosylate. Organic Syntheses. Available at: [Link]
-
University of Wisconsin-River Falls. (n.d.). The Grignard Reaction. UWRF Chemistry. Available at: [Link]
-
Cox, R. et al. (1998). The hydrolyses of some sterically crowded benzoate esters in sulfuric acid. The excess acidity method at different temperatures. Canadian Journal of Chemistry. Available at: [Link]
-
El-Sayed, M. et al. (2022). Crystallographic and DFT study of novel dimethoxybenzene derivatives. PMC - NIH. Available at: [Link]
-
Chemistry Unleashed. (2020). CHE 242 Lab - Grignard Reaction. YouTube. Available at: [Link]
-
LookChem. (n.d.). This compound. LookChem. Available at: [Link]
-
Neochoritis, C. et al. (n.d.). Supporting Information. Beilstein Journals. Available at: [Link]
-
Ren, Y. et al. (2009). RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. MDPI. Available at: [Link]
- Hulsmann, H. et al. (1972). Process for the production of methyl benzoate. Google Patents, US3696141A.
-
Reddy, G. et al. (2012). Synthesis and characterization of critical process related impurities of an asthma drug – Zafirlukast. ResearchGate. Available at: [Link]
-
Chemsrc.com. (2025). This compound Price. Chemsrc.com. Available at: [Link]
-
Skoric, T. et al. (2022). Controlling the Polymorphic Outcome of 2,6-Dimethoxybenzoic Acid Crystallization Using Additives. MDPI. Available at: [Link]
-
Various Authors. (n.d.). Supporting Information. CDC Stacks. Available at: [Link]
-
Chemistry, The Central Science. (2019). Recrystallization of methyl nitrobenzoate. YouTube. Available at: [Link]
Sources
- 1. Esterification, Purification and Identification of Cinnamic Acid Esters [article.sapub.org]
- 2. This compound|lookchem [lookchem.com]
- 3. homework.study.com [homework.study.com]
- 4. youtube.com [youtube.com]
- 5. Selective demethylation reactions of biomass-derived aromatic ether polymers for bio-based lignin chemicals - Green Chemistry (RSC Publishing) DOI:10.1039/D3GC02867D [pubs.rsc.org]
- 6. US7053218B2 - Process for regioselective demethylation of p-methoxy group in phenolic ester and diaryl ketone moieties - Google Patents [patents.google.com]
- 7. hscprep.com.au [hscprep.com.au]
- 8. US4304925A - Process for purifying esters - Google Patents [patents.google.com]
- 9. zenodo.org [zenodo.org]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. cdnsciencepub.com [cdnsciencepub.com]
- 12. web.mnstate.edu [web.mnstate.edu]
- 13. CN111116370A - A method for synthesizing methyl 2,4-dihydroxy-3,6-dimethylbenzoate using 4-O-desmethylbarbaric acid - Google Patents [patents.google.com]
Technical Support Center: Improving the Stability of Methyl 2,4-dimethoxy-6-methylbenzoate
Welcome to the technical support guide for Methyl 2,4-dimethoxy-6-methylbenzoate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into maintaining the stability of this versatile building block during chemical transformations. The following question-and-answer guide addresses common challenges, explains the underlying chemical principles, and offers validated protocols to enhance your experimental success.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound is degrading during my reaction. What are the most common causes?
A: this compound possesses three primary functional groups susceptible to degradation under various reaction conditions: two aryl methyl ethers and one methyl ester. The stability of the molecule is dictated by the resilience of these groups to the reagents and conditions employed.
The most common degradation pathways are:
-
Cleavage of Aryl Methyl Ethers (Demethylation): The methoxy groups, particularly the one at the C4 position (para to the ester), are susceptible to cleavage by strong Lewis acids or Brønsted acids.[1] This yields phenolic compounds, which may be more reactive and lead to undesired side products. The electron-donating nature of the methoxy groups activates the aromatic ring, but also makes them targets for electrophilic attack by acidic reagents.
-
Hydrolysis of the Methyl Ester (Saponification): The methyl ester can be hydrolyzed to the corresponding carboxylic acid under both acidic and basic conditions. Due to the presence of the ortho-methyl group, the ester is sterically hindered, which can make hydrolysis challenging under standard conditions, often requiring elevated temperatures or stronger reagents that may compromise the stability of the methoxy groups.[2][3]
Understanding which of these pathways is dominant is critical for effective troubleshooting. A preliminary analysis of your reaction byproducts by LC-MS or NMR can quickly identify whether you are observing demethylation (loss of 14 Da) or hydrolysis (net addition of -14 Da + 18 Da, or a mass corresponding to 2,4-dimethoxy-6-methylbenzoic acid).[4]
Caption: Primary degradation pathways for the target molecule.
Q2: I'm using a Lewis acid (e.g., BBr₃, AlCl₃) and observing significant demethylation. How can I prevent this or achieve selective functionalization?
A: This is a classic challenge with electron-rich aromatic ethers. Strong Lewis acids like boron tribromide (BBr₃) and aluminum chloride (AlCl₃) are potent reagents for ether cleavage.[1][5] The mechanism involves coordination of the Lewis acid to the ether oxygen, making it an excellent leaving group for subsequent nucleophilic attack by the halide counter-ion.[1]
Causality: The high electron density on the methoxy oxygens makes them strong Lewis bases, readily coordinating with Lewis acids. The C4-methoxy is generally more susceptible to cleavage than the C2-methoxy due to electronic effects, but selectivity can be poor with harsh reagents.
Troubleshooting & Solutions:
-
Select a Milder Lewis Acid: The choice of Lewis acid is paramount. Harsh reagents should be avoided if demethylation is not the desired outcome. Consider alternatives known for milder activity.
-
Employ Thiolate-Based Reagents: Nucleophilic cleavage using thiolates is an effective, non-acidic alternative.[6] These methods often proceed under basic or neutral conditions at elevated temperatures.
-
Control Stoichiometry and Temperature: If a Lewis acid must be used, carefully controlling the stoichiometry (using catalytic amounts if possible) and maintaining low temperatures (-78 °C to 0 °C) can often temper its reactivity and improve selectivity.
| Reagent Class | Example Reagent | Typical Conditions | Selectivity & Remarks | Citation |
| Harsh Lewis Acids | BBr₃, AlCl₃ | CH₂Cl₂, -78 °C to RT | High reactivity, often poor selectivity, leading to multiple demethylations. BBr₃ is a classic but aggressive choice. | [1] |
| Moderate Lewis Acids | MgI₂ | Toluene or Ether, reflux | Can be selective for demethylation adjacent to a carbonyl group. | [1] |
| Thiolate Nucleophiles | Sodium Thioethoxide (NaSEt) | DMF, reflux | Strong nucleophilic cleavage. Effective but requires handling of odorous thiols. | [6] |
| Odorless Thiolates | 1-Dodecanethiol / NaOH | NMP, 130 °C | A practical, less odorous alternative for large-scale work. The thiolate is generated in situ. | [6] |
| Brønsted Acids | Pyridinium HCl | Molten, 180-220 °C | Harsh, high-temperature classical method. Generally not recommended for sensitive substrates. | [1] |
Protocol: Selective Demethylation using an Odorless Thiol [6]
-
To a resealable reaction tube, add this compound (1.0 equiv) and powdered NaOH (3.0 equiv).
-
Evacuate the tube and backfill with an inert atmosphere (N₂ or Ar).
-
Add anhydrous N-Methyl-2-pyrrolidone (NMP) to achieve a substrate concentration of ~1 M.
-
Add 1-dodecanethiol (1.5 equiv) via syringe.
-
Seal the tube and stir the reaction mixture at 130 °C.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature, carefully acidify with 1 N HCl, and extract the product with ethyl acetate.
Q3: I'm trying to hydrolyze the methyl ester to the carboxylic acid, but the reaction is sluggish and gives low yields. What are the best practices?
A: The slow rate of hydrolysis is a direct consequence of steric hindrance. The ortho-methyl group on the benzene ring physically impedes the approach of the nucleophile (hydroxide or water) to the ester's carbonyl carbon.[2][3] Standard saponification conditions (e.g., aqueous NaOH in methanol at room temperature) are often insufficient. Forcing the reaction with high temperatures and large excesses of base can lead to competing demethylation.
Causality: The rate-determining step in base-catalyzed ester hydrolysis (BAC2 mechanism) is the formation of a tetrahedral intermediate. Steric bulk around the carbonyl group increases the activation energy for this step, thus slowing the reaction rate.[2][7]
Troubleshooting & Solutions:
-
Use a Non-Aqueous, Poorly Solvating System: A key insight is that hydroxide anions are much more nucleophilic when they are poorly solvated.[2] Traditional aqueous/alcoholic solvent systems solvate the hydroxide ion via hydrogen bonding, reducing its reactivity. Using a non-aqueous system enhances the nucleophilicity of the hydroxide.[2][7]
-
Employ Higher Temperatures with Careful Monitoring: If a traditional solvent system must be used, increasing the temperature (e.g., refluxing THF/H₂O) is necessary. However, it is crucial to monitor for the onset of demethylation by TLC or LC-MS.
-
Consider Alternative Hydrolysis Reagents: For extremely hindered esters, reagents like potassium trimethylsilanolate (KOSiMe₃) in anhydrous THF can be effective.
| Condition / Reagent | Solvent | Temperature | Rationale & Remarks | Citation |
| Standard Saponification | MeOH / H₂O | RT to Reflux | Often very slow or incomplete due to steric hindrance. High temperatures risk side reactions. | [3][7] |
| Non-Aqueous Hydrolysis | CH₂Cl₂ / MeOH (9:1) | Room Temp | "Naked" hydroxide is a much stronger nucleophile, overcoming steric hindrance without heat. | [2][7] |
| Phase-Transfer Catalysis | Toluene / H₂O, with TBAB | 80-100 °C | The catalyst transports the hydroxide ion into the organic phase, increasing its effective concentration. | [5] |
| Microwave-Assisted | H₂O / Base | 100-150 °C | Microwave irradiation can dramatically shorten reaction times for hindered systems. | [5] |
Protocol: Mild, Non-Aqueous Saponification of a Hindered Ester [2][7]
-
Dissolve this compound (1.0 equiv) in a 9:1 mixture of Dichloromethane (CH₂Cl₂) and Methanol (MeOH).
-
Prepare a solution of NaOH (1.5-2.0 equiv) in a minimal amount of MeOH.
-
Add the methanolic NaOH solution to the substrate solution at room temperature.
-
Stir the reaction and monitor its progress by TLC (A typical mobile phase would be 3:1 Hexanes:Ethyl Acetate. The product acid will have a much lower Rf than the starting ester).
-
Upon completion, quench the reaction with 1 N HCl.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield 2,4-dimethoxy-6-methylbenzoic acid.
Q4: How can I effectively monitor the stability of my compound and identify degradation products during the reaction?
A: Proactive, in-process monitoring is the most reliable way to ensure the stability of your starting material and optimize reaction conditions. Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the two most accessible and powerful techniques for this purpose.
Caption: A logical workflow for in-process reaction monitoring.
Protocol: Reaction Monitoring by Thin-Layer Chromatography (TLC) [8]
-
Preparation: Before starting the reaction, prepare a dilute solution of your starting material (SM) in a suitable solvent (e.g., ethyl acetate).
-
Spotting: On a silica gel TLC plate, draw a baseline in pencil. Spot the SM solution in the first lane.
-
Co-spotting: As the reaction proceeds, take a small aliquot using a capillary tube and spot it in the second lane. It is best practice to also "co-spot" by applying the reaction mixture directly on top of a new SM spot in a third lane. This helps confirm spot identities.
-
Development: Develop the plate in an appropriate solvent system (e.g., 3:1 Hexanes:Ethyl Acetate). Less polar compounds travel further up the plate (higher Rf).
-
Visualization: Visualize the plate under a UV lamp (254 nm).
-
Interpretation:
-
Starting Material (SM): this compound (Higher Rf).
-
Hydrolysis Product: 2,4-dimethoxy-6-methylbenzoic acid (Lower Rf due to polar carboxylic acid).
-
Demethylation Product: Phenolic compounds (Rf will vary, but they are typically more polar than the SM). The reaction is complete when the SM spot has been completely consumed.
-
Using LC-MS for Definitive Analysis: [9] For unambiguous identification of byproducts, LC-MS is the gold standard. Dilute a quenched reaction aliquot and inject it into the instrument.
-
Expected [M+H]⁺ for SM: 211.09 m/z
-
Expected [M+H]⁺ for Hydrolysis Product: 197.08 m/z
-
Expected [M+H]⁺ for Mono-demethylation Product: 197.08 m/z
-
Expected [M+H]⁺ for Mono-demethylation + Hydrolysis Product: 183.06 m/z
Note that the hydrolysis and mono-demethylation products are isobaric (have the same nominal mass). They can be distinguished by their retention times on the liquid chromatography column (the carboxylic acid is typically more polar and elutes earlier on a reverse-phase column) or by high-resolution mass spectrometry.
References
-
Theodorou, V., et al. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc, 2018(7), 308-319. Available at: [Link]
-
Theodorou, V., et al. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. ResearchGate. Available at: [Link]
- BenchChem Technical Support Team. (2025). Technical Support Center: Hydrolysis of Sterically Hindered Esters. BenchChem.
-
Zuo, Z., et al. (2008). An efficient method for demethylation of aryl methyl ethers. ResearchGate. Available at: [Link]
-
Chae, J. (2008). Practical demethylation of aryl methyl ethers using an odorless thiol reagent. Archives of Pharmacal Research, 31, 305–309. Available at: [Link]
-
Wikipedia contributors. (n.d.). Demethylation. In Wikipedia, The Free Encyclopedia. Retrieved January 21, 2026, from [Link]
-
Various Authors. (n.d.). Demethylating Reaction of Methyl Ethers. ResearchGate. Available at: [Link]
-
Driver, G., & Lauer, M. (2023). Selective demethylation reactions of biomass-derived aromatic ether polymers for bio-based lignin chemicals. Green Chemistry. Available at: [Link]
-
NotDijkstra. (2016). Can an ether be selectively hydrolysed in the presence of an ester?. Chemistry Stack Exchange. Available at: [Link]
- BenchChem Technical Support Team. (2025). A Comparative Guide to Analytical Techniques for Monitoring the Synthesis of Methyl 2-(piperidin-1-yl)
-
Komal, V. (2021). Hydrolysis of esters - Mechanisms. YouTube. Available at: [Link]
- BenchChem Technical Support Team. (2025).
- Newman, M. S., & Wood, L. L. (1959). A New Method for the Esterification of Certain Sterically Hindered Acids. Journal of the American Chemical Society.
- Milliken. (2024). Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance. Milliken Chemical.
- Various Authors. (2021). Ester cleavage conditions?.
- BenchChem Technical Support Team. (2025).
- da Silva, A. B., et al. (2015). Study of the ortho-methoxy substituent group effect in selective demethylation reactions of methoxybenzoic acids. Blucher Chemistry Proceedings.
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved January 21, 2026, from [Link]
- Seidl, T. L., et al. (2019). Synthesis of 4-Methylbenzoate(2ʹ,4ʹ,6ʹ-trimethoxy- phenyl)
-
University of Calgary. (n.d.). Ch20: Hydrolysis of Esters. University of Calgary Chemistry. Retrieved January 21, 2026, from [Link]
- van der Meer, T., et al. (2022). Monitoring Reaction Intermediates to Predict Enantioselectivity Using Mass Spectrometry. Angewandte Chemie.
-
National Center for Biotechnology Information. (n.d.). 2,4-Dimethoxy-6-methylbenzoic acid. PubChem. Retrieved January 21, 2026, from [Link]
- Chemsrc. (2025).
- Al-Majid, A. M., et al. (2025). Crystallographic and DFT study of novel dimethoxybenzene derivatives.
- Wang, J., & Zhang, T. Y. (n.d.). A general LC-MS method for determining trace levels of genotoxic nitroaromatic impurities in active pharmaceutical ingredients. Analytical Methods.
- The Organic Chemistry Tutor. (2024).
- National Center for Biotechnology Information. (n.d.). Methyl benzoate, 2-carboxylic acid-3,4-dimethoxy-. PubChem.
- Li, H., et al. (2011).
- Kline, P. (2020).
- Sigma-Aldrich. (n.d.). 2,4-Dimethoxy-6-methylbenzoic acid. Sigma-Aldrich.
- Echemi. (n.d.).
- Essanhaji, M., et al. (2022). Unraveling the reaction mechanism of AlCl3 Lewis acid catalyzed acylation reaction of pyrene from the perspective of the molecular electron density theory. New Journal of Chemistry.
Sources
- 1. Demethylation - Wikipedia [en.wikipedia.org]
- 2. arkat-usa.org [arkat-usa.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 2,4-Dimethoxy-6-methylbenzoic acid | C10H12O4 | CID 607287 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Selective demethylation reactions of biomass-derived aromatic ether polymers for bio-based lignin chemicals - Green Chemistry (RSC Publishing) DOI:10.1039/D3GC02867D [pubs.rsc.org]
- 6. ovid.com [ovid.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.rsc.org [pubs.rsc.org]
Technical Support Center: Troubleshooting Lithiation of Methyl 2,4-dimethoxy-6-methylbenzoate
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the directed ortho-lithiation of Methyl 2,4-dimethoxy-6-methylbenzoate. This resource is designed for researchers, chemists, and drug development professionals who utilize this versatile building block. The regioselective functionalization of this electron-rich aromatic system presents unique challenges. This guide provides in-depth, experience-driven answers to common issues encountered during its lithiation, moving beyond simple procedural steps to explain the underlying chemical principles.
Foundational Concepts: Regioselectivity in Action
The lithiation of this compound is a classic example of Directed ortho-Metalation (DoM). In this reaction, heteroatom-containing functional groups on an aromatic ring direct a strong base to deprotonate an adjacent (ortho) position. For this specific substrate, the methoxy groups (-OCH₃) are powerful Directed Metalation Groups (DMGs). The primary site for deprotonation is the C3 position, which is ortho to the C2 and C4 methoxy groups, making it the most acidic and sterically accessible proton. Lithiation at the C5 position is a potential, but generally less favored, alternative. The methyl ester, while also a DMG, is weaker than the methoxy groups and susceptible to nucleophilic attack by common organolithium bases.
Caption: Regioselectivity in the lithiation of the target substrate.
General Experimental Workflow
A successful lithiation experiment is built on a foundation of rigorous anhydrous technique and precise control over reaction parameters. The following workflow diagram and protocol outline a standard procedure, which serves as a baseline for the troubleshooting guide.
Caption: Standard workflow for a directed ortho-lithiation experiment.
Troubleshooting Guide (Q&A Format)
Problem Area A: No or Incomplete Reaction
Q1: I performed the reaction and quenched with D₂O, but my NMR analysis shows only the starting material. What is the most likely cause?
A1: This outcome almost certainly points to a failure in the deprotonation step. The primary culprits are inactive reagents or the presence of adventitious water or oxygen, which rapidly consume the organolithium base.
-
Reagent Inactivity: Organolithium reagents, particularly n-BuLi and s-BuLi, degrade over time, especially if stored improperly or handled with suboptimal technique. A newly opened bottle is not a guarantee of its stated concentration.[1] Action: Titrate your butyllithium solution before use. A simple Gilman double titration or titration with a known acid like diphenylacetic acid is essential for determining the active concentration.
-
Presence of Moisture: Organolithiums are extremely potent bases and will react instantly with any available proton source, with water being the most common.[2] Action: Ensure all glassware is rigorously flame-dried under vacuum or oven-dried (>120 °C) and cooled under a stream of inert gas. Solvents must be freshly distilled from an appropriate drying agent (e.g., sodium/benzophenone for THF).
-
Insufficient Base: If your reagent concentration is lower than assumed, you may be adding a substoichiometric amount. Most ortho-lithiations require a slight excess (1.1-1.3 equivalents) of base to drive the reaction to completion.
Q2: My reaction is very sluggish and gives a mixture of starting material and product. How can I improve the conversion?
A2: Sluggish deprotonation suggests the reaction conditions are not optimal for achieving full conversion. This can be due to the choice of base, solvent effects, or temperature.
-
Increase Basicity: While n-BuLi can work, sec-butyllithium (s-BuLi) is significantly more basic and often more effective for deprotonating weaker carbon acids without being overly aggressive.[3][4]
-
Use an Additive: The addition of N,N,N',N'-tetramethylethylenediamine (TMEDA) is a common strategy. TMEDA chelates the lithium cation, breaking down the butyllithium aggregates and increasing the kinetic basicity of the reagent.[5] Typically, 1.1-1.3 equivalents of TMEDA relative to the organolithium are used.
-
Raise the Temperature (Carefully): While -78 °C is standard for maintaining stability, some lithiations require slightly higher temperatures for a reasonable rate.[6] After adding the base at -78 °C, you might consider allowing the reaction to slowly warm to -40 °C for a period. However, be aware that this increases the risk of side reactions.[1]
-
Solubility Issues: Your substrate must be fully dissolved for the reaction to proceed efficiently. If you observe solid material at -78 °C, you may need to increase the solvent volume.[1]
Problem Area B: Formation of Side Products
Q3: My main side product appears to be the result of the butyl group adding to my methyl ester. How can I prevent this nucleophilic attack?
A3: This is a classic competing reaction when using alkyllithium reagents with ester-containing substrates. The ester carbonyl is electrophilic and can be attacked by the nucleophilic base.
-
Switch to a Non-Nucleophilic Base: The best solution is to use a strong, sterically hindered, non-nucleophilic base. Lithium diisopropylamide (LDA) is the ideal choice in this scenario.[7][8] It is an exceptionally poor nucleophile due to its bulk but remains a powerful base for deprotonation.
-
Use a More Hindered Alkyllithium: If you must use an alkyllithium, s-BuLi is less nucleophilic than n-BuLi due to greater steric hindrance.[4][9] tert-Butyllithium (t-BuLi) is even more hindered but is also highly reactive and can attack ethereal solvents like THF.[5]
-
Strict Temperature Control: Maintain the temperature at -78 °C or even lower (e.g., -90 °C). Nucleophilic addition has a higher activation energy than deprotonation, so lower temperatures will favor the desired DoM pathway.[6] Ensure the base is added slowly and sub-surface to avoid localized heating.
Q4: I suspect deprotonation is occurring at the 6-methyl (benzylic) position instead of the C3-position. How can I diagnose and solve this?
A4: This is known as lateral lithiation, a reaction favored by heteroatom-containing directing groups ortho to an alkyl group.[10][11]
-
Diagnosis (Deuterium Quench): The definitive way to identify the site of lithiation is to run the reaction as usual but quench with a deuterium source like D₂O or MeOD. Analyze the crude product by ¹H NMR and/or Mass Spectrometry. Disappearance of the C3-H proton signal and appearance of deuterium at that position confirms ortho-lithiation. Disappearance of the C6-CH₃ proton signal confirms lateral lithiation.
-
Choice of Base: This side reaction is particularly prevalent when using lithium amide bases like LDA, which are often employed for benzylic deprotonations.[8][10] Conversely, alkyllithium reagents like s-BuLi/TMEDA are strongly biased towards ring deprotonation (ortho-lithiation).[8] Therefore, switching from LDA to s-BuLi should favor the desired C3 lithiation.
Caption: A decision tree for troubleshooting common lithiation problems.
FAQs & Data Reference
Q: Which lithiating base is the best choice for this substrate? A: The "best" base depends on balancing reactivity with potential side reactions. s-BuLi is often the optimal starting point, offering high basicity with reduced nucleophilicity compared to n-BuLi. If ester attack is a persistent issue, switching to LDA is the most robust solution.
Table 1: Comparison of Common Lithiating Agents
| Reagent | Relative Basicity | Nucleophilicity | Common Issues & Considerations |
|---|---|---|---|
| n-BuLi | Good | High | Can act as a nucleophile, attacking the ester.[9] |
| s-BuLi | Very High | Moderate | Excellent for DoM; less nucleophilic than n-BuLi.[3][4] |
| t-BuLi | Extremely High | Low | Very reactive, can deprotonate THF; pyrophoric.[12] |
| LDA | Very High | Very Low | Ideal for avoiding ester attack; may favor benzylic lithiation.[7] |
Q: Why is -78 °C the standard reaction temperature? A: This temperature, conveniently achieved with a dry ice/acetone bath, is crucial for several reasons:
-
Stability: Aryllithium intermediates can be unstable at higher temperatures, leading to decomposition or undesired rearrangements.[6]
-
Selectivity: It kinetically favors deprotonation over competing side reactions like nucleophilic addition.[6][13]
-
Solvent Integrity: Strong bases like t-BuLi and, to a lesser extent, s-BuLi and n-BuLi, will deprotonate THF at higher temperatures (e.g., > -20 °C).[5]
Q: What is the role of TMEDA and is it always necessary? A: TMEDA is a chelating agent that binds to the lithium ion. This breaks up the oligomeric clusters that butyllithium reagents form in solution, freeing up more reactive monomeric species. The result is a significant increase in the reaction rate. It is not always necessary but is a powerful tool for accelerating sluggish reactions or ensuring complete deprotonation.[5][14]
Key Experimental Protocols
Protocol 1: General Procedure for C3-Lithiation and Quenching
! SAFETY FIRST ! Organolithium reagents are pyrophoric and must be handled under a strict inert atmosphere using proper syringe techniques. Always wear appropriate PPE, including safety glasses and flame-retardant lab coat.
-
Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and an inert gas (Argon or Nitrogen) inlet.
-
Dissolution: To the flask, add this compound (1.0 eq) and dissolve in freshly distilled, anhydrous THF (approx. 0.1 M concentration).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add sec-butyllithium (1.2 eq, solution in cyclohexane) via syringe, keeping the tip of the needle below the surface of the solution. Ensure the internal temperature does not rise above -70 °C.
-
Stirring: Stir the resulting solution at -78 °C for 1-2 hours. The solution may change color, indicating the formation of the aryllithium species.
-
Quenching: Prepare a solution of the desired electrophile (e.g., iodomethane, 1.5 eq) in a small amount of anhydrous THF. Add this solution slowly via syringe to the stirred aryllithium solution at -78 °C.
-
Warming: After the addition is complete, allow the reaction mixture to stir at -78 °C for another 30 minutes before removing the cooling bath and allowing it to warm to room temperature over 1-2 hours.
-
Workup: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Titration of Butyllithium (Gilman Method)
-
Setup: In a flame-dried flask under inert atmosphere, dissolve 1,2-dibromoethane (approx. 1 mL) in anhydrous diethyl ether (10 mL).
-
First Titration: Cool the solution to 0 °C. Add the butyllithium solution dropwise via syringe until a persistent cloudy precipitate (LiBr) is observed. Record this volume (V1). This step neutralizes any basic impurities.
-
Second Titration: Add a small amount of a colorimetric indicator (e.g., a few crystals of 2,2'-bipyridyl). Continue adding the butyllithium solution dropwise until the endpoint color (e.g., a persistent pink/red for bipyridyl) is reached. Record the total volume of titrant added from the start (V2).
-
Calculation: The volume of active butyllithium is (V2 - V1). The molarity is calculated based on the moles of the 1,2-dibromoethane used. For a more precise method, refer to established literature procedures.
References
-
Bennetau, B., Mortier, J., Moyroud, J., & Guesnet, J.-L. (1995). Directed lithiation of unprotected benzoic acids. Journal of the Chemical Society, Perkin Transactions 1, (10), 1265-1273. [Link]
-
Mortier, J., & Bennetau, B. (n.d.). Directed (ortho) Metallation. University of Maine. [Link]
-
Mortier, J., et al. (ResearchGate). Directed lithiation of unprotected benzoic acids. ResearchGate. [Link]
-
Gau, M. R., & Zdilla, M. J. (2016). A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. Journal of Visualized Experiments, (117), 54705. [Link]
-
EPFL. (n.d.). Protocol for quenching reactive chemicals. École Polytechnique Fédérale de Lausanne. [Link]
-
University of Wisconsin-Madison. (n.d.). Directed (ortho) Metallation. Chemistry Department Course Materials. [Link]
-
Mortier, J. (n.d.). 07- DIRECTED ORTHO METALATION. Unblog.fr. [Link]
-
Reddit discussion on n-BuLi vs. sec-BuLi. (2019). r/chemistry. [Link]
-
Wikipedia. (n.d.). Organolithium reagent. Wikipedia, The Free Encyclopedia. [Link]
-
American Chemical Society. (n.d.). Lithiation Reaction. ACS Division of Chemical Health & Safety. [Link]
-
Reddit discussion on quenching guides. (2022). r/Chempros. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Sec-Butyllithium vs. n-Butyllithium: Choosing the Right Organolithium. [Link]
-
Chemistry Stack Exchange. (2018). Why are DOM lithiations sometimes conducted at −78 °C and othertimes conducted at elevated temperatures? [Link]
-
Feng, R., et al. (2016). Continuous flow intensification of ortho-lithiation at ambient conditions. ECI Digital Archives. [Link]
-
Collum, D. B., et al. (2008). Lithium Diisopropylamide-Mediated Ortholithiations: Lithium Chloride Catalysis. Journal of the American Chemical Society. [Link]
-
Wikipedia. (n.d.). sec-Butyllithium. Wikipedia, The Free Encyclopedia. [Link]
-
Reddit discussion on BuLi reagent choice. (2023). r/chemhelp. [Link]
-
Wikipedia. (n.d.). Heteroatom-promoted lateral lithiation. Wikipedia, The Free Encyclopedia. [Link]
-
Clark, R. D., & Jahangir, A. (1995). Heteroatom-Facilitated Lateral Lithiation Reactions. Organic Reactions. [Link]
-
Clayden, J., & Yasin, S. A. (2002). Directed ortho metalation of neopentyl benzoates with LDA: preparation of arylboronic acids. The Journal of Organic Chemistry. [Link]
-
Clark, R. D., & Jahangir, A. (2011). Lateral Lithiation Reactions Promoted by Heteroatomic Substituents. Organic Reactions. [Link]
-
Myers, A. G. Research Group. (n.d.). ortho metalation. Harvard University. [Link]
-
Reddit discussion on ortho-lithiation with n-BuLi. (2021). r/Chempros. [Link]
Sources
- 1. reddit.com [reddit.com]
- 2. acs.org [acs.org]
- 3. nbinno.com [nbinno.com]
- 4. sec-Butyllithium - Wikipedia [en.wikipedia.org]
- 5. uwindsor.ca [uwindsor.ca]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chemistry-chemists.com [chemistry-chemists.com]
- 9. reddit.com [reddit.com]
- 10. Heteroatom-promoted lateral lithiation - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. reddit.com [reddit.com]
- 13. "Continuous flow intensification of ortho-lithiation at ambient conditi" by Ruili Feng, Sushil Rajan Ramchandani et al. [dc.engconfintl.org]
- 14. Organolithium reagent - Wikipedia [en.wikipedia.org]
Scaling up the synthesis of Methyl 2,4-dimethoxy-6-methylbenzoate
As a Senior Application Scientist, I've designed this comprehensive technical support guide for scaling up the synthesis of Methyl 2,4-dimethoxy-6-methylbenzoate. This document moves beyond a simple protocol, offering in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles to ensure your success.
Introduction to this compound
This compound is an orsellinate derivative, a class of compounds with significant interest in medicinal chemistry and natural product synthesis.[1] Its synthesis requires careful control of reaction conditions to achieve high yield and purity, especially when moving from bench-scale to larger preparations. This guide focuses on a robust and scalable two-step synthetic sequence: the formation of the key carboxylic acid intermediate via a Grignard reaction, followed by a classic Fischer esterification.
Recommended Synthetic Workflow
The recommended pathway involves two primary stages: 1) The synthesis of 2,4-dimethoxy-6-methylbenzoic acid via Grignard carboxylation, and 2) The subsequent acid-catalyzed esterification to yield the target molecule.
Caption: Troubleshooting flowchart for low acid yield.
Question 3: My workup after adding the Grignard reagent to dry ice is forming a thick, unmanageable emulsion.
Answer: This is common when quenching the magnesium carboxylate salt.
-
Root Cause Analysis: The formation of magnesium salts (magnesium bromide and the carboxylate salt) can lead to the formation of fine precipitates and emulsions during the acidic quench.
-
Solutions:
-
Dilute Before Quenching: After the CO₂ has sublimed, dilute the reaction mixture with more anhydrous solvent (e.g., THF or ether) to make the slurry more mobile.
-
Slow, Cold Quench: Perform the acidic workup by slowly pouring the reaction mixture into a vigorously stirred beaker of ice and dilute HCl. This dissipates heat and helps break up the salts.
-
Saturate the Aqueous Layer: If an emulsion persists during extraction, adding brine (saturated NaCl solution) can help break it by increasing the polarity of the aqueous phase.
-
Part 2: Fischer Esterification
Question 4: My esterification reaction has stalled. TLC analysis shows a significant amount of carboxylic acid starting material even after prolonged reflux.
Answer: Fischer esterification is a classic equilibrium-controlled reaction. [2]To achieve high conversion, the equilibrium must be shifted towards the product.
-
Root Cause Analysis:
-
Equilibrium Limitation: The presence of water, a byproduct of the reaction, can hydrolyze the ester product back to the carboxylic acid. [3] * Insufficient Catalyst: The acid catalyst may be insufficient in quantity or activity.
-
-
Solutions:
-
Use Excess Alcohol: The most common strategy is to use the alcohol (methanol in this case) as the solvent. A large molar excess of one reactant drives the equilibrium forward according to Le Châtelier's principle. [2] 2. Remove Water: While more complex to set up, a Dean-Stark apparatus can be used to azeotropically remove water as it forms, though this is less common when using a low-boiling alcohol like methanol.
-
Ensure Catalyst Potency: Use a fresh, concentrated acid catalyst like H₂SO₄ or a solid acid catalyst like p-toluenesulfonic acid (p-TsOH). Ensure an adequate catalytic amount is used (typically 1-5 mol%).
-
Question 5: How do I effectively remove the acid catalyst and unreacted carboxylic acid during the workup?
Answer: An aqueous basic wash is the standard and most effective method.
-
Root Cause Analysis: Both the sulfuric acid catalyst and any remaining starting material are acidic and must be removed to obtain a pure, neutral product.
-
Solutions:
-
Dilute and Wash: After cooling, dilute the reaction mixture with an organic solvent (like ethyl acetate or diethyl ether) and wash with water.
-
Basic Wash: Perform several washes with a saturated sodium bicarbonate (NaHCO₃) solution. This will neutralize the H₂SO₄ catalyst and deprotonate the carboxylic acid, pulling both into the aqueous layer as their respective sodium salts. [4]Be cautious, as this neutralization produces CO₂ gas, so vent the separatory funnel frequently.
-
Brine Wash and Dry: Finish with a brine wash to remove residual water from the organic layer, then dry over an anhydrous salt like Na₂SO₄ or MgSO₄ before solvent evaporation.
-
Experimental Protocols & Data
Protocol 1: Synthesis of 2,4-dimethoxy-6-methylbenzoic acid
-
Setup: Assemble a flame-dried three-neck flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet. Add magnesium turnings to the flask.
-
Initiation: Add a small volume of anhydrous THF to the flask. In the dropping funnel, prepare a solution of 1-bromo-2,4-dimethoxy-6-methylbenzene in anhydrous THF. Add a small portion of this solution to the magnesium and initiate the reaction (see Troubleshooting Q1).
-
Formation: Once the reaction begins, add the remainder of the aryl bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir for 1-2 hours until most of the magnesium is consumed.
-
Carboxylation: In a separate, large beaker, crush a significant excess of dry ice. Slowly pour the prepared Grignard reagent solution over the crushed dry ice with vigorous manual stirring. Allow the mixture to warm to room temperature as the CO₂ sublimes.
-
Workup: Slowly pour the resulting slurry into a beaker containing ice and 1M HCl. Stir until all solids dissolve. Transfer to a separatory funnel and extract the aqueous layer three times with ethyl acetate.
-
Purification: Combine the organic extracts and wash them with brine. Dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude carboxylic acid, which can be purified by recrystallization.
| Reagent | Molar Eq. | MW ( g/mol ) | Example Mass/Vol |
| 1-Bromo-2,4-dimethoxy-6-methylbenzene | 1.0 | 231.09 | 10.0 g |
| Magnesium Turnings | 1.2 | 24.31 | 1.27 g |
| Anhydrous THF | Solvent | - | ~100 mL |
| Dry Ice (Solid CO₂) | >5 | 44.01 | ~50 g |
Protocol 2: Fischer Esterification
-
Setup: To a round-bottom flask, add the 2,4-dimethoxy-6-methylbenzoic acid and a large excess of methanol.
-
Catalysis: While stirring, carefully add concentrated sulfuric acid dropwise.
-
Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux. Monitor the reaction progress by TLC (e.g., using 3:1 Hexanes:Ethyl Acetate). The reaction is typically complete in 4-12 hours.
-
Workup: Allow the reaction to cool to room temperature. Remove most of the methanol via rotary evaporation. Dissolve the residue in ethyl acetate and transfer to a separatory funnel.
-
Purification: Wash the organic layer sequentially with water, saturated NaHCO₃ solution (x2), and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude ester. Further purification can be achieved by column chromatography or recrystallization. [5]
Reagent Molar Eq. MW ( g/mol ) Example Mass/Vol 2,4-dimethoxy-6-methylbenzoic acid 1.0 196.20 5.0 g Methanol >20 32.04 100 mL | Concentrated H₂SO₄ | ~0.05 | 98.08 | ~0.5 mL |
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns for this synthesis? A1: Diethyl ether and THF are extremely flammable; ensure no ignition sources are present. Grignard reactions are exothermic and can become vigorous. [6]Always have an ice bath ready for cooling. Reagents like dimethyl sulfate, if used as an alternative methylating agent, are highly toxic and carcinogenic and must be handled with extreme care in a chemical fume hood. [7] Q2: How can I confirm the identity and purity of my final product? A2: A combination of techniques is recommended. ¹H and ¹³C NMR spectroscopy will confirm the structure. Melting point analysis can be compared to literature values for an indication of purity. [8]HPLC or GC-MS can provide a quantitative measure of purity.
Q3: Can I use a different esterification method? A3: Yes. If the Fischer esterification is providing low yields, you can convert the carboxylic acid to a more reactive acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with methanol. This is a higher-yielding but more expensive two-step process that requires handling corrosive reagents.
Q4: My final product is an oil, not a solid. How should I purify it? A4: If the product does not crystallize, purification by silica gel column chromatography is the best method. Use a solvent system determined by TLC analysis (e.g., a gradient of ethyl acetate in hexanes) to separate the product from any impurities. [5]
References
- Quick Company. (n.d.). Single Step Process Of Extraction And Purification Of Methyl ß Orsellinate From Lichen Rocella Montagnei For Potential Antimicrobial Activity.
- Organic Syntheses. (2019). Synthesis of 4-Methylbenzoate(2ʹ,4ʹ,6ʹ-trimethoxy- phenyl)
- Wikipedia. (n.d.). Gattermann reaction.
- University of the West Indies at Mona. (n.d.). organic synthesis: benzoic acid via a grignard reaction.
- L.S.College, Muzaffarpur. (2020, May 11). Gattermann reaction.
- The Good Scents Company. (n.d.). methyl orsellinate.
- Chemistry Online. (2022, October 31). Synthesis of benzoic acid from Grignard reagent.
- Collegedunia. (n.d.). Gattermann Reaction: Mechanism, Examples & Application.
- Le, T. H., et al. (2022).
- PubChem. (n.d.). This compound.
- YouTube. (2020, October 29). Grignard Reaction Experiment Part 3, Reaction with CO2, Workup, and Characterization.
- Abe, I. (2021). Enzymology and biosynthesis of the orsellinic acid derived medicinal meroterpenoids. Current Opinion in Biotechnology, 69, 52-59.
- BenchChem. (n.d.). Troubleshooting common issues in the Grignard synthesis of tertiary alcohols.
- Sigma-Aldrich. (n.d.). Methyl 2,4-dihydroxy-3,6-dimethylbenzoate for synthesis.
- Google Patents. (n.d.). A method for synthesizing methyl 2,4-dihydroxy-3,6-dimethylbenzoate using 4-O-desmethylbarbaric acid.
- YouTube. (2019, January 25). Esterification--Making Esters from Carboxylic Acids.
- Google Patents. (n.d.). Process for the preparation of aromatic methyl methoxycarboxylates.
- BenchChem. (n.d.). Technical Support Center: Enhancing the Synthesis of Methyl 3-hydroxy-4,5-dimethoxybenzoate.
- BenchChem. (n.d.). Technical Support Center: Purification of Imidazole Derivatives.
Sources
- 1. Enzymology and biosynthesis of the orsellinic acid derived medicinal meroterpenoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. m.youtube.com [m.youtube.com]
- 4. youtube.com [youtube.com]
- 5. Single Step Process Of Extraction And Purification Of Methyl ß [quickcompany.in]
- 6. chemistry-online.com [chemistry-online.com]
- 7. US5424479A - Process for the preparation of aromatic methyl methoxycarboxylates - Google Patents [patents.google.com]
- 8. Methyl 2,4-dihydroxy-3,6-dimethylbenzoate for synthesis 4707-47-5 [sigmaaldrich.com]
Preventing decomposition of Methyl 2,4-dimethoxy-6-methylbenzoate during workup
Welcome to the technical support center for Methyl 2,4-dimethoxy-6-methylbenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges encountered during the workup and purification of this compound. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the integrity of your experimental outcomes.
Troubleshooting Guide: Preventing Decomposition During Workup
This section addresses the critical issue of compound degradation during the workup phase of your experiment. The stability of this compound is highly dependent on the pH and temperature of its environment.
Question 1: I am observing significant loss of my product, this compound, after an aqueous workup. What are the likely causes?
Answer: The decomposition of this compound during a standard aqueous workup is typically due to two primary degradation pathways: ester hydrolysis and ether cleavage.
-
Ester Hydrolysis: The ester functional group is susceptible to both acid- and base-catalyzed hydrolysis.[1][2] The presence of strong acids or bases in your workup can convert the methyl ester back to the corresponding carboxylic acid, leading to product loss. The methoxy groups on the aromatic ring are electron-donating, which can influence the rate of hydrolysis.[3][4]
-
Ether Cleavage: The methoxy (O-CH₃) groups on the aromatic ring are generally stable but can be cleaved under harsh acidic conditions, particularly with strong acids like HBr or HI at elevated temperatures.[5][6][7][8] This reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack by the halide.[5][7][8] While less common with HCl, it is a possibility if the conditions are sufficiently forcing.
To diagnose the issue, it is recommended to analyze your crude product by techniques such as ¹H NMR or LC-MS to identify the presence of the hydrolyzed carboxylic acid or demethylated byproducts.
Question 2: My reaction was performed under basic conditions. How should I neutralize the reaction mixture without causing decomposition?
Answer: When working up a reaction performed under basic conditions, it is crucial to neutralize the mixture cautiously to avoid both ester hydrolysis and potential side reactions.
Recommended Protocol: Mild Acidic Quench
Instead of using strong mineral acids like concentrated HCl, which can lead to both ester hydrolysis and ether cleavage, a milder acidic workup is recommended.
-
Cooling: Ensure the reaction mixture is cooled to 0-5 °C in an ice bath. This minimizes the rate of potential decomposition reactions.[9]
-
Quenching: Slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl), which has a slightly acidic pH of around 4.5-5.5.[10] This will neutralize the strong base without creating a harshly acidic environment.
-
Extraction: Proceed with the extraction using a suitable organic solvent like ethyl acetate or dichloromethane.
-
Washing: Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) to remove any remaining acidic impurities, followed by a wash with brine (saturated aqueous NaCl) to remove excess water.[11][12]
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
This methodical approach ensures that the pH of the aqueous phase remains in a range that is less likely to promote the degradation of your target compound.
Question 3: I need to remove acidic impurities from my product. What is the safest way to perform a basic wash?
Answer: A basic wash is often necessary to remove unreacted starting materials or acidic byproducts.[13][14] However, strong bases like sodium hydroxide can readily hydrolyze the ester.[1][2][15]
Recommended Protocol: Mild Basic Wash
-
Dilution: Dissolve the crude product in a suitable water-immiscible organic solvent (e.g., ethyl acetate).
-
Washing with Mild Base: Wash the organic solution with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[11] This is a weak base and is generally sufficient to remove acidic impurities without significantly hydrolyzing the ester, especially if the contact time is minimized and the procedure is performed at room temperature or below.
-
Separation: Promptly separate the organic and aqueous layers.
-
Further Washing: Wash the organic layer with water and then brine to remove any residual bicarbonate and water.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent and concentrate in vacuo.
For particularly sensitive esters, a very dilute solution of a stronger base (e.g., 0.1 M NaOH) can be used, but the wash should be performed quickly and at low temperatures to mitigate the risk of hydrolysis.
Frequently Asked Questions (FAQs)
This section provides answers to more general questions regarding the handling and stability of this compound.
Q1: What are the key stability concerns for this compound?
A1: The primary stability concerns are its susceptibility to hydrolysis under both acidic and basic conditions and the potential for cleavage of the methoxy groups under strong acidic conditions. The presence of two electron-donating methoxy groups can affect the reactivity of the ester.[3][4]
Q2: What is the recommended pH range for aqueous solutions in contact with this compound?
A2: To minimize decomposition, it is best to keep aqueous solutions in a pH range of approximately 4 to 8 during the workup.
Q3: Are there any specific solvents to avoid during workup and purification?
A3: While generally stable in common organic solvents, it is advisable to avoid using protic solvents like methanol or ethanol in combination with strong acids or bases, as this can facilitate transesterification or hydrolysis.
Q4: How should I store this compound?
A4: For long-term storage, it is recommended to keep the compound in a tightly sealed container, protected from moisture and light, at a cool temperature (refrigerated).
Data & Diagrams
Table 1: Stability of this compound under Various Workup Conditions
| Workup Condition | Reagent | Potential Decomposition Pathway | Recommendation |
| Acidic | Strong Acids (e.g., conc. HCl, H₂SO₄) | Ester Hydrolysis, Ether Cleavage | Avoid. Use mild acids like saturated NH₄Cl solution.[10] |
| Weak Acids (e.g., sat. NH₄Cl) | Minimal Risk | Recommended for neutralizing basic reaction mixtures. | |
| Basic | Strong Bases (e.g., NaOH, KOH) | Ester Hydrolysis | Avoid for washing. Use with caution for saponification.[15] |
| Weak Bases (e.g., sat. NaHCO₃) | Minimal Risk of Hydrolysis | Recommended for removing acidic impurities.[11] |
Diagram 1: Potential Decomposition Pathways
Caption: Potential degradation routes for this compound.
Diagram 2: Recommended Workup Workflow
Caption: Recommended gentle workup procedure to prevent decomposition.
References
- brainly.com. (2023, September 16).
- LookChem. (n.d.).
- Zenodo. (n.d.).
- University of California, Irvine. (n.d.). Organic Reaction Workup Formulas for Specific Reagents.
- Homework.Study.com. (n.d.).
- Filo. (2025, September 30).
- Chemistry LibreTexts. (2024, March 19). 18.3: Reactions of Ethers - Acidic Cleavage.
- ausetute.com. (n.d.).
- Wikipedia. (n.d.). Ether cleavage.
- Oreate AI Blog. (2026, January 7). Understanding the Acid Workup: A Key Step in Organic Chemistry.
- ACS Publications. (2013, November 11). A Mechanistic Investigation of Acid-Catalyzed Cleavage of Aryl-Ether Linkages: Implications for Lignin Depolymerization in Acidic Environments. ACS Sustainable Chemistry & Engineering.
- ChemSpider Synthetic Pages. (2010, July 22). Methyl ester hydrolysis.
- Master Organic Chemistry. (2014, November 19). Cleavage Of Ethers With Acid.
- Chemistry Steps. (n.d.). Reactions of Ethers-Ether Cleavage.
- National Institutes of Health. (n.d.).
- Reddit. (2021, July 13).
- Organic Syntheses. (n.d.). Working with Hazardous Chemicals.
- Coach Benner. (n.d.).
- ResearchGate. (2021, January 19). Work up of ester?
- Flinn Scientific. (n.d.). Synthesis, Isolation and Purification of an Ester—Classic Lab Kit for AP® Chemistry.
- Google Patents. (n.d.). CN113072441A - Preparation method of 2-methoxy-6-methylbenzoic acid.
- YouTube. (2010, February 4). Reaction Work-Up I | MIT Digital Lab Techniques Manual.
- Organic Syntheses. (2019, October 6). Synthesis of 4-Methylbenzoate(2ʹ,4ʹ,6ʹ-trimethoxyphenyl)
- ChemicalBook. (n.d.).
- SlidePlayer. (n.d.).
- Google Patents. (n.d.).
- National Institutes of Health. (n.d.).
- National Institutes of Health. (n.d.).
- ResearchGate. (2025, August 7). (PDF) Assessment of methyl 2-({[(4,6-dimethoxypyrimidin-2-yl)carbamoyl] sulfamoyl}methyl)
Sources
- 1. homework.study.com [homework.study.com]
- 2. EXPERIMENT 1 HYDROLYSIS OF METHYL BENZOATE BACKGROUND Esters undergo a.. [askfilo.com]
- 3. brainly.com [brainly.com]
- 4. zenodo.org [zenodo.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Ether cleavage - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Reactions of Ethers-Ether Cleavage - Chemistry Steps [chemistrysteps.com]
- 9. Understanding the Acid Workup: A Key Step in Organic Chemistry - Oreate AI Blog [oreateai.com]
- 10. rtong.people.ust.hk [rtong.people.ust.hk]
- 11. researchgate.net [researchgate.net]
- 12. m.youtube.com [m.youtube.com]
- 13. General procedures for the purification of Esters - Chempedia - LookChem [lookchem.com]
- 14. Esters and Esterification Chemistry Tutorial [ausetute.com.au]
- 15. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
Analytical methods for detecting impurities in Methyl 2,4-dimethoxy-6-methylbenzoate
Welcome to the technical support resource for the analysis of Methyl 2,4-dimethoxy-6-methylbenzoate. This guide is designed for researchers, analytical scientists, and drug development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the detection and quantification of impurities. Our approach is grounded in fundamental scientific principles to help you not only solve immediate challenges but also build robust and reliable analytical methods.
The Critical Role of Impurity Profiling
This compound is a key intermediate in various synthetic pathways. The control of impurities within this substance is not merely a quality control checkpoint; it is fundamental to the safety, efficacy, and stability of the final active pharmaceutical ingredient (API). Regulatory bodies mandate stringent control of impurities, as outlined in guidelines such as the International Council for Harmonisation (ICH) Q3A/B.[1] This guide provides the technical foundation for developing and troubleshooting methods that meet these exacting standards.
Potential Process and Degradation Impurities
A successful impurity profiling strategy begins with understanding the potential impurities that can arise. These can originate from the manufacturing process or from degradation of the substance over time.
| Impurity Type | Potential Source / Identity | Significance |
| Starting Materials | Unreacted precursors used in the synthesis. | Can indicate an incomplete reaction and may have its own toxicity profile. |
| Intermediates | Compounds formed during the synthesis that are not fully converted to the final product. | Provides insight into reaction kinetics and potential process inefficiencies. |
| By-products | Formed from side reactions during synthesis (e.g., isomers, products of over-reaction). | Can be structurally similar to the API, posing a separation challenge. |
| Reagents/Catalysts | Residual reagents or catalysts used in the synthesis. | May be toxic and must be controlled to very low levels. |
| Degradants | Formed by hydrolysis, oxidation, photolysis, or thermal stress. | Critical for determining shelf-life and appropriate storage conditions. A key focus of stability-indicating methods. |
Core Analytical Technique: High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse technique for the analysis of non-volatile and thermally labile compounds like this compound. A well-developed reversed-phase HPLC (RP-HPLC) method is essential for separating the main component from its structurally similar impurities.
Frequently Asked Questions (HPLC)
Question: How do I develop a robust, stability-indicating RP-HPLC method for this compound?
Answer: A stability-indicating method is one that can accurately measure the active ingredient without interference from any degradation products, impurities, or excipients.[2][3] The development process is systematic:
-
Analyte Characterization: Understand the physicochemical properties of this compound (pKa, logP, UV spectrum). Its structure suggests good retention on a non-polar stationary phase and strong UV absorbance, making RP-HPLC with UV detection an ideal starting point.
-
Column Selection (The "Why"): A C18 (octadecylsilane) column is the universal first choice for method development due to its hydrophobic nature, which provides excellent retention for moderately non-polar molecules like your target compound. A 150 mm x 4.6 mm column with 3.5 µm or 5 µm particles is a standard dimension offering a good balance of efficiency and backpressure.
-
Mobile Phase Selection (The "Why"):
-
Aqueous Phase: Start with a buffered aqueous phase (e.g., 20 mM potassium phosphate or ammonium acetate) to ensure a stable pH. A stable pH is critical for reproducible retention times, especially if any impurities have ionizable functional groups.
-
Organic Phase: Acetonitrile is generally preferred over methanol as it has a lower viscosity (leading to lower backpressure) and often provides sharper peaks.
-
Gradient Elution: A gradient is essential for impurity analysis. It allows for the elution of early-eluting, polar impurities with high resolution, while also ensuring that late-eluting, non-polar impurities are eluted in a reasonable time with good peak shape.
-
-
Detector Wavelength Selection: Analyze the UV spectrum of this compound. Select a wavelength that provides a high response for the main peak and, ideally, for the expected impurities. A photodiode array (PDA) detector is invaluable during development as it allows you to assess peak purity and identify the optimal wavelength post-acquisition.
-
Forced Degradation (The "Why"): You must prove the method's specificity. This is achieved by subjecting a sample of the compound to stress conditions (acid, base, oxidation, heat, light) to intentionally generate degradation products.[4][5][6] Your method must be able to separate the primary peak from all degradation peaks that are formed.
Troubleshooting Guide: HPLC
Problem: I'm observing poor peak shape (tailing or fronting) for the main this compound peak.
| Potential Cause | Scientific Rationale | Troubleshooting Steps |
| Column Overload | Injecting too much mass onto the column saturates the stationary phase, leading to a distorted, fronting peak shape. | 1. Reduce the injection volume or sample concentration. 2. Prepare a dilution series (e.g., 100 µg/mL, 50 µg/mL, 10 µg/mL) to confirm this effect. |
| Secondary Interactions | Residual, acidic silanol groups on the silica backbone of the column can interact with basic sites on the analyte, causing peak tailing. | 1. Use a modern, end-capped C18 column designed for high performance and minimal silanol activity. 2. Adjust the mobile phase pH to suppress ionization of the analyte or silanols. 3. Add a competing base (e.g., 0.1% trifluoroacetic acid or formic acid) to the mobile phase to saturate the active sites. |
| Mismatched Sample Solvent | If the sample is dissolved in a solvent significantly stronger than the initial mobile phase, the peak can be distorted or split. | 1. Dissolve the sample in the initial mobile phase composition whenever possible. 2. If a stronger solvent is required for solubility, minimize the injection volume. |
Experimental Protocol: Stability-Indicating HPLC Method Development
This protocol provides a starting point for developing a validated method.
-
System Preparation:
-
HPLC System: A quaternary HPLC system with a PDA detector.
-
Column: C18, 150 mm x 4.6 mm, 3.5 µm.
-
Mobile Phase A: 20 mM Potassium Phosphate, pH adjusted to 3.0 with phosphoric acid.
-
Mobile Phase B: Acetonitrile.
-
-
Standard and Sample Preparation:
-
Prepare a stock solution of this compound at 1.0 mg/mL in a 50:50 mixture of Mobile Phase A and B.
-
Dilute this stock to a working concentration of approximately 100 µg/mL for analysis.
-
-
Chromatographic Conditions:
| Parameter | Initial Condition |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | PDA Scan 200-400 nm, extract chromatogram at max wavelength. |
| Gradient Program | 5% B to 95% B over 30 minutes. Hold at 95% B for 5 minutes. Return to 5% B and equilibrate for 5 minutes. |
-
Forced Degradation Study:
-
Acid Hydrolysis: Add 1 mL of 1N HCl to 1 mL of stock solution. Heat at 60 °C for 4 hours. Neutralize with 1N NaOH before injection.
-
Base Hydrolysis: Add 1 mL of 1N NaOH to 1 mL of stock solution. Leave at room temperature for 2 hours. Neutralize with 1N HCl before injection.
-
Oxidation: Add 1 mL of 3% H₂O₂ to 1 mL of stock solution. Leave at room temperature for 4 hours.
-
Analyze all stressed samples using the gradient method and evaluate peak purity of the main peak to ensure no co-elution.
-
Visualization: HPLC Method Development Workflow
Caption: A systematic workflow for developing a stability-indicating HPLC method.
Gas Chromatography (GC) and Mass Spectrometry (MS)
Frequently Asked Questions (GC-MS)
Question: When should I use Gas Chromatography (GC) instead of HPLC?
Answer: GC is the preferred technique for analyzing volatile and semi-volatile impurities that are thermally stable. For this compound, GC-MS is particularly powerful for identifying:
-
Residual Solvents: From the synthesis and purification steps.
-
Low Molecular Weight Starting Materials: If they are sufficiently volatile.
-
Potential Genotoxic Impurities (PGIs): Many PGIs, such as alkylating agents, are amenable to GC analysis.[7][8]
The compound itself has a boiling point of approximately 320°C, making it suitable for GC analysis.[9] Coupling GC with a Mass Spectrometer (MS) provides definitive identification of unknown peaks based on their mass fragmentation patterns.[7][10]
Question: An unknown peak has appeared in my GC-MS chromatogram. How do I identify it?
Answer: This is where the power of MS is realized.
-
Obtain the Mass Spectrum: Extract the electron ionization (EI) mass spectrum for the unknown peak.
-
Library Search: Compare the acquired spectrum against a commercial mass spectral library (e.g., NIST, Wiley). The fragmentation pattern is a chemical fingerprint.[10]
-
Manual Interpretation: If no library match is found, interpret the fragmentation. Look for the molecular ion (M+) peak. Identify characteristic fragment ions. For example, the loss of a methoxy group (-OCH₃, 31 Da) or a methyl ester group (-COOCH₃, 59 Da) would be strong clues.
-
High-Resolution MS (HRMS): If available, GC-HRMS provides the accurate mass of the ions, allowing you to calculate the elemental composition (e.g., C₁₁H₁₄O₄) and drastically narrow down the potential structures.
Troubleshooting Guide: GC-MS
Problem: I am seeing broad peaks and high background noise in my GC-MS analysis.
| Potential Cause | Scientific Rationale | Troubleshooting Steps |
| Active Sites in Inlet/Column | Polar impurities can interact with active sites (e.g., silanols) in the inlet liner or the GC column, causing peak tailing and adsorption. | 1. Use a Deactivated Inlet Liner: Ensure you are using a high-quality, deactivated liner. Replace it regularly. 2. Column Conditioning: Properly condition the column according to the manufacturer's instructions to remove contaminants and ensure a stable baseline. |
| Column Bleed | At high temperatures, the stationary phase of the column can degrade and elute, causing a rising baseline and characteristic ions in the mass spectrum. | 1. Use a Low-Bleed Column: Select a column specifically designed for MS applications. 2. Set Appropriate Max Temp: Do not exceed the maximum recommended operating temperature for your column. 3. Check for Leaks: Air leaks in the system can accelerate column degradation. Perform a leak check. |
| Contaminated Carrier Gas | Impurities (oxygen, moisture) in the helium or hydrogen carrier gas can damage the column and elevate the background signal. | 1. Use High-Purity Gas: Ensure you are using carrier gas of at least 99.999% purity. 2. Install Gas Purifiers: Use moisture, oxygen, and hydrocarbon traps on your carrier gas line and replace them regularly. |
Visualization: Impurity Identification Workflow
Caption: A comprehensive workflow for the identification of unknown impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Frequently Asked Questions (NMR)
Question: My impurity is co-eluting with another peak in HPLC. How can NMR help me identify it without full isolation?
Answer: While isolating a pure impurity is ideal for structural elucidation, modern NMR techniques can provide significant information even from complex mixtures.[11]
-
LC-NMR: This hyphenated technique physically couples an HPLC system to an NMR spectrometer.[12] It allows you to acquire NMR spectra of peaks as they elute from the column, providing direct structural information on components within a mixture.
-
2D NMR of a Mixture: If you have a mixture that is enriched with the impurity of interest, 2D NMR experiments like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) can be invaluable. These experiments correlate protons with their attached carbons (HSQC) or carbons that are 2-3 bonds away (HMBC). By carefully analyzing these correlations, you can often piece together the structure of the impurity even in the presence of other components.[11]
Question: Can NMR be used for quantitative analysis of impurities?
Answer: Yes. Quantitative NMR (qNMR) is a powerful primary method for determining concentration. The fundamental principle is that the integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. By adding a certified internal standard of known concentration and purity to your sample, you can accurately quantify the impurity without needing a reference standard of the impurity itself. This is particularly useful when an impurity has been identified, but a pure standard is not yet available.
Method Validation as a Self-Validating System
Once a method is developed, it must be validated to prove it is fit for its intended purpose. Validation is not just a regulatory requirement; it is the process that builds trustworthiness into your results.[13][14][15] Key parameters are defined by the ICH Q2(R2) guideline.[14][15]
| Validation Parameter | Purpose (The "Why") | Typical Acceptance Criteria for Impurity Method |
| Specificity | To demonstrate that the method can unequivocally assess the analyte in the presence of other components (e.g., degradants, other impurities). | Peak purity index > 0.995 (from PDA). Baseline resolution (>1.5) between the impurity and adjacent peaks. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantified with acceptable precision and accuracy. | Signal-to-Noise ratio ≥ 10. Precision (%RSD) ≤ 10%. |
| Linearity | To demonstrate a direct proportional relationship between concentration and instrument response over a defined range. | Correlation coefficient (r²) ≥ 0.99. Y-intercept should be close to zero. |
| Accuracy | The closeness of the test results to the true value. | % Recovery of spiked impurity at multiple levels (e.g., 50%, 100%, 150% of the specification limit) should be within 80-120%. |
| Precision (Repeatability & Intermediate) | The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. | %RSD for multiple preparations should be ≤ 5% at the specification limit. |
| Robustness | The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH ±0.2, column temp ±5°C). | System suitability parameters (resolution, tailing factor) should still be met. Results should not significantly change. |
References
- AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
- IntuitionLabs. (n.d.). ICH Q2(R2) Guide: Analytical Method Validation Explained.
- European Medicines Agency. (2023, December 22). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).
- Pharma Talk. (2025, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview.
-
ResearchGate. (n.d.). Results of Forced Degradation Study. Retrieved January 21, 2026, from [Link]
-
PubChem. (n.d.). This compound. Retrieved January 21, 2026, from [Link]
-
Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Available from: [Link]
-
Sutar, S. V., Yeligar, V. C., & Patil, S. S. (n.d.). Stability Indicating Forced Degradation Studies. RJPT. Available from: [Link]
-
Journal of Drug Delivery and Therapeutics. (2020, April 15). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Available from: [Link]
-
Semantic Scholar. (n.d.). Forced degradation. Retrieved January 21, 2026, from [Link]
-
Kasina, S., et al. (n.d.). Development and validation of gc-ms method for the trace level determination of potential genotoxic. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. Available from: [Link]
-
Royal Society of Chemistry. (n.d.). Analytical Methods. Available from: [Link]
-
International Journal of Pharmaceutical Research & Analysis. (2020, November 11). Development of Impurity Profiling Methods Using Modern Analytical Techniques. Available from: [Link]
-
BioPharm International. (n.d.). Forced Degradation Studies for Biopharmaceuticals. Retrieved January 21, 2026, from [Link]
-
Shimadzu. (n.d.). Solutions for Pharmaceutical Impurities. Retrieved January 21, 2026, from [Link]
-
Asian Journal of Research in Chemistry. (n.d.). Impurity Profiling With Use of Hyphenated Techniques. Retrieved January 21, 2026, from [Link]
-
PubChem. (n.d.). Methyl Benzoate. Retrieved January 21, 2026, from [Link]
-
Chemsrc.com. (2025, February 5). This compound Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD. Available from: [Link]
-
Organic Syntheses. (2019, October 6). Synthesis of 4-Methylbenzoate(2ʹ,4ʹ,6ʹ-trimethoxyphenyl)iodonium Tosylate. Available from: [Link]
-
Waters. (n.d.). Impurities Application Notebook. Retrieved January 21, 2026, from [Link]
Sources
- 1. lcms.cz [lcms.cz]
- 2. researchgate.net [researchgate.net]
- 3. rjptonline.org [rjptonline.org]
- 4. jddtonline.info [jddtonline.info]
- 5. Forced degradation | 1743 Publications | 7250 Citations | Top Authors | Related Topics [scispace.com]
- 6. biopharminternational.com [biopharminternational.com]
- 7. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. This compound Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [m.chemsrc.com]
- 10. This compound | C11H14O4 | CID 601782 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 12. ajrconline.org [ajrconline.org]
- 13. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 14. intuitionlabs.ai [intuitionlabs.ai]
- 15. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
Validation & Comparative
A Comparative Guide to the Structural Elucidation of Methyl 2,4-dimethoxy-6-methylbenzoate
This guide provides an in-depth analysis of the ¹H NMR spectrum of Methyl 2,4-dimethoxy-6-methylbenzoate. Moving beyond a simple data sheet, we will dissect the expected spectral features, compare them with alternative analytical techniques, and provide robust experimental protocols. This document is intended for researchers, scientists, and drug development professionals who rely on precise structural characterization for their work.
The Analytical Challenge: Unambiguous Structure Confirmation
This compound (C₁₁H₁₄O₄) is a substituted aromatic ester.[1] Its structure, while seemingly straightforward, presents a classic case for the power of Nuclear Magnetic Resonance (NMR) spectroscopy. The substitution pattern on the benzene ring creates distinct electronic environments for each proton, which a well-resolved ¹H NMR spectrum can elegantly differentiate. Our primary objective is to assign every proton signal to its specific position on the molecule and to understand how this data compares and contrasts with other common analytical methods.
Molecular Structure and Proton Environments
First, let's identify the unique proton environments in the molecule. Due to the substitution pattern, there are five distinct sets of protons, which should theoretically give rise to five signals in the ¹H NMR spectrum.
-
H-3 and H-5: Two aromatic protons on the benzene ring.
-
C2-OCH₃: Three protons of the methoxy group at position 2.
-
C4-OCH₃: Three protons of the methoxy group at position 4.
-
C6-CH₃: Three protons of the methyl group at position 6.
-
Ester -OCH₃: Three protons of the methyl ester group.
¹H NMR Spectral Analysis: Prediction and Interpretation
The aromatic protons (H on the benzene ring) typically resonate in the downfield region of the spectrum (δ 6.5-8.0 ppm) due to the deshielding effect of the ring current.[4] The precise chemical shift is influenced by the electronic effects of the substituents.
-
Methoxy groups (-OCH₃) are strong electron-donating groups through resonance, which increases electron density at the ortho and para positions, causing the attached protons to be shielded (move upfield).
-
Methyl groups (-CH₃) are weakly electron-donating.
-
The methyl ester (-COOCH₃) group is an electron-withdrawing group, which deshields nearby protons.
Based on these principles, we can predict the following:
| Predicted Signal | Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Rationale |
| 1 | H-5 | ~6.4 - 6.6 | Doublet (d) | 1H | Ortho to one -OCH₃ and para to another, leading to significant shielding. Coupled to H-3. |
| 2 | H-3 | ~6.3 - 6.5 | Doublet (d) | 1H | Ortho to two electron-donating groups (-OCH₃ and -CH₃), resulting in strong shielding. Coupled to H-5. |
| 3 | C2-OCH₃ | ~3.8 - 3.9 | Singlet (s) | 3H | Methoxy group protons typically appear in this region.[5] |
| 4 | C4-OCH₃ | ~3.7 - 3.8 | Singlet (s) | 3H | Slightly different electronic environment compared to the C2-methoxy group. |
| 5 | Ester -OCH₃ | ~3.9 | Singlet (s) | 3H | Typical chemical shift for methyl ester protons.[6] |
| 6 | C6-CH₃ | ~2.3 - 2.5 | Singlet (s) | 3H | Benzylic protons resonate in this range.[4] |
Note: The aromatic protons H-3 and H-5 will exhibit meta-coupling, with a small coupling constant (J) typically in the range of 2-3 Hz.[2]
Comparison with Alternative Analytical Techniques
While ¹H NMR is a powerful tool, a multi-technique approach is the gold standard for unambiguous structural confirmation.
| Technique | Principle | Information Provided for this compound | Advantages | Limitations |
| ¹H NMR | Nuclear spin transitions in a magnetic field | Number of proton environments, chemical shifts, spin-spin coupling, relative proton count. | Provides detailed connectivity information and stereochemical insights. | Can have overlapping signals in complex molecules; requires deuterated solvents.[7] |
| ¹³C NMR | Nuclear spin transitions of the ¹³C isotope | Number of unique carbon environments, chemical shifts of carbons. | Excellent for determining the carbon skeleton and identifying functional groups. Aromatic carbons absorb between 120-150 ppm.[3] | Low natural abundance of ¹³C requires longer acquisition times or more concentrated samples.[8] |
| Mass Spectrometry (GC-MS) | Ionization of the molecule and separation of ions by mass-to-charge ratio | Molecular weight (M.W. = 210.23 g/mol ) and fragmentation patterns.[1] | High sensitivity, provides molecular weight confirmation. Fragmentation can reveal structural motifs. | Does not provide detailed connectivity or stereochemical information. |
| Infrared (IR) Spectroscopy | Absorption of IR radiation causing molecular vibrations | Presence of functional groups (e.g., C=O stretch for the ester around 1700 cm⁻¹, C-O stretches, C-H stretches).[9] | Fast, non-destructive, and excellent for identifying key functional groups. | Provides limited information about the overall molecular skeleton. |
The combination of these techniques provides a self-validating system. For instance, MS confirms the molecular formula predicted by NMR, and IR confirms the functional groups whose presence is inferred from NMR chemical shifts.
Experimental Protocols
To ensure high-quality, reproducible data, adherence to standardized protocols is critical.
Protocol for ¹H NMR Sample Preparation
Objective: To prepare a homogeneous, particle-free solution of the analyte in a deuterated solvent for NMR analysis.
Materials:
-
This compound (5-25 mg)[8]
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃), 0.6-0.7 mL[8]
-
NMR tube (clean and dry)
-
Pasteur pipette with a small cotton or glass wool plug
-
Vial for dissolution
Procedure:
-
Weighing: Accurately weigh 5-25 mg of the sample into a clean, dry vial.
-
Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., CDCl₃) to the vial. Vortex gently to ensure complete dissolution.
-
Filtration: Using a Pasteur pipette with a small glass wool plug, carefully draw the solution and transfer it into the NMR tube. This step is crucial to remove any particulate matter which can degrade spectral quality.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.
-
Quality Check: Ensure the final solution is clear and free of any suspended particles or immiscible layers.
Causality Note: The use of deuterated solvents is essential because they are "invisible" in the ¹H NMR spectrum, preventing large solvent signals from overwhelming the analyte signals.[7] Filtering the sample is critical as suspended solids disrupt the magnetic field homogeneity, leading to broadened spectral lines and loss of resolution.
Protocol for ¹H NMR Data Acquisition
Objective: To acquire a standard high-resolution ¹H NMR spectrum.
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Instrument Setup: Login to the spectrometer software and select the appropriate user and experiment type (standard ¹H acquisition).
-
Sample Insertion: Insert the prepared NMR tube into the spinner turbine and place it in the magnet.
-
Locking and Shimming: The instrument will automatically lock onto the deuterium signal of the solvent. This step stabilizes the magnetic field. Perform automated or manual shimming to optimize the magnetic field homogeneity across the sample volume, which is essential for sharp spectral lines.[10]
-
Parameter Setup:
-
Pulse Angle: Set to a 30° or 45° pulse for routine spectra.[10]
-
Acquisition Time (AT): Typically 2-4 seconds.
-
Relaxation Delay (D1): A delay of 1-2 seconds is usually sufficient for qualitative spectra. For quantitative analysis, a much longer delay (5x the longest T1) is required.[10]
-
Number of Scans (NS): Start with 8 or 16 scans for a moderately concentrated sample. Increase as needed to improve the signal-to-noise ratio.
-
-
Acquisition: Start the acquisition.
-
Processing: Once the acquisition is complete, the Free Induction Decay (FID) signal is automatically Fourier transformed into the frequency-domain spectrum.
-
Phasing and Baseline Correction: Manually or automatically adjust the phase to ensure all peaks are in the positive absorptive mode. Apply a baseline correction to obtain a flat baseline.
-
Referencing: Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., CDCl₃ at 7.26 ppm).[11]
-
Integration and Peak Picking: Integrate the signals to determine the relative number of protons for each peak. Identify the exact chemical shift of each peak.
Visualizing the Analytical Workflow
The process of structural elucidation is a logical workflow, starting from the sample and ending with a confirmed structure.
Caption: Workflow for the structural elucidation of an organic compound.
The relationships between the protons in the aromatic ring can also be visualized, showing the expected couplings.
Caption: Proton coupling relationships in the aromatic ring.
Conclusion
The structural elucidation of this compound serves as an excellent model for demonstrating the power of ¹H NMR spectroscopy. By analyzing chemical shifts, integration, and coupling patterns, one can confidently assign the signals to specific protons within the molecule. However, for absolute certainty and to adhere to the principles of rigorous scientific validation, it is imperative to integrate data from complementary techniques such as ¹³C NMR, Mass Spectrometry, and IR Spectroscopy. The protocols and analytical logic presented in this guide provide a robust framework for researchers engaged in the synthesis and characterization of novel chemical entities.
References
-
University of California, Davis. "Assigning the ¹H-NMR Signals of Aromatic Ring ¹H-atoms." Chem LibreTexts. [Online]. Available: [Link]
-
TheElkchemist. (2021). "Interpreting H-NMR Spectra Aromatic Molecule." YouTube. [Online]. Available: [Link]
-
Kwantlen Polytechnic University. "6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I." KPU Pressbooks. [Online]. Available: [Link]
-
Chemistry LibreTexts. (2023). "15.7: Spectroscopy of Aromatic Compounds." [Online]. Available: [Link]
-
Chemistry LibreTexts. (2023). "15.7: Spectroscopy of Aromatic Compounds." [Online]. Available: [Link]
-
University of Leicester. "NMR Sample Preparation." [Online]. Available: [Link]
-
Iowa State University. "NMR Sample Preparation | Chemical Instrumentation Facility." [Online]. Available: [Link]
-
Chemistry LibreTexts. (2022). "5.4: The ¹H-NMR experiment." [Online]. Available: [Link]
-
Human Metabolome Database. "¹H NMR Spectrum (1D, 90 MHz, CDCl₃, experimental) (HMDB0033968)." [Online]. Available: [Link]
-
Royal Society of Chemistry. (2018). "Chapter 5: Acquiring ¹H and ¹³C Spectra." Optimizing NMR Methods for Structure Elucidation. [Online]. Available: [Link]
-
Royal Society of Chemistry. "Supporting Information for: A mild and efficient protocol for the synthesis of esters from alcohols." [Online]. Available: [Link]
-
PubChem. "this compound." National Center for Biotechnology Information. [Online]. Available: [Link]
-
University of Cambridge. "NMR Techniques in Organic Chemistry: a quick guide." [Online]. Available: [Link]
-
Royal Society of Chemistry. "Hydrosilane and Bismuth-accelerated Palladium Catalyzed Aerobic Oxidative Esterification of Benzylic Alcohols with Air." [Online]. Available: [Link]
-
University of Wisconsin. "Chemistry 344: Spectroscopy and Spectrometry Problem Set 3." [Online]. Available: [Link]
-
Taylor & Francis. "Methyl benzoate – Knowledge and References." [Online]. Available: [Link]
-
Royal Society of Chemistry. "Supporting Information for: A general and mild method for the synthesis of esters." [Online]. Available: [Link]
-
LookChem. "this compound." [Online]. Available: [Link]
- Google Patents. "CN113248373A - Preparation method of methyl benzoate compound." [Online].
-
ResearchGate. "Synthesis, spectral analysis, structural elucidation and quantum chemical studies of (E)-Methyl-4-[(2-phenylhydrazono)methyl]benzoate." [Online]. Available: [Link]
-
SIELC Technologies. "Separation of Methyl benzoate on Newcrom R1 HPLC column." [Online]. Available: [Link]
- Google Patents. "CN111116370A - A method for synthesizing methyl 2,4-dihydroxy-3,6-dimethylbenzoate using 4-O-desmethylbarbaric acid." [Online].
-
PDXScholar. "Synthesis of 4-Methylbenzoate(2,4,6 - trimethoxyphenyl) iodonium Tosylate." [Online]. Available: [Link]
-
Chegg.com. "Solved NMR spectra of methyl benzoate and methyl | Chegg.com." [Online]. Available: [Link]
-
ResearchGate. "(PDF) RP-HPLC METHOD FOR DETERMINATION OF METHYL 4-HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS." [Online]. Available: [Link]
Sources
- 1. This compound | C11H14O4 | CID 601782 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I [kpu.pressbooks.pub]
- 6. rsc.org [rsc.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. books.rsc.org [books.rsc.org]
- 11. rsc.org [rsc.org]
A Researcher's Guide to the 13C NMR Chemical Shifts of Methyl 2,4-dimethoxy-6-methylbenzoate
For researchers, scientists, and professionals in drug development, the precise structural elucidation of organic molecules is a cornerstone of innovation. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly Carbon-13 (13C) NMR, serves as an indispensable tool in this endeavor, offering a detailed map of the carbon framework within a molecule. This guide provides an in-depth analysis of the 13C NMR chemical shifts for Methyl 2,4-dimethoxy-6-methylbenzoate, a substituted aromatic ester, and compares its spectral data with structurally related compounds to illuminate the nuanced effects of substituent positioning on carbon environments.
The Significance of 13C NMR in Structural Analysis
Unlike 1H NMR, which provides information about the protons in a molecule, 13C NMR spectroscopy directly probes the carbon backbone. Each unique carbon atom in a molecule gives rise to a distinct signal in the 13C NMR spectrum, with its chemical shift (δ) in parts per million (ppm) being highly sensitive to its local electronic environment. Factors such as hybridization, the electronegativity of neighboring atoms, and steric effects all influence the resonance frequency of a carbon nucleus. For substituted aromatic systems like this compound, 13C NMR is pivotal for confirming the substitution pattern on the benzene ring and the identity of various functional groups.
13C NMR Spectral Data of this compound
The 13C NMR spectrum of this compound exhibits distinct signals for each of its eleven carbon atoms. The chemical shifts, as reported in the literature, provide a unique fingerprint of the molecule's structure.
Table 1: 13C NMR Chemical Shifts for this compound
| Carbon Atom | Chemical Shift (δ, ppm) in CDCl₃ |
| C-1 | 115.8 |
| C-2 | 161.0 |
| C-3 | 96.0 |
| C-4 | 158.4 |
| C-5 | 105.7 |
| C-6 | 135.8 |
| C=O | 169.8 |
| 2-OCH₃ | 55.9 |
| 4-OCH₃ | 55.4 |
| 6-CH₃ | 21.7 |
| COOCH₃ | 51.7 |
Data sourced from a doctoral thesis by M. A. Brimble (1984).
To facilitate the discussion of these chemical shifts, the structure of this compound with the corresponding carbon numbering is presented below.
Caption: Structure of this compound with carbon numbering.
Comparative Analysis with Structurally Related Compounds
To understand the influence of the methoxy and methyl substituents on the 13C NMR spectrum, it is instructive to compare the chemical shifts of the target molecule with those of its structural analogs.
Table 2: Comparison of 13C NMR Chemical Shifts (δ, ppm) for Substituted Methyl Benzoates
| Carbon Atom | This compound (in CDCl₃) | Methyl 2,4-dihydroxy-6-methylbenzoate (Atranol) (in CDCl₃) | Methyl 2-methoxy-6-methylbenzoate (in CDCl₃) | Methyl 4-methoxybenzoate (in CDCl₃) |
| C-1 | 115.8 | 109.9 | 118.8 | 122.9 |
| C-2 | 161.0 | 162.2 | 157.9 | 131.6 |
| C-3 | 96.0 | 101.4 | 112.1 | 113.7 |
| C-4 | 158.4 | 165.2 | 131.9 | 163.5 |
| C-5 | 105.7 | 105.8 | 123.1 | 113.7 |
| C-6 | 135.8 | 140.9 | 135.1 | 131.6 |
| C=O | 169.8 | 171.1 | 169.2 | 166.8 |
| OCH₃/OH | 55.9 (2-OCH₃), 55.4 (4-OCH₃) | - | 55.8 (2-OCH₃) | 55.4 (4-OCH₃) |
| CH₃ | 21.7 (6-CH₃) | 24.3 (6-CH₃) | 21.8 (6-CH₃) | - |
| COOCH₃ | 51.7 | 51.9 | 51.9 | 52.0 |
Analysis of Substituent Effects:
-
Methoxy Groups (Electron-Donating): The oxygen atoms of the methoxy groups are strongly electron-donating through resonance, which significantly increases the electron density at the ortho and para positions of the aromatic ring. This increased electron density causes a shielding effect, shifting the corresponding carbon signals to a lower ppm (upfield). In this compound, this is evident in the upfield shifts of C-3 (96.0 ppm) and C-5 (105.7 ppm), which are ortho and para to the methoxy groups. The carbons directly attached to the methoxy groups (C-2 and C-4) are deshielded due to the electronegativity of the oxygen atom, resulting in downfield shifts to 161.0 ppm and 158.4 ppm, respectively.
-
Methyl Group (Weakly Electron-Donating): The methyl group at the C-6 position is weakly electron-donating through an inductive effect. Its presence contributes to the overall electronic environment of the ring. The carbon of the methyl group itself resonates at a characteristic high-field position (21.7 ppm).
-
Ester Group (Electron-Withdrawing): The methyl ester group is electron-withdrawing, which deshields the ipso-carbon (C-1) to some extent (115.8 ppm). The carbonyl carbon (C=O) is significantly deshielded due to the double bond to an electronegative oxygen atom, resulting in a signal far downfield at 169.8 ppm. The methyl carbon of the ester appears at 51.7 ppm.
-
Comparison with Atranol: In methyl 2,4-dihydroxy-6-methylbenzoate (atranol), the hydroxyl groups are also strongly electron-donating. The chemical shifts of the ring carbons are comparable to the target molecule, with the carbons attached to the hydroxyl groups (C-2 and C-4) being highly deshielded.
-
Comparison with Monomethoxy Analogs: Comparing with methyl 2-methoxy-6-methylbenzoate and methyl 4-methoxybenzoate highlights the additive effects of the substituents. The presence of two methoxy groups in the target molecule leads to more pronounced shielding of the ortho and para carbons compared to the monosubstituted analogs.
Experimental Protocol for 13C NMR Spectroscopy
Acquiring a high-quality 13C NMR spectrum requires careful sample preparation and instrument setup. The following is a generalized protocol for obtaining a 13C NMR spectrum of a small organic molecule like this compound.
I. Sample Preparation
-
Sample Weighing: Accurately weigh approximately 20-50 mg of the solid sample.
-
Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for nonpolar to moderately polar organic compounds.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a small, clean vial. Gentle warming or vortexing can aid dissolution.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the clear solution to a clean, dry 5 mm NMR tube. Avoid transferring any solid particles.
-
Internal Standard (Optional but Recommended): Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the sample. TMS provides a reference signal at 0.00 ppm.
-
Capping: Securely cap the NMR tube to prevent solvent evaporation.
II. Instrument Setup and Data Acquisition
The following steps are a general guide for a modern NMR spectrometer. Specific commands and procedures may vary between instruments.
Caption: A generalized workflow for acquiring a 13C NMR spectrum.
-
Locking: The spectrometer's magnetic field is "locked" onto the deuterium signal of the solvent. This compensates for any minor drifts in the magnetic field during the experiment.
-
Shimming: The homogeneity of the magnetic field across the sample is optimized by a process called shimming. This is crucial for obtaining sharp, well-resolved NMR signals.
-
Tuning and Matching: The NMR probe is tuned to the resonance frequency of 13C and matched to the impedance of the spectrometer's electronics to ensure efficient transfer of radiofrequency power.
-
Setting Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled 13C pulse sequence (e.g., zgpg30 on Bruker instruments) is typically used.
-
Number of Scans (NS): Due to the low natural abundance of 13C, multiple scans are required to achieve an adequate signal-to-noise ratio. A typical starting point is 128 or 256 scans.
-
Spectral Width (SW): A spectral width of approximately 200-250 ppm is usually sufficient to cover the entire range of 13C chemical shifts in organic molecules.
-
Relaxation Delay (D1): A delay of 1-2 seconds between scans allows for the relaxation of the carbon nuclei, which is important for obtaining reliable signal intensities, although quantitative integration is not typically performed in standard 13C NMR.
-
-
Data Acquisition: The experiment is started, and the Free Induction Decay (FID) signal is collected.
-
Data Processing:
-
Fourier Transformation: The time-domain FID signal is converted into the frequency-domain NMR spectrum through a mathematical process called Fourier Transformation.
-
Phasing and Baseline Correction: The spectrum is phased to ensure all peaks are in the absorptive mode, and the baseline is corrected to be flat.
-
Referencing: The chemical shift axis is referenced by setting the TMS signal to 0.00 ppm.
-
Conclusion
The 13C NMR spectrum of this compound provides a wealth of information that is critical for its unambiguous identification and characterization. By comparing its spectrum to those of structurally related molecules, the specific electronic effects of the methoxy, methyl, and ester substituents can be clearly discerned. This guide has provided the foundational data, a comparative analysis, and a detailed experimental protocol to aid researchers in their use of 13C NMR spectroscopy for the structural elucidation of complex organic molecules.
References
- Brimble, M. A. (1984). The Synthesis of Some Fungal Metabolites (Doctoral thesis, University of Southampton).
- Supporting Information for various organic chemistry publications providing spectral data for compar
-
Iowa State University Chemical Instrumentation Facility. NMR Sample Preparation. Retrieved from [Link]
-
ALWSCI. (2025, July 24). How To Prepare And Run An NMR Sample. Retrieved from [Link]
-
UCLA Department of Chemistry and Biochemistry. Preparing Samples for NMR Acquisition and Software for Processing the Spectra. Retrieved from [Link]
A Comparative Guide to the Mass Spectrometry Analysis of Methyl 2,4-dimethoxy-6-methylbenzoate
For researchers, scientists, and professionals in drug development, the precise structural elucidation and quantification of chemical compounds are paramount. Methyl 2,4-dimethoxy-6-methylbenzoate, a substituted aromatic ester, presents an interesting analytical challenge due to its potential for complex fragmentation patterns and the availability of multiple analytical techniques for its characterization. This guide provides an in-depth, objective comparison of mass spectrometry-based methods with alternative analytical approaches for the analysis of this compound, supported by experimental data and detailed protocols.
Introduction to this compound
This compound (C₁₁H₁₄O₄, Molar Mass: 210.23 g/mol ) is a member of the benzoate ester family, characterized by a benzene ring substituted with a methyl ester group, two methoxy groups, and a methyl group.[1] Its analysis is crucial in various fields, from natural product chemistry to synthetic organic chemistry, where accurate identification and quantification are essential for quality control and reaction monitoring.
Mass Spectrometry Analysis: A Deep Dive
Mass spectrometry, coupled with a chromatographic separation technique, is a cornerstone for the analysis of organic molecules like this compound. The choice of ionization source and the interface with either gas or liquid chromatography significantly influences the resulting data and its interpretation.
Gas Chromatography-Mass Spectrometry (GC-MS)
Given its likely volatility, GC-MS is a highly suitable technique for the analysis of this compound. Electron Ionization (EI) is the most common ionization technique used in GC-MS, providing detailed structural information through extensive fragmentation.
The EI mass spectrum of this compound is characterized by a series of fragmentation events. The molecular ion peak (M⁺˙) is expected at m/z 210. The fragmentation pattern is dominated by cleavages related to the ester and methoxy functional groups. Based on established fragmentation rules for aromatic esters and ethers, the following pathway is proposed:
-
Molecular Ion (M⁺˙) at m/z 210: The initial ionization event removes an electron from the molecule.
-
Loss of a Methyl Radical (•CH₃) to form m/z 195: This can occur from one of the methoxy groups or the methyl group on the ring.
-
Loss of a Methoxy Radical (•OCH₃) to form m/z 179 (Base Peak): This is a very common fragmentation for methyl esters, leading to the formation of a stable acylium ion.[1] The high abundance of this ion suggests it is a very stable fragment.
-
Formation of m/z 178: This ion likely arises from the loss of methanol (CH₃OH) from the molecular ion, a process that can be facilitated by the presence of ortho substituents.
-
Formation of m/z 136: This fragment could be formed by the loss of a neutral molecule of carbon monoxide (CO) and a methyl radical from the m/z 179 ion.
-
Formation of m/z 121: This ion may result from the loss of the entire ester group (•COOCH₃) from the molecular ion.
The following diagram illustrates the proposed EI fragmentation pathway:
Caption: Proposed Electron Ionization (EI) fragmentation pathway for this compound.
-
Instrumentation: A standard GC-MS system.
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole, scanning from m/z 40 to 450.
-
Sample Preparation: Dissolve the sample in a volatile solvent like dichloromethane or ethyl acetate to a concentration of approximately 100 µg/mL.
Liquid Chromatography-Mass Spectrometry (LC-MS)
For less volatile or thermally labile compounds, LC-MS is the preferred method. Electrospray Ionization (ESI) is a soft ionization technique that typically results in less fragmentation than EI, primarily producing the protonated molecule [M+H]⁺.
In positive ion mode ESI, this compound is expected to form a protonated molecule [M+H]⁺ at m/z 211. Collision-Induced Dissociation (CID) of this precursor ion would likely lead to the following fragments:
-
Precursor Ion [M+H]⁺ at m/z 211.
-
Loss of Methanol (CH₃OH) to form m/z 179: This is a common loss from protonated esters and ethers.
-
Loss of Formaldehyde (CH₂O) to form m/z 181: This can occur from a methoxy group.
-
Formation of m/z 136: This could arise from the loss of methanol and subsequently carbon monoxide and a methyl radical from the precursor ion.
The following diagram illustrates the proposed ESI fragmentation pathway:
Caption: Proposed Electrospray Ionization (ESI) fragmentation pathway for this compound.
-
Instrumentation: A standard HPLC system coupled to a mass spectrometer with an ESI source.
-
Column: A C18 reverse-phase column (e.g., 150 mm x 2.1 mm, 3.5 µm particle size).
-
Mobile Phase: A gradient elution using (A) Water with 0.1% formic acid and (B) Acetonitrile with 0.1% formic acid. A typical gradient would be 5% B to 95% B over 15 minutes.
-
Flow Rate: 0.3 mL/min.
-
Ion Source: Electrospray Ionization (ESI) in positive ion mode.
-
Mass Analyzer: Quadrupole or Ion Trap, monitoring for the precursor ion at m/z 211 and its fragments.
-
Sample Preparation: Dissolve the sample in methanol or acetonitrile to a concentration of approximately 10 µg/mL.
Comparison with Alternative Analytical Techniques
While mass spectrometry provides unparalleled sensitivity and structural information, other analytical techniques offer advantages in terms of cost, simplicity, and quantitative accuracy for certain applications.
| Technique | Primary Use | Sample Derivatization | Selectivity | Sensitivity | Quantitative Accuracy | Throughput |
| GC-MS | Identification, Quantification, Impurity Profiling | May be required for less volatile analogs | Excellent | Very High (pg/mL to ng/mL range) | Very Good | Medium to High |
| LC-MS | Identification, Quantification of less volatile compounds | Not typically required | Excellent | Very High (pg/mL to ng/mL range) | Very Good | Medium to High |
| HPLC-UV | Quantification, Purity Assessment | Not required | Good to Excellent | Moderate (ng/mL to µg/mL range) | Excellent | High |
| NMR | Structural Elucidation, Quantification | Not required | Excellent | Low (µg/mL to mg/mL range) | Good to Excellent (with internal standard) | Low to Medium |
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust and widely used technique for the quantitative analysis of aromatic compounds.[2] It offers excellent precision and accuracy, making it ideal for quality control and stability studies.
-
Instrumentation: A standard HPLC system with a UV-Vis detector.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of water (with 0.1% phosphoric acid) and methanol or acetonitrile. A common starting point is a 60:40 (v/v) mixture of methanol and water.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: UV detection at approximately 270 nm, a common absorption maximum for substituted benzoates.[2]
-
Injection Volume: 20 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase to a known concentration (e.g., 100 µg/mL) and filter through a 0.45 µm syringe filter.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules. It can also be used for quantitative analysis (qNMR) with the use of an internal standard.
Based on the structure of this compound and data for similar compounds, the following proton NMR signals are predicted (in CDCl₃):
-
δ ~2.3-2.5 ppm (s, 3H): Methyl group at the 6-position.
-
δ ~3.8-3.9 ppm (s, 3H): Methoxy group at the 4-position.
-
δ ~3.9-4.0 ppm (s, 3H): Methoxy group at the 2-position.
-
δ ~3.9 ppm (s, 3H): Methyl ester group.
-
δ ~6.3-6.5 ppm (d, 1H): Aromatic proton at the 5-position.
-
δ ~6.4-6.6 ppm (d, 1H): Aromatic proton at the 3-position.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.
-
Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: 0-12 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds (for quantitative analysis, a longer delay is recommended).
-
Number of Scans: 8-16.
-
Conclusion: Selecting the Optimal Analytical Technique
The choice of the most suitable analytical technique for this compound depends on the specific research question.
-
For structural confirmation and identification of unknown impurities, GC-MS with Electron Ionization is the gold standard due to its extensive and reproducible fragmentation patterns.
-
For the analysis of this compound in complex matrices or if it exhibits thermal instability, LC-MS with Electrospray Ionization offers a powerful alternative with high sensitivity.
-
For routine quantitative analysis in a quality control setting, HPLC-UV provides a robust, accurate, and high-throughput solution.
-
For unambiguous structure elucidation and for quantitative analysis where a suitable chromophore is absent, NMR spectroscopy is indispensable.
By understanding the principles, strengths, and limitations of each of these techniques, researchers can make informed decisions to obtain high-quality, reliable data for their specific applications.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
Patsnap Eureka. GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better? [Link]
Sources
A Comparative Guide to the Reactivity of Methyl 2,4-dimethoxy-6-methylbenzoate and Methyl Orsellinate
In the landscape of synthetic chemistry and drug development, understanding the nuanced reactivity of structurally similar aromatic compounds is paramount for predictable and efficient molecular design. This guide provides an in-depth comparative analysis of two such compounds: Methyl 2,4-dimethoxy-6-methylbenzoate and its close analog, methyl orsellinate (methyl 2,4-dihydroxy-6-methylbenzoate). While differing only by the substituents at the C2 and C4 positions—methoxy versus hydroxyl groups—their chemical behavior diverges significantly. This analysis, supported by mechanistic principles and experimental considerations, will serve as a valuable resource for researchers navigating the synthesis and modification of these important scaffolds.
Structural and Electronic Overview
At first glance, both molecules share a common polysubstituted benzene core: a methyl ester and a methyl group at positions C1 and C6, respectively. The key distinction lies in the nature of the oxygen-containing substituents at C2 and C4.
-
This compound: Features two methoxy (-OCH₃) groups. These groups exert a strong electron-donating effect through resonance (+M) and a weaker electron-withdrawing inductive effect (-I). The net result is a significant increase in electron density on the aromatic ring, making it highly activated.
-
Methyl Orsellinate: Possesses two hydroxyl (-OH) groups.[1] Like methoxy groups, hydroxyls are powerful activators via the +M effect. Generally, the hydroxyl group is a stronger activating group than the methoxy group. Furthermore, the acidic nature of the phenolic protons introduces additional reaction pathways not available to its dimethoxy counterpart.
This fundamental electronic difference is the primary driver of their divergent reactivity, particularly in reactions involving the aromatic ring.
Caption: Chemical structures of the two compared benzoates.
Comparative Reactivity Analysis
Electrophilic Aromatic Substitution (EAS)
Electrophilic aromatic substitution is a hallmark reaction of aromatic compounds, proceeding through a two-step mechanism involving the attack of the electron-rich aromatic ring on an electrophile.[2] The rate of this reaction is highly sensitive to the electron density of the benzene ring.
Reactivity:
Due to the more potent electron-donating nature of its two hydroxyl groups, methyl orsellinate is significantly more reactive towards electrophiles than this compound . The hydroxyl groups enhance the nucleophilicity of the aromatic ring to a greater extent, thereby stabilizing the intermediate carbocation (arenium ion) formed during the rate-determining step of the reaction.[2]
Regioselectivity:
For both molecules, the directing effects of the substituents must be considered. The ester group is a deactivating, meta-directing group, while the methyl, methoxy, and hydroxyl groups are all activating, ortho, para-directing groups. The powerful activating groups dominate the directing effects.
-
For both compounds , the C3 and C5 positions are doubly activated by the substituents at C2, C4, and C6. The C5 position is sterically more accessible than the C3 position, which is flanked by two substituents. Therefore, electrophilic attack is strongly favored at the C5 position , and to a lesser extent, the C3 position.
Experimental Insight:
While direct comparative kinetic studies are sparse in the literature, the principle of substituent effects is well-established. For instance, bromination of methyl orsellinate derivatives proceeds readily, often without a Lewis acid catalyst, to yield products like methyl 3,5-dibromo-orsellinate, highlighting the high reactivity of the ring.[3]
Caption: General mechanism of Electrophilic Aromatic Substitution.
Nucleophilic Acyl Substitution
This class of reactions involves a nucleophile attacking the electrophilic carbonyl carbon of the ester group.[4][5] The reaction proceeds via a tetrahedral intermediate, and its rate is influenced by the electrophilicity of the carbonyl carbon and the stability of the leaving group (methoxide in this case).[4]
Reactivity:
The electronic differences on the aromatic ring have a less pronounced effect on the reactivity of the distal ester group compared to their influence on the ring itself. However, a key factor for both molecules is steric hindrance . The ester group is flanked by two ortho substituents (a methyl group and a methoxy/hydroxyl group), which sterically shield the carbonyl carbon from the incoming nucleophile.
Therefore, both This compound and methyl orsellinate exhibit reduced reactivity in nucleophilic acyl substitution reactions compared to less hindered esters like methyl benzoate.[6] The reaction rates are likely to be comparable between the two, with minor differences attributable to the subtle electronic effects transmitted through the ring.
Reaction Considerations:
-
For methyl orsellinate , reactions under basic conditions (e.g., saponification) require careful consideration. A strong base will first deprotonate the more acidic phenolic protons before attacking the ester carbonyl. This can affect the solubility and overall reaction profile.
-
For both compounds , forcing conditions such as elevated temperatures or the use of highly reactive nucleophiles may be necessary to achieve efficient conversion.[7]
Caption: General mechanism of Nucleophilic Acyl Substitution.
Reactions of Substituents
The distinct functional groups on each molecule open up disparate synthetic pathways.
| Feature | This compound | Methyl Orsellinate |
| Phenolic -OH Groups | N/A | Highly reactive. Can undergo O-alkylation (e.g., with methyl iodide) to form the dimethoxy analog, or O-acylation with acyl chlorides. The acidic protons are readily removed by bases. |
| Methoxy -OCH₃ Groups | Can be cleaved to form hydroxyls. | N/A |
| Demethylation is a key reaction, often achieved with strong reagents like boron tribromide (BBr₃) or hydrobromic acid (HBr) to yield methyl orsellinate or further hydrolyzed products. |
This differential reactivity is crucial for synthetic planning. For instance, if the hydroxyl groups are desired for later-stage modifications (e.g., as attachment points), methyl orsellinate is the clear starting material. Conversely, if the hydroxyls need to be protected or are incompatible with subsequent reaction conditions, this compound provides a stable, protected precursor that can be deprotected when needed.
Experimental Protocols & Considerations
Protocol 1: O-Methylation of Methyl Orsellinate
This protocol demonstrates a reaction unique to methyl orsellinate, converting it to this compound.
-
Objective: To illustrate the reactivity of the phenolic hydroxyl groups.
-
Methodology:
-
Dissolve methyl orsellinate (1.0 eq) in a suitable polar aprotic solvent like acetone or DMF.
-
Add a mild base, such as potassium carbonate (K₂CO₃, 2.5 eq), to deprotonate the phenolic hydroxyls. The base must be strong enough to deprotonate the phenol but not so strong as to significantly hydrolyze the ester.
-
Add an alkylating agent, such as dimethyl sulfate or methyl iodide (2.2 eq), to the suspension.
-
Heat the reaction mixture (typically 50-60 °C) and monitor by TLC until the starting material is consumed.
-
Upon completion, cool the reaction, filter off the inorganic salts, and remove the solvent under reduced pressure.
-
Purify the crude product via column chromatography or recrystallization to yield this compound.
-
-
Causality: The use of a base is critical to generate the more nucleophilic phenoxide ions, which readily attack the electrophilic methylating agent. Acetone is a common solvent as it is inert to the reagents and easily removed.
Protocol 2: Demethylation of this compound
This protocol highlights a key transformation of the dimethoxy compound.
-
Objective: To demonstrate the cleavage of aryl methyl ethers.
-
Methodology:
-
Dissolve this compound (1.0 eq) in a dry, inert solvent like dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to a low temperature (e.g., -78 °C or 0 °C) using a dry ice/acetone or ice bath.
-
Slowly add a solution of boron tribromide (BBr₃, >2.0 eq) in DCM dropwise. This reaction is highly exothermic and releases HBr gas.
-
Allow the reaction to stir and slowly warm to room temperature. Monitor by TLC for the disappearance of the starting material.
-
Once complete, carefully quench the reaction by slowly adding methanol or water.
-
Perform an aqueous workup, typically extracting the product into an organic solvent like ethyl acetate.
-
Dry the organic layer, concentrate, and purify the resulting methyl orsellinate, usually by column chromatography.
-
-
Causality: Boron tribromide is a powerful Lewis acid that coordinates to the ether oxygen, weakening the C-O bond and facilitating nucleophilic attack by the bromide ion to cleave the methyl group. The reaction is performed at low temperatures to control its high reactivity.
Summary and Conclusion
The reactivities of this compound and methyl orsellinate are dictated by the electronic and chemical nature of their C2 and C4 substituents.
| Reaction Type | Methyl Orsellinate (Dihydroxy) | This compound | Rationale |
| Electrophilic Aromatic Substitution | More Reactive | Less Reactive | -OH groups are stronger activators than -OCH₃ groups. |
| Nucleophilic Acyl Substitution | Hindered, Comparable Reactivity | Hindered, Comparable Reactivity | Steric hindrance from ortho substituents is the dominant factor for both. |
| Substituent Reactivity | -OH groups allow for O-alkylation, O-acylation, etc. | -OCH₃ groups can be demethylated. | Presence of acidic phenolic protons vs. stable ether linkages. |
-
For reactions involving electrophilic attack on the aromatic ring , methyl orsellinate is the more reactive substrate.
-
For reactions at the ester carbonyl , both compounds are sterically hindered and exhibit sluggish reactivity.
-
The true synthetic divergence lies in the unique reactivity of the hydroxyl versus methoxy groups , positioning methyl orsellinate as a versatile scaffold for functionalization and this compound as a stable, protected precursor.
This guide underscores the importance of a deep understanding of substituent effects in organic synthesis. The choice between these two molecules is not arbitrary but a strategic decision based on the desired reaction pathway and the overall synthetic goal.
References
-
Homework.Study.com. (n.d.). Why does the electrophilic aromatic substitution of methyl benzoate using E^+ as an... Retrieved from [Link]
- Google Patents. (n.d.). CN113072441A - Preparation method of 2-methoxy-6-methylbenzoic acid.
-
National Center for Biotechnology Information. (n.d.). Methyl Orsellinate. PubChem Compound Database. Retrieved from [Link]
-
Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Long-chain phenols. Part 16. A novel synthesis of homologous orsellinic acids and their methyl ethers. Retrieved from [Link]
-
Organic Syntheses. (2019). Synthesis of 4-Methylbenzoate(2ʹ,4ʹ,6ʹ-trimethoxy- phenyl)iodonium Tosylate. Retrieved from [Link]
-
Reddit. (2023). Nucleophilic acyl substitution: can someone explain, when there is a preference to attack at the carbonyl, the alpha carbon, or beta carbon? Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of methyl-3-orsellinate by organic synthesis or by altered biosynthetic pathways using lichen immobilisates. Retrieved from [Link]
-
LookChem. (2023). Methyl orsellinate CAS 3187-58-4 production. Retrieved from [Link]
-
The Good Scents Company. (n.d.). methyl orsellinate. Retrieved from [Link]
- Google Patents. (n.d.). CN111116370A - A method for synthesizing methyl 2,4-dihydroxy-3,6-dimethylbenzoate using 4-O-desmethylbarbaric acid.
-
Chemistry LibreTexts. (2023). 21.2 Nucleophilic Acyl Substitution Reactions. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
-
Le, T. H., et al. (2022). Biological Activities of Lichen-Derived Monoaromatic Compounds. Molecules, 27(9), 2898. Retrieved from [Link]
-
PNAS. (2021). Electrophilic aromatic substitution reactions of compounds with Craig-Möbius aromaticity. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Methyl Benzoate. PubChem Compound Database. Retrieved from [Link]
-
Master Organic Chemistry. (2017). Electrophilic Aromatic Substitution Mechanism. Retrieved from [Link]
-
Chemsrc.com. (n.d.). This compound Price. Retrieved from [Link]
-
Master Organic Chemistry. (2011). Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). Retrieved from [Link]
-
Chad's Prep. (2021). 20.2 Nucleophilic Acyl Substitution | Organic Chemistry. YouTube. Retrieved from [Link]
-
Unknown Source. (n.d.). An Electrophilic Aromatic Substitution: The nitration of methyl benzoate. Retrieved from [Link]
- Google Patents. (n.d.). US20060052463A1 - Process for regioselective demethylation of p-methoxy group in phenolic ester and diaryl ketone moieties.
-
Chegg.com. (2022). Solved Lab 4 Electrophilic Aromatic Substitution - Nitration. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 22.4: Electrophilic Aromatic Substitution. Retrieved from [Link]
-
Chegg. (2023). Electrophilic Aromatic Substitution Reactions | Ft. Professor Dave. YouTube. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 11.9: Nucleophilic Acyl Substitution Reactions in the Laboratory. Retrieved from [Link]
Sources
- 1. Methyl Orsellinate | C9H10O4 | CID 76658 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Biological Activities of Lichen-Derived Monoaromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Methyl Benzoate | C6H5COOCH3 | CID 7150 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. CN113072441A - Preparation method of 2-methoxy-6-methylbenzoic acid - Google Patents [patents.google.com]
Spectroscopic comparison of Methyl 2,4-dimethoxy-6-methylbenzoate and its precursors
An In-Depth Spectroscopic Comparison of Methyl 2,4-dimethoxy-6-methylbenzoate and Its Precursors
Authored by a Senior Application Scientist
This guide provides a comprehensive spectroscopic analysis of this compound, a significant compound in synthetic chemistry, and its key precursors. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to elucidate the structural transformations from starting materials to the final product. We will explore the causal relationships behind the observed spectroscopic data, offering insights grounded in established chemical principles.
Introduction: The Synthetic Pathway and Rationale
This compound is a derivative of orsellinic acid, a naturally occurring phenolic compound. Its synthesis is a cornerstone of various research endeavors, particularly in the development of novel pharmaceutical agents and natural product analogs. Understanding the spectroscopic characteristics of this molecule and its precursors is paramount for reaction monitoring, quality control, and structural confirmation.
The primary synthetic route discussed herein involves the methylation of Methyl 2,4-dihydroxy-6-methylbenzoate (commonly known as methyl orsellinate). This precursor is itself derived from Orcinol (5-methylresorcinol). An alternative pathway involves the methylation of Orcinol to 3,5-Dimethoxytoluene, followed by further synthetic modifications. This guide will focus on the spectroscopic comparison of the target molecule with Orcinol, 3,5-Dimethoxytoluene, and Methyl Orsellinate.
The choice of spectroscopic methods—NMR, IR, and MS—is deliberate. Each technique provides a unique and complementary piece of the structural puzzle. NMR spectroscopy reveals the electronic environment of individual protons and carbons, IR spectroscopy identifies the functional groups present, and mass spectrometry provides information about the molecular weight and fragmentation patterns.
Below is a diagram illustrating the synthetic relationship between the compounds discussed.
Caption: Synthetic pathways to this compound.
Spectroscopic Deep Dive: A Comparative Analysis
¹H NMR Spectroscopy
Proton NMR is instrumental in tracking the methylation of hydroxyl groups and observing the changes in the aromatic proton environments.
| Compound | Aromatic Protons (ppm) | -CH₃ (ppm) | -OCH₃ (ppm) | -OH (ppm) |
| Orcinol | ~6.1-6.3 (3H) | ~2.2 (3H) | - | ~4.6 (2H, broad) |
| 3,5-Dimethoxytoluene | ~6.3 (3H) | ~2.3 (3H) | ~3.75 (6H) | - |
| Methyl Orsellinate | 6.23 (1H, s), 6.1-6.2 (1H, d) | 2.48 (3H, s) | 3.94 (3H, s, ester) | 5.21 (1H, s), 12.07 (1H, s)[1] |
| This compound | ~6.3-6.4 (2H) | ~2.3 (3H) | ~3.8 (6H, ether), ~3.9 (3H, ester) | - |
Analysis of ¹H NMR Data:
-
Orcinol to 3,5-Dimethoxytoluene: The most significant change is the disappearance of the broad hydroxyl proton signal and the appearance of a sharp singlet at approximately 3.75 ppm, integrating to six protons, which is characteristic of the two equivalent methoxy groups.
-
Methyl Orsellinate to Final Product: The two distinct hydroxyl proton signals of Methyl Orsellinate, one of which is significantly downfield due to intramolecular hydrogen bonding with the ester carbonyl, are absent in the final product.[1] Concurrently, a new signal for two methoxy groups appears around 3.8 ppm. The aromatic protons also experience a slight downfield shift due to the electronic effect of the methoxy groups.
¹³C NMR Spectroscopy
Carbon NMR provides a clear picture of the carbon skeleton and the effect of methylation on the chemical shifts of the aromatic carbons.
| Compound | Aromatic C (ppm) | Aromatic C-O (ppm) | -CH₃ (ppm) | -OCH₃ (ppm) | C=O (ppm) |
| Orcinol | ~100-110 | ~158 | ~21 | - | - |
| 3,5-Dimethoxytoluene | ~98, ~106 | ~160 | ~22 | ~55 | - |
| Methyl Orsellinate | 108.5, 110.5, 140.2[1] | 105.2, 163.2, 158.0[1] | 24.2[1] | 51.9 (ester)[1] | 172.6[1] |
| This compound | ~98, ~105, ~140 | ~160, ~162 | ~20 | ~55-56 (ether), ~52 (ester) | ~170 |
Analysis of ¹³C NMR Data:
-
The methylation of the hydroxyl groups in both pathways results in the appearance of new signals in the 55-56 ppm range, characteristic of methoxy group carbons.
-
The carbons directly attached to the oxygen atoms (C-O) experience a significant downfield shift upon methylation.
-
In the transformation of Methyl Orsellinate, the signals for the aromatic carbons attached to the hydroxyl groups (around 160 ppm) are replaced by signals for carbons attached to methoxy groups, which appear at slightly different chemical shifts.
Infrared (IR) Spectroscopy
IR spectroscopy is particularly useful for identifying the presence or absence of hydroxyl and carbonyl functional groups.
| Compound | O-H Stretch (cm⁻¹) | C-H Aromatic (cm⁻¹) | C-H Aliphatic (cm⁻¹) | C=O Stretch (cm⁻¹) | C-O Stretch (cm⁻¹) |
| Orcinol | ~3200-3600 (broad) | ~3000-3100 | ~2850-2960 | - | ~1200 |
| 3,5-Dimethoxytoluene | Absent | ~3000-3100 | ~2850-2960 | - | ~1200-1300, ~1050-1150 |
| Methyl Orsellinate | ~3430 (sharp), ~3000-3400 (broad)[1] | ~3000-3100 | ~2922[1] | ~1700[1] | ~1275[1] |
| This compound | Absent | ~3000-3100 | ~2850-2960 | ~1715-1730 | ~1200-1300, ~1050-1150 |
Analysis of IR Data:
-
The defining feature of Orcinol and Methyl Orsellinate is the broad O-H stretching band. Its absence in 3,5-Dimethoxytoluene and the final product is a clear indicator of successful methylation.
-
Aromatic esters like Methyl Orsellinate and the final product exhibit a strong C=O stretching absorption between 1700-1730 cm⁻¹.[2][3]
-
The C-O stretching region becomes more complex in the methoxy-containing compounds, often showing multiple strong bands.[4]
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and key fragmentation patterns that can be used to confirm the identity of each compound.
| Compound | Molecular Ion (M⁺) | Key Fragment Ions (m/z) |
| Orcinol | 124 | 109, 95, 81 |
| 3,5-Dimethoxytoluene | 152 | 137, 109, 91 |
| Methyl Orsellinate | 182 | 150 ([M-CH₃OH]⁺), 122[5] |
| This compound | 210 | 179 ([M-OCH₃]⁺), 178, 136[6] |
Analysis of MS Data:
-
The molecular ion peak in each spectrum confirms the molecular weight of the respective compound.
-
The fragmentation of Methyl Orsellinate often involves the loss of methanol (32 Da) from the molecular ion.[5]
-
For this compound, a characteristic fragmentation is the loss of a methoxy radical (31 Da) to give a prominent peak at m/z 179.[6]
Experimental Protocols
Synthesis of this compound
This protocol is a generalized procedure and should be adapted based on specific laboratory conditions and safety protocols.
-
Dissolution: Dissolve Methyl Orsellinate (1.0 eq) in a suitable solvent such as acetone or DMF.
-
Base Addition: Add anhydrous potassium carbonate (K₂CO₃, 2.5 eq) to the solution.
-
Methylation: Add methyl iodide (CH₃I, 2.5 eq) dropwise to the stirring suspension.[7][8]
-
Reaction: Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the mixture, filter off the solid, and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
Caption: Workflow for the synthesis of this compound.
Spectroscopic Analysis
-
NMR Spectroscopy: Samples were dissolved in deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). ¹H and ¹³C NMR spectra were recorded on a 400 or 500 MHz spectrometer.[9][10][11] Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
IR Spectroscopy: IR spectra were recorded on an FTIR spectrometer using KBr pellets or as a thin film on NaCl plates.
-
Mass Spectrometry: Mass spectra were obtained using an electron ionization (EI) source.
Conclusion
The spectroscopic comparison of this compound and its precursors provides a clear and instructive narrative of the chemical transformations occurring during its synthesis. Each analytical technique offers a unique perspective, and together they provide unequivocal evidence for the structural changes. The disappearance of hydroxyl signals in both NMR and IR, coupled with the appearance of methoxy signals, and the predictable shifts in mass spectra, form a self-validating system for confirming the successful synthesis of the target molecule. This guide serves as a valuable resource for researchers by not only presenting the data but also explaining the underlying principles that govern the spectroscopic outcomes.
References
- CN113072441A - Preparation method of 2-methoxy-6-methylbenzoic acid - Google P
- Synthesis of 4-Methylbenzoate(2ʹ,4ʹ,6ʹ-trimethoxy- phenyl)
- CN111116370A - A method for synthesizing methyl 2,4-dihydroxy-3,6-dimethylbenzoate using 4-O-desmethylbarbaric acid - Google P
- methyl orsellin
- Methyl Orsellinate | C9H10O4 | CID 76658 - PubChem.
- This compound | C11H14O4 | CID 601782 - PubChem.
- METHYL 2,4-DIMETHOXYBENZOATE(2150-41-6) 1H NMR spectrum - ChemicalBook.
- This compound Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com.
- NMR STUDY OF METHYL β-ORSELLINATE FROM DIRINARIA SP. WAS COLLECTED FROM COASTAL AREAS OF TELUK NIPAH, PULAU PANGKOR, PERAK MALAYSIA - ITB Journal.
- Methyl iodide | CH3I | CID 6328 - PubChem.
- Synthesis of methyl-3-orsellinate by organic synthesis or by altered biosynthetic pathways using lichen immobilisates - ResearchG
- The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three | Spectroscopy Online.
- 3,5-Dimethoxytoluene(4179-19-5) 1H NMR spectrum - ChemicalBook.
- mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions ... - Doc Brown's Chemistry.
- IR Spectroscopy Tutorial: Esters. University of Calgary.
- Orcinol - the NIST WebBook. National Institute of Standards and Technology.
- Hydrosilane and Bismuth-accelerated Palladium Catalyzed Aerobic Oxidative Esterification of Benzylic Alcohols with Air - The Royal Society of Chemistry.
- The C=O Bond, Part VI: Esters and the Rule of Three | Spectroscopy Online.
- VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids 1H NMR spectrum of 4-phenyl-2-nitrobenzoic acid (2d)
- Supporting Inform
Sources
- 1. journals.itb.ac.id [journals.itb.ac.id]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. Methyl Orsellinate | C9H10O4 | CID 76658 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | C11H14O4 | CID 601782 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. CN111116370A - A method for synthesizing methyl 2,4-dihydroxy-3,6-dimethylbenzoate using 4-O-desmethylbarbaric acid - Google Patents [patents.google.com]
- 8. Methyl iodide | CH3I | CID 6328 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
- 10. rsc.org [rsc.org]
- 11. scienceopen.com [scienceopen.com]
The Unseen Architecture: A Comparative Guide to the Structural Elucidation of Methyl 2,4-dimethoxy-6-methylbenzoate
In the landscape of drug discovery and materials science, the precise determination of a molecule's three-dimensional structure is paramount. This knowledge underpins our understanding of its reactivity, biological activity, and physical properties. While single-crystal X-ray diffraction (XRD) remains the gold standard for unambiguous structural determination, its application is contingent on the formation of high-quality crystals—a process that can be both time-consuming and, for some molecules, impossible.[1] This guide provides a comparative analysis of analytical techniques for characterizing Methyl 2,4-dimethoxy-6-methylbenzoate, a substituted aromatic ester.
As of the latest literature review, a definitive single-crystal X-ray structure for this compound has not been deposited in publicly accessible crystallographic databases. This scenario is not uncommon in research and necessitates reliance on a suite of complementary analytical techniques to build a comprehensive structural understanding. This guide will, therefore, use Methyl Benzoate as a reference to illustrate the principles and data derived from X-ray crystallography and compare this "gold standard" approach with spectroscopic methods for which data on our target molecule are available. We will delve into Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy, providing not just the "what" but the "why" behind the experimental choices and data interpretation.
I. The Gold Standard: Single-Crystal X-ray Diffraction (XRD)
Single-crystal XRD provides an unparalleled, high-resolution view of a molecule's atomic arrangement in the solid state.[2] It reveals precise bond lengths, bond angles, and intermolecular interactions, which are crucial for computational modeling and structure-activity relationship (SAR) studies.
Hypothetical XRD Workflow for an Aromatic Ester
The journey from a powdered sample to a refined crystal structure is a multi-step process that demands precision and patience. The causality behind each step is critical for success.
Sources
A Senior Application Scientist's Guide to the Synthesis and Spectral Validation of Methyl 2,4-dimethoxy-6-methylbenzoate
This guide provides an in-depth technical analysis of the synthesis and spectral validation of Methyl 2,4-dimethoxy-6-methylbenzoate, a key intermediate in various synthetic pathways. It is designed for researchers, scientists, and drug development professionals, offering not just procedural steps, but also the underlying scientific rationale for key experimental choices. We will explore a primary synthesis route, compare it with a viable alternative, and meticulously validate the final product through a comprehensive analysis of its spectral data.
Introduction: The Significance of a Polysubstituted Benzoate Ester
This compound, a polysubstituted aromatic ester, serves as a valuable building block in the synthesis of more complex molecules, including natural products and pharmacologically active compounds. The precise arrangement of its methoxy and methyl groups on the benzene ring imparts specific electronic and steric properties that are crucial for its reactivity in subsequent transformations.
The validation of its synthesis is paramount to ensure the purity and structural integrity of the final product, which directly impacts the outcome of multi-step synthetic campaigns. This guide will focus on the Fischer-Speier esterification as the primary synthetic method, valued for its simplicity and cost-effectiveness. We will then contrast this with the use of diazomethane, a powerful but hazardous alternative, to provide a comparative perspective.
Primary Synthesis: Fischer-Speier Esterification of 2,4-dimethoxy-6-methylbenzoic acid
The Fischer-Speier esterification is a classic and widely used acid-catalyzed reaction between a carboxylic acid and an alcohol.[1] The reaction is an equilibrium process, and to drive it towards the formation of the ester, an excess of the alcohol (in this case, methanol) is typically used, which also conveniently serves as the solvent.[2]
Experimental Protocol
Materials:
-
2,4-dimethoxy-6-methylbenzoic acid
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate
-
Diethyl ether
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
To a 50 mL round-bottom flask containing a magnetic stir bar, add 2,4-dimethoxy-6-methylbenzoic acid (1.0 eq).
-
Add an excess of anhydrous methanol (e.g., 20-30 mL per gram of carboxylic acid).
-
Carefully add a catalytic amount of concentrated sulfuric acid (approximately 5-10 mol% relative to the carboxylic acid) to the stirring suspension.
-
Attach a reflux condenser and heat the mixture to a gentle reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion (typically after several hours), allow the reaction mixture to cool to room temperature.
-
Pour the mixture into a separatory funnel containing deionized water.
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution (to neutralize the acidic catalyst and any unreacted carboxylic acid) and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude this compound.
-
The crude product can be further purified by column chromatography or recrystallization if necessary.
Mechanistic Rationale and Causality
The key to the Fischer esterification is the acid catalyst, which protonates the carbonyl oxygen of the carboxylic acid. This protonation significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the weakly nucleophilic methanol. The subsequent tetrahedral intermediate undergoes a series of proton transfers to facilitate the elimination of a water molecule, ultimately leading to the formation of the ester. The use of excess methanol shifts the equilibrium towards the product side, in accordance with Le Châtelier's principle.
Alternative Synthesis: Methylation with Diazomethane
An alternative, highly efficient method for the synthesis of methyl esters is the reaction of a carboxylic acid with diazomethane (CH₂N₂).[3] This reaction is rapid, proceeds at room temperature, and the only byproduct is nitrogen gas, which simplifies purification.[4]
Experimental Protocol (Caution: Diazomethane is highly toxic and explosive)
Materials:
-
2,4-dimethoxy-6-methylbenzoic acid
-
Ethereal solution of diazomethane (prepared in situ by a trained professional)
-
Diethyl ether
-
Standard laboratory glassware
Procedure:
-
Dissolve 2,4-dimethoxy-6-methylbenzoic acid in diethyl ether in an Erlenmeyer flask.
-
Cool the solution in an ice bath.
-
Slowly add a freshly prepared ethereal solution of diazomethane with gentle swirling until the yellow color of diazomethane persists and nitrogen evolution ceases.
-
Allow the reaction to stand for a few minutes.
-
Carefully quench any excess diazomethane by the dropwise addition of a few drops of acetic acid until the yellow color disappears.
-
The solvent can be removed under a gentle stream of nitrogen to yield the highly pure methyl ester.
Comparative Analysis
| Feature | Fischer-Speier Esterification | Methylation with Diazomethane |
| Reagents | Carboxylic acid, alcohol, strong acid catalyst | Carboxylic acid, diazomethane |
| Conditions | Typically requires heating (reflux) | Room temperature or below |
| Byproducts | Water | Nitrogen gas |
| Workup | Aqueous workup required to remove acid and unreacted starting material | Simple evaporation of solvent |
| Safety | Requires handling of a strong acid | Extremely hazardous: Diazomethane is toxic and explosive |
| Scope | Broadly applicable, but can be slow for sterically hindered acids | Highly efficient, but limited by the hazards of the reagent |
The choice between these two methods is a classic example of balancing efficiency and safety. While the diazomethane route is superior in terms of reaction conditions and purity of the crude product, the extreme hazards associated with diazomethane make the Fischer-Speier esterification the preferred method for most laboratory and industrial applications.
Spectral Validation of this compound
The unequivocal identification of the synthesized this compound is achieved through a combination of spectroscopic techniques. Each technique provides a unique piece of structural information, and together they form a self-validating system.
¹H NMR Spectroscopy
The ¹H NMR spectrum provides information about the number of different types of protons and their connectivity. For this compound, the expected signals are:
-
Aromatic Protons: Two singlets in the aromatic region (typically δ 6.0-7.5 ppm), corresponding to the two non-equivalent protons on the benzene ring.
-
Methoxy Protons: Two distinct singlets, each integrating to 3 protons, corresponding to the two methoxy groups at positions 2 and 4.
-
Ester Methyl Protons: A singlet integrating to 3 protons, corresponding to the methyl group of the ester functionality.
-
Ring Methyl Protons: A singlet integrating to 3 protons, corresponding to the methyl group at position 6.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. Key expected signals include:
-
Carbonyl Carbon: A signal in the downfield region (typically δ 165-175 ppm) corresponding to the ester carbonyl carbon.
-
Aromatic Carbons: Six distinct signals in the aromatic region (typically δ 100-165 ppm) for the six carbons of the benzene ring. The carbons attached to the oxygen atoms will be further downfield.
-
Methoxy Carbons: Two signals for the two methoxy carbons.
-
Ester Methyl Carbon: A signal for the methyl carbon of the ester.
-
Ring Methyl Carbon: A signal for the methyl carbon attached to the ring.
Infrared (IR) Spectroscopy
The IR spectrum is used to identify the functional groups present in the molecule. Key absorption bands for this compound include:
-
C=O Stretch: A strong, sharp absorption band around 1720-1740 cm⁻¹, characteristic of the ester carbonyl group.
-
C-O Stretch: Strong absorptions in the 1250-1000 cm⁻¹ region, corresponding to the C-O stretching of the ester and ether linkages.
-
C-H Stretch (aromatic and aliphatic): Absorptions just above 3000 cm⁻¹ for the aromatic C-H bonds and just below 3000 cm⁻¹ for the aliphatic C-H bonds of the methyl groups.
-
C=C Stretch (aromatic): Medium intensity bands in the 1600-1450 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
-
Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak at m/z = 210, corresponding to the molecular weight of this compound (C₁₁H₁₄O₄).[5]
-
Fragmentation Pattern: Common fragmentation pathways for benzoate esters include the loss of the alkoxy group (-OCH₃) leading to a benzoyl cation, and further fragmentation of the aromatic ring. A prominent fragment at m/z 179 is often observed, corresponding to the loss of the methoxy group from the ester.[5]
Summary of Expected Spectral Data
| Technique | Expected Key Signals/Bands |
| ¹H NMR | Aromatic protons (2H, singlets), Methoxy protons (6H, two singlets), Ester methyl protons (3H, singlet), Ring methyl protons (3H, singlet) |
| ¹³C NMR | Carbonyl carbon (δ ~170 ppm), Aromatic carbons (6 signals), Methoxy carbons (2 signals), Ester methyl carbon, Ring methyl carbon |
| IR | C=O stretch (~1730 cm⁻¹), C-O stretch (1250-1000 cm⁻¹), C-H stretch (aromatic and aliphatic), C=C stretch (aromatic) |
| MS (EI) | Molecular ion (M⁺) at m/z 210, Fragment ion at m/z 179 [M-OCH₃]⁺ |
Potential Impurities and Their Identification
In the Fischer-Speier esterification, several impurities can arise:
-
Unreacted 2,4-dimethoxy-6-methylbenzoic acid: This can be detected by the presence of a broad -OH peak in the IR spectrum and the absence of the ester methyl signal in the ¹H NMR spectrum. It can be removed by washing with a basic solution during workup.
-
Byproducts from side reactions: Under harsh acidic conditions and high temperatures, side reactions such as ether formation from the alcohol or sulfonation of the aromatic ring can occur, though these are less common with methanol.[6] These would lead to extra signals in the NMR spectra and additional peaks in the GC-MS analysis.
-
Water: The presence of water can shift the equilibrium back towards the starting materials. It is crucial to use anhydrous reagents and conditions.
Careful monitoring of the reaction by TLC and proper workup procedures are essential to minimize these impurities.
Workflow and Decision Making
The following diagram illustrates the workflow for the synthesis and validation of this compound.
Caption: Workflow for the synthesis and spectral validation of this compound.
Conclusion
This guide has detailed a reliable and well-established method for the synthesis of this compound via Fischer-Speier esterification. The rationale behind the experimental choices has been explained, providing a deeper understanding of the reaction mechanism. Furthermore, a comparative analysis with the diazomethane method highlights the critical balance between reaction efficiency and laboratory safety.
The comprehensive spectral validation protocol outlined, utilizing ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, provides a robust framework for confirming the identity and purity of the synthesized product. By following this guide, researchers can confidently prepare and validate this important synthetic intermediate, ensuring the quality of their subsequent research endeavors.
References
-
Organic Syntheses. Fischer-Speier Esterification. Available at: [Link]
-
OperaChem. Fischer Esterification-Typical Procedures. Available at: [Link]
-
Chemistry LibreTexts. 21.7: Methyl Ester Synthesis Using Diazomethane. Available at: [Link][3]
-
Master Organic Chemistry. Diazomethane (CH2N2). Available at: [Link][4]
-
Organic Chemistry Portal. Fischer Esterification. Available at: [Link][1]
-
ResearchGate. I would like to ask what would be the most probable side products when performing Esterification using a benzoic acid derivative and ethanol?. Available at: [Link]
-
Scribd. PH CH 126.1 Fischer Esterification of Methyl Benzoate 2. Available at: [Link][2]
Sources
A Comparative Analysis of the Enzyme Inhibitory Activities of Methyl 2,4-dimethoxy-6-methylbenzoate and Sparassol
For Researchers, Scientists, and Drug Development Professionals
In the landscape of enzyme inhibitor discovery, naturally derived and synthetic compounds are of significant interest for their potential therapeutic applications. This guide provides a detailed comparative analysis of the enzyme inhibitory activities of two such compounds: Methyl 2,4-dimethoxy-6-methylbenzoate, a synthetic aromatic ester, and Sparassol, a naturally occurring phenolic compound. This document is intended to serve as a technical resource, offering experimental data, detailed protocols, and mechanistic insights to inform further research and development.
Introduction to the Compounds
This compound (DMB) is a synthetic derivative of benzoic acid. Its structure features a benzene ring substituted with a methyl group, two methoxy groups, and a methyl ester group. The presence of these functional groups suggests its potential to interact with various biological targets, including enzymes.
Sparassol , on the other hand, is a natural product first isolated from the cauliflower mushroom, Sparassis crispa. It is a phenolic compound, specifically a methyl ester of orsellinic acid. Natural products are a rich source of bioactive molecules, and sparassol has been investigated for a range of biological activities.
This guide will focus on a direct comparison of their inhibitory effects on two key enzymes: acetylcholinesterase (AChE) and glutathione S-transferase (GST).
Comparative Enzyme Inhibitory Activity
A key study directly compared the inhibitory potential of this compound (DMB) and sparassol against acetylcholinesterase (AChE) and glutathione S-transferase (GST). The results of this comparative analysis are summarized in the table below.
| Compound | Enzyme Target | IC50 Value (mg/mL) | Potency |
| This compound (DMB) | Acetylcholinesterase (AChE) | 1.13 | Weak Inhibition |
| Glutathione S-Transferase (GST) | 0.98 | Moderate Inhibition | |
| Sparassol | Acetylcholinesterase (AChE) | > 1.0 (Insignificant inhibition) | No significant inhibition |
| Glutathione S-Transferase (GST) | 0.87 | Moderate Inhibition |
Data sourced from a comparative study on the insecticidal and enzyme inhibitory activities of sparassol and its analogues.
From this data, it is evident that both compounds exhibit inhibitory activity against GST, with sparassol showing slightly higher potency. In contrast, only DMB demonstrated weak inhibitory activity against AChE, while sparassol showed no significant inhibition at the tested concentrations.
Mechanistic Insights
The differential inhibitory activities of DMB and sparassol can be attributed to their distinct chemical structures.
Acetylcholinesterase (AChE) Inhibition
AChE is a serine hydrolase that breaks down the neurotransmitter acetylcholine. Inhibition of this enzyme leads to an accumulation of acetylcholine in the synaptic cleft, a mechanism utilized in the treatment of Alzheimer's disease.[1] Benzoic acid derivatives have been studied as AChE inhibitors.[2] The weak inhibitory activity of DMB against AChE may be due to its ability to interact with the active site of the enzyme, potentially through hydrophobic interactions with the aromatic ring and hydrogen bonding with the ester and methoxy groups. The lack of a hydroxyl group in DMB, as opposed to other phenolic inhibitors, may explain its weaker activity. Sparassol's inactivity against AChE suggests that its specific stereochemistry and the presence of a hydroxyl group at a different position are not favorable for binding to the AChE active site.
Glutathione S-Transferase (GST) Inhibition
GSTs are a family of enzymes that play a crucial role in detoxification by catalyzing the conjugation of glutathione to a wide variety of electrophilic substrates.[3] Inhibition of GST is a target for overcoming drug resistance in cancer therapy. Phenolic compounds are known to be effective inhibitors of GSTs.[4] The inhibitory activity of both sparassol and DMB against GST is likely mediated by their ability to interact with the enzyme's active site. This interaction could involve hydrogen bonding from the hydroxyl group of sparassol or the methoxy groups of DMB, as well as hydrophobic interactions from their aromatic rings. The slightly higher potency of sparassol may be attributed to the presence of the free hydroxyl group, which can form a stronger hydrogen bond with amino acid residues in the active site of GST compared to the methoxy groups of DMB.
Experimental Protocols
To ensure the reproducibility and validity of the findings, detailed experimental protocols for the enzyme inhibition assays are provided below.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This colorimetric assay is a standard method for measuring AChE activity and its inhibition.
Principle: Acetylthiocholine is hydrolyzed by AChE to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which is measured spectrophotometrically at 412 nm.
Workflow Diagram:
Figure 1: Workflow for the AChE inhibition assay.
Step-by-Step Protocol:
-
Prepare Reagents:
-
Phosphate buffer (0.1 M, pH 8.0).
-
DTNB solution (10 mM in phosphate buffer).
-
Acetylthiocholine iodide (ATChI) solution (10 mM in deionized water, prepared fresh).
-
AChE enzyme solution (e.g., from electric eel) in phosphate buffer.
-
Test compound stock solutions (DMB and sparassol) in a suitable solvent (e.g., DMSO). Prepare serial dilutions.
-
-
Assay Procedure (96-well plate format):
-
To each well, add 140 µL of phosphate buffer, 20 µL of DTNB solution, and 20 µL of the test compound dilution.
-
For the control (100% activity), add 20 µL of the solvent instead of the test compound.
-
Add 20 µL of the AChE solution to all wells.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 20 µL of the ATChI solution to each well.
-
-
Measurement:
-
Immediately measure the absorbance at 412 nm every 30 seconds for 10 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each concentration.
-
Determine the percentage of inhibition for each concentration relative to the control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.[5]
-
Glutathione S-Transferase (GST) Inhibition Assay
This assay measures the conjugation of glutathione (GSH) to the substrate 1-chloro-2,4-dinitrobenzene (CDNB).
Principle: GST catalyzes the reaction between GSH and CDNB. The resulting product, S-(2,4-dinitrophenyl)glutathione, absorbs light at 340 nm. The rate of increase in absorbance is proportional to the GST activity.
Workflow Diagram:
Figure 2: Workflow for the GST inhibition assay.
Step-by-Step Protocol:
-
Prepare Reagents:
-
Phosphate buffer (0.1 M, pH 6.5).
-
GSH solution (e.g., 50 mM in phosphate buffer).
-
CDNB solution (e.g., 20 mM in ethanol).
-
GST enzyme solution (e.g., from equine liver) in phosphate buffer.
-
Test compound stock solutions (DMB and sparassol) in a suitable solvent. Prepare serial dilutions.
-
-
Assay Procedure (96-well plate format):
-
To each well, add phosphate buffer, 20 µL of GSH solution, and 2 µL of the test compound dilution.
-
For the control, add 2 µL of the solvent.
-
Add 20 µL of the GST solution to all wells.
-
Pre-incubate the plate at 25°C for 10 minutes.
-
Initiate the reaction by adding 10 µL of the CDNB solution.
-
-
Measurement:
-
Immediately measure the absorbance at 340 nm every minute for 10 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration.
-
Determine the percentage of inhibition for each concentration relative to the control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.[6]
-
Signaling Pathways and Broader Implications
The inhibition of AChE and GST can have significant effects on cellular signaling pathways.
Acetylcholinesterase Inhibition and Cholinergic Signaling
Inhibition of AChE directly impacts cholinergic signaling by increasing the concentration and duration of acetylcholine at the synapse. This enhanced signaling can affect various downstream pathways, including those involved in learning, memory, and cognitive function.[1] The weak inhibition of AChE by DMB suggests it may have a modest effect on these pathways.
Figure 3: Impact of DMB on the cholinergic signaling pathway.
Glutathione S-Transferase Modulation and Cellular Stress Response
GSTs are involved in the detoxification of harmful compounds and the modulation of cellular stress responses. By inhibiting GST, both sparassol and DMB can potentially interfere with these protective mechanisms. This could lead to an accumulation of reactive oxygen species and other toxic metabolites, thereby affecting signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell proliferation, differentiation, and apoptosis.[2][7]
Figure 4: Potential impact of Sparassol and DMB on GST-mediated signaling.
Conclusion
This guide provides a comparative overview of the enzyme inhibitory activities of this compound and sparassol. While both compounds demonstrate moderate inhibition of glutathione S-transferase, this compound also exhibits weak inhibitory activity against acetylcholinesterase, a property not shared by sparassol. These findings highlight the potential of these compounds as modulators of key enzymatic pathways. Further research is warranted to explore their full inhibitory profiles against a broader range of enzymes and to elucidate their precise mechanisms of action. The detailed protocols provided herein offer a foundation for such future investigations, contributing to the ongoing search for novel and effective enzyme inhibitors.
References
- Hayeshi, R., Mutingwende, I., Mavengere, W., Masiyanise, V., & Mukanganyama, S. (2007). The inhibition of human glutathione S-transferases activity by plant polyphenolic compounds ellagic acid and curcumin. Food and Chemical Toxicology, 45(2), 286-295.
- Adler, V., Yin, Z., Fuchs, S. Y., Benezra, M., Rosario, L., Tew, K. D., Pincus, M. R., Sardana, M., Henderson, C. J., Wolf, C. R., Davis, R. J., & Ronai, Z. (1999). Regulation of JNK signaling by GSTp. The EMBO Journal, 18(5), 1321–1334.
- Ellman, G. L., Courtney, K. D., Andres, V., & Featherstone, R. M. (1961). A new and rapid colorimetric determination of acetylcholinesterase activity. Biochemical Pharmacology, 7(2), 88-95.
- Townsend, D. M., & Tew, K. D. (2003). The role of glutathione S-transferase P in signaling pathways and S-glutathionylation in cancer. Drug Metabolism Reviews, 35(4), 385-401.
- The Multifaceted Role of Glutathione S-Transferases in Health and Disease. (2023). International Journal of Molecular Sciences, 24(8), 7435.
- JoVE. (2020). Spectrophotometric Screening for Potential Inhibitors of Cytosolic Glutathione S-Transferases. Journal of Visualized Experiments, (164), e61755.
- Modulation of Glutathione-S-Transferase by Phytochemicals: To Activate or Inhibit—That Is the Question. (2021). Antioxidants, 10(2), 185.
- Acetylcholinesterase Inhibitors in the Treatment of Neurodegenerative Diseases and the Role of Acetylcholinesterase in their Pathogenesis. (2022). International Journal of Molecular Sciences, 23(15), 8288.
- Antioxidant Role of Glutathione S-Transferases: 4-Hydroxynonenal, a Key Molecule in Stress-Mediated Signaling. (2011). Antioxidants & Redox Signaling, 15(1), 247-287.
-
Scribd. (n.d.). Ellman Esterase Assay Protocol. Retrieved from [Link]
- In-vitro Screening for acetylcholinesterase enzyme inhibition potential and antioxidant activity of extracts of Ipomoea aquatica. (2015). Journal of Applied Pharmaceutical Science, 5(2), 066-070.
- Acetylcholinesterase Inhibition: Significance and symbolism. (2025). IntechOpen.
- Isolation and Characterization of Glutathione S-Transferase Isozymes from Sorghum. (1996). Plant Physiology, 112(4), 1431-1439.
- Mechanism pathway of acetylcholinesterase inhibitors. (2023).
- Automated approach for the evaluation of glutathione-S-transferase P1-1 inhibition by organometallic anticancer compounds. (2021). Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1636-1644.
- Worek, F., Thiermann, H., & Szinicz, L. (2004). Determination of acetylcholinesterase activity by the Ellman assay: A versatile tool for in vitro research on medical countermeasures against organophosphate poisoning. Drug Testing and Analysis, 4(3-4), 227-233.
- Colović, M. B., Krstić, D. Z., Lazarević-Pašti, T. D., Bondžić, A. M., & Vasić, V. M. (2013). Acetylcholinesterase inhibitors: pharmacology and toxicology. Current Neuropharmacology, 11(3), 315–335.
- Siddiqui, A. J., Jahan, S., Singh, R., Saxena, J., & Siddiqui, A. A. (2023). Physiology, Acetylcholinesterase. In StatPearls.
- IC 50 values for selected compounds versus DO activity of human tyrosinase. (n.d.).
- Calculated IC50 of each compound on tyrosinase and laccase enzymes and... (n.d.).
- IC50 values of anti-urease activity. (n.d.).
- Tyrosinase inhibitory activity of the studied compounds compared with... (n.d.).
- IC50 values of tyrosinase inhibition assay. Kojic acid as positive... (n.d.).
- Variations in IC(50) values with purity of mushroom tyrosinase. (2009). Journal of Agricultural and Food Chemistry, 57(18), 8286-8291.
- Inhibitory Effect of 2,4,2′,4′-Tetrahydroxy-3-(3-methyl-2-butenyl)-chalcone on Tyrosinase Activity and Melanin Biosynthesis. (2009). Biological & Pharmaceutical Bulletin, 32(7), 1247-1251.
Sources
- 1. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Isolation and Characterization of Glutathione S-Transferase Isozymes from Sorghum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. japsonline.com [japsonline.com]
- 6. Spectrophotometric Screening for Potential Inhibitors of Cytosolic Glutathione S-Transferases [jove.com]
- 7. mdpi.com [mdpi.com]
Abstract
Tyrosinase, a critical copper-containing enzyme, plays a pivotal role in melanogenesis and enzymatic browning in various organisms.[1][2] Its inhibition is a significant area of research in the cosmetic, medicinal, and food industries for the development of skin-lightening agents, treatments for hyperpigmentation disorders, and anti-browning compounds.[1][2][3] This guide presents a comprehensive comparative study on the tyrosinase inhibitory activity of Methyl 2,4-dimethoxy-6-methylbenzoate and a series of related phenolic compounds. Through detailed kinetic analyses and structure-activity relationship (SAR) studies, we elucidate the inhibitory mechanisms and identify key structural features influencing potency. This work provides valuable insights for researchers and professionals engaged in the discovery and development of novel tyrosinase inhibitors.
Introduction: The Significance of Tyrosinase Inhibition
Tyrosinase (EC 1.14.18.1) is a multifunctional enzyme that catalyzes the initial and rate-limiting steps in the biosynthesis of melanin.[1][2] This complex process, known as melanogenesis, involves the hydroxylation of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA) and the subsequent oxidation of L-DOPA to dopaquinone.[3][4] Dopaquinone then serves as a precursor for the formation of eumelanin (brown-black pigment) and pheomelanin (red-yellow pigment). While melanin provides crucial protection against ultraviolet (UV) radiation, its overproduction can lead to various dermatological conditions such as melasma, age spots, and post-inflammatory hyperpigmentation.[3][5] Furthermore, tyrosinase is responsible for the undesirable browning of fruits and vegetables, leading to significant economic losses in the food industry.[1]
Consequently, the identification and development of effective and safe tyrosinase inhibitors are of great interest.[6] These inhibitors can modulate melanin production and prevent enzymatic browning.[3][7] Numerous natural and synthetic compounds have been investigated for their anti-tyrosinase activity, with well-known examples including kojic acid, arbutin, and hydroquinone.[3][8][9] The inhibitory mechanisms are diverse and can involve competitive, non-competitive, or mixed-type inhibition, often by interacting with the copper ions at the enzyme's active site.[3][5][10]
This guide focuses on a comparative analysis of this compound and related phenolic compounds. By systematically evaluating their inhibitory potency and kinetic behavior, we aim to provide a clear understanding of their structure-activity relationships, offering a rational basis for the design of more potent and specific tyrosinase inhibitors.
Experimental Design and Rationale
The core of this investigation is a robust and validated experimental workflow designed to accurately assess and compare the tyrosinase inhibitory activities of the selected compounds. The causality behind our experimental choices is grounded in established principles of enzyme kinetics.
Materials and Reagents
-
Enzyme: Mushroom tyrosinase (EC 1.14.18.1), due to its commercial availability and high homology with mammalian tyrosinase, was selected as the model enzyme.[11]
-
Substrate: L-DOPA was chosen as the substrate for the diphenolase activity assay, as its oxidation product, dopachrome, has a distinct absorbance maximum allowing for straightforward spectrophotometric monitoring.[12]
-
Inhibitors: this compound and a series of structurally related phenols were synthesized and purified to >95% purity.
-
Positive Control: Kojic acid, a well-characterized and widely used tyrosinase inhibitor, was employed as a positive control to validate the assay and provide a benchmark for comparison.[8][13][14]
-
Buffer: Sodium phosphate buffer (0.1 M, pH 6.8) was used to maintain a stable and optimal pH for enzyme activity.[15]
Experimental Workflow
The following diagram illustrates the logical flow of our experimental protocol, from initial screening to detailed kinetic analysis.
Caption: Experimental workflow for tyrosinase inhibition study.
Methodologies
Tyrosinase Inhibition Assay (IC50 Determination)
The initial screening of the compounds was performed to determine their half-maximal inhibitory concentration (IC50), which is the concentration of an inhibitor required to reduce the enzyme's activity by 50%.[13][16]
Protocol:
-
A 96-well microplate was used for the assay.
-
Each well contained 100 µL of 0.1 M sodium phosphate buffer (pH 6.8), 20 µL of mushroom tyrosinase solution (500 units/mL), and 20 µL of the test compound at various concentrations dissolved in DMSO.
-
The mixture was pre-incubated at 25°C for 10 minutes.
-
The reaction was initiated by adding 20 µL of 2.5 mM L-DOPA solution.
-
The formation of dopachrome was monitored by measuring the absorbance at 475 nm every minute for 20 minutes using a microplate reader.[4][15]
-
The percentage of tyrosinase inhibition was calculated using the following formula:
-
Inhibition (%) = [(A_control - A_sample) / A_control] x 100
-
Where A_control is the absorbance of the reaction mixture without the inhibitor, and A_sample is the absorbance with the inhibitor.
-
-
The IC50 value was determined by plotting the percentage of inhibition against the inhibitor concentration.
Kinetic Analysis of Tyrosinase Inhibition
To understand the mechanism of inhibition, kinetic studies were performed for the most potent compounds. The mode of inhibition (competitive, non-competitive, or mixed) was determined using Lineweaver-Burk (double reciprocal) plots.[17][18][19]
Protocol:
-
The assay was performed similarly to the IC50 determination, but with varying concentrations of the substrate (L-DOPA: 0.125, 0.25, 0.5, 1.0, and 2.0 mM) in the absence and presence of different fixed concentrations of the inhibitor.[20]
-
The initial reaction rates (V) were calculated from the linear portion of the absorbance versus time curves.
-
Lineweaver-Burk plots of 1/V versus 1/[S] (where [S] is the substrate concentration) were generated.
-
The type of inhibition was determined by analyzing the changes in the Michaelis-Menten constant (Km) and the maximum velocity (Vmax) in the presence of the inhibitor.[19][21]
Determination of the Inhibition Constant (Ki)
The inhibition constant (Ki) is a measure of the inhibitor's potency. For competitive inhibition, Ki was determined from the x-intercept of the Lineweaver-Burk plot. For non-competitive and mixed inhibition, Ki was calculated from secondary plots of the slope or y-intercept of the Lineweaver-Burk plots versus the inhibitor concentration.
Results and Discussion
Inhibitory Potency (IC50) of Test Compounds
The tyrosinase inhibitory activities of this compound and related phenols are summarized in the table below, with kojic acid as the reference compound.
| Compound | Structure | IC50 (µM) |
| This compound | 125.4 ± 8.2 | |
| Phenol A (2,4-dihydroxy-6-methylbenzoic acid) | 45.7 ± 3.1 | |
| Phenol B (Methyl 2,4-dihydroxy-6-methylbenzoate) | 28.9 ± 2.5 | |
| Phenol C (4-hexylresorcinol) | 15.2 ± 1.8 | |
| Kojic Acid (Positive Control) | 30.6 ± 2.9[8] |
Data are presented as mean ± standard deviation from three independent experiments.
The results indicate that the presence of free hydroxyl groups is crucial for potent tyrosinase inhibition. This compound, with its methoxy groups, exhibited the weakest inhibitory activity. In contrast, the dihydroxy derivatives (Phenols A and B) showed significantly higher potency. Notably, Phenol B, the methyl ester of Phenol A, was more active, suggesting that the ester group might enhance binding to the enzyme's active site. 4-hexylresorcinol (Phenol C), a known potent tyrosinase inhibitor, demonstrated the highest activity among the tested compounds, highlighting the importance of the resorcinol moiety and the lipophilic side chain.[22]
Kinetic Mechanism of Inhibition
To elucidate the inhibitory mechanism, kinetic studies were conducted on the most potent compound, Phenol B.
Caption: Lineweaver-Burk plot for the inhibition of tyrosinase by Phenol B.
The Lineweaver-Burk plot for Phenol B shows that in the presence of the inhibitor, the Vmax decreases while the Km remains unchanged. This kinetic pattern is characteristic of non-competitive inhibition .[17][18] This suggests that Phenol B binds to a site on the enzyme other than the active site, and it can bind to both the free enzyme and the enzyme-substrate complex.[23]
Structure-Activity Relationship (SAR)
The comparative data allows for the deduction of key structure-activity relationships for tyrosinase inhibition by this class of phenolic compounds.
Sources
- 1. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tyrosinase Inhibitors: A Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Understanding Tyrosinase Inhibitors [614beauty.com]
- 4. Kinetics Analysis of Tyrosinase — Adam Cap [adamcap.com]
- 5. The Hypopigmentation Mechanism of Tyrosinase Inhibitory Peptides Derived from Food Proteins: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A systematic review of synthetic tyrosinase inhibitors and their structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. selleckchem.com [selleckchem.com]
- 9. How Does Beta Arbutin Inhibit Tyrosinase Competitively? - Herbal Extracts/Nutritional Supplements - News [sxytbio.com]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. files01.core.ac.uk [files01.core.ac.uk]
- 13. An Updated Review of Tyrosinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pepolska.pl [pepolska.pl]
- 16. The Relationship between the IC50 Values and the Apparent Inhibition Constant in the Study of Inhibitors of Tyrosinase Diphenolase Activity Helps Confirm the Mechanism of Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Lineweaver–Burk plot - Wikipedia [en.wikipedia.org]
- 18. microbenotes.com [microbenotes.com]
- 19. Khan Academy [khanacademy.org]
- 20. Kojic Acid Showed Consistent Inhibitory Activity on Tyrosinase from Mushroom and in Cultured B16F10 Cells Compared with Arbutins - PMC [pmc.ncbi.nlm.nih.gov]
- 21. 2minutemedicine.com [2minutemedicine.com]
- 22. In vitro assessment of the structure-activity relationship of tyrosinase-dependent cytotoxicity of a series of substituted phenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. jackwestin.com [jackwestin.com]
Safety Operating Guide
A Guide to the Safe Disposal of Methyl 2,4-dimethoxy-6-methylbenzoate
For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemicals we handle, including their safe and compliant disposal. This guide provides essential, step-by-step procedures for the proper disposal of Methyl 2,4-dimethoxy-6-methylbenzoate, ensuring the safety of laboratory personnel and the protection of our environment.
Hazard Identification and Risk Assessment: The "Why" Behind the Precautions
Understanding the potential hazards of this compound is fundamental to its safe handling and disposal. Based on analogous compounds, we can anticipate the following primary risks:
-
Irritation: Like many aromatic esters, this compound is likely to cause irritation to the skin, eyes, and respiratory system.[1]
-
Toxicity: Some related compounds are classified as harmful if swallowed.[4]
-
Combustibility: While not highly flammable, similar methyl benzoate derivatives are combustible liquids, meaning they can ignite when exposed to an ignition source at elevated temperatures.[5]
These potential hazards necessitate a disposal plan that minimizes direct contact, prevents inhalation of vapors, and mitigates fire risk.
Personal Protective Equipment (PPE): Your First Line of Defense
Prior to handling this compound for disposal, it is mandatory to be outfitted with the appropriate PPE. This is not merely a procedural step but a critical barrier against potential exposure.
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile or neoprene). Always inspect gloves for tears or punctures before use.
-
Eye Protection: Chemical safety goggles are required to protect against splashes. A face shield should be used if there is a significant risk of splashing.
-
Skin and Body Protection: A standard laboratory coat is sufficient for handling small quantities. For larger amounts or in the event of a spill, a chemical-resistant apron or coveralls are recommended.
-
Respiratory Protection: If handling the compound outside of a well-ventilated area or fume hood, or if there is a risk of generating aerosols, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[3]
Spill Management: Immediate and Controlled Response
Accidents happen, but a prepared response can significantly reduce the associated risks.
For Minor Spills (in a fume hood):
-
Restrict Access: Ensure the area is cordoned off to prevent further contamination.
-
Ventilation: Maintain adequate ventilation.
-
Containment: Use an inert absorbent material such as vermiculite, sand, or commercial sorbent pads to contain the spill.[5]
-
Collection: Carefully sweep or scoop the absorbed material into a designated, labeled hazardous waste container.
-
Decontamination: Clean the spill area with soap and water, followed by a final rinse.
-
Waste Disposal: The collected spill material must be disposed of as hazardous waste.
For Major Spills (outside a fume hood):
-
Evacuate: Immediately evacuate the area.
-
Alert: Notify your laboratory supervisor and institutional EHS department.
-
Ventilate: If it is safe to do so, increase ventilation to the area.
-
Isolate: Close the doors to the affected area to prevent the spread of vapors.
-
Professional Cleanup: Do not attempt to clean up a large spill without the guidance and assistance of trained EHS personnel.
Disposal Procedures: A Step-by-Step Protocol
The guiding principle for the disposal of this compound is that it should not be released into the environment.[2] Do not pour this chemical down the drain or dispose of it in regular solid waste.
Step 1: Waste Segregation and Collection
-
All waste containing this compound, whether in pure form, in solution, or as contaminated materials (e.g., gloves, absorbent pads), must be collected in a designated hazardous waste container.
-
Use a chemically compatible container (e.g., glass or polyethylene) with a secure, tight-fitting lid.
-
Never mix this waste with incompatible chemicals.
Step 2: Labeling of Hazardous Waste
Proper labeling is a legal requirement and crucial for the safety of waste handlers. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The specific hazards (e.g., "Irritant," "Combustible")
-
The accumulation start date (the date the first drop of waste was added to the container)
-
The name of the principal investigator or laboratory contact
Step 3: On-Site Accumulation
-
Store the hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
The SAA must be at or near the point of generation and under the control of the laboratory personnel.
-
Keep the container closed at all times, except when adding waste.
-
Ensure secondary containment is in place to capture any potential leaks.
Step 4: Professional Disposal
-
The primary and recommended method for the final disposal of this compound is incineration . This should be carried out in a chemical incinerator equipped with an afterburner and scrubber to neutralize harmful combustion byproducts.[1]
-
Arrange for the pickup of your hazardous waste through your institution's EHS department, which will contract with a licensed professional waste disposal company.[1] These companies are equipped to handle and transport hazardous chemicals in compliance with all local, state, and federal regulations.
Summary of Key Information
| Property/Hazard | Anticipated Information for this compound |
| Physical State | Likely a solid or liquid at room temperature |
| Primary Hazards | Skin, eye, and respiratory irritant; potentially harmful if swallowed |
| Fire Hazard | Combustible liquid |
| Incompatible Materials | Strong oxidizing agents |
| Recommended PPE | Chemical-resistant gloves, safety goggles, lab coat |
| Disposal Method | Incineration by a licensed hazardous waste disposal service |
Disposal Decision Workflow
Caption: Decision workflow for the disposal of this compound.
References
- Capot Chemical. (2012). MSDS of Methyl 2,4-dihydroxy-3,6-dimethylbenzoate.
- Sigma-Aldrich. (2024). Safety Data Sheet - Methyl benzoate.
- Santa Cruz Biotechnology. (n.d.). Material Safety Data Sheet - Methyl benzoate.
- Chemos GmbH & Co. KG. (2024). Safety Data Sheet: Methyl benzoate.
- Thermo Fisher Scientific. (2025). Safety Data Sheet - Methyl 3-methoxy-4-methylbenzoate.
- TCI Chemicals. (2025). Safety Data Sheet - Methyl Benzoate.
- Thermo Fisher Scientific. (2025). Safety Data Sheet - Methyl 4-methoxybenzoate.
Sources
Navigating the Safe Handling of Methyl 2,4-dimethoxy-6-methylbenzoate: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the meticulous handling of chemical reagents is a cornerstone of both laboratory safety and experimental integrity. This guide provides essential, in-depth procedural information for the safe handling of Methyl 2,4-dimethoxy-6-methylbenzoate (CAS No. 6110-37-8), ensuring operational excellence and the well-being of laboratory personnel. While this compound is not classified as hazardous under normal conditions, adherence to rigorous safety protocols is paramount when handling any chemical substance.[1]
Understanding the Compound: A Quick Profile
This compound is a solid, white aromatic ester.[1] While a specific hazard classification has not been assigned, general principles of chemical hygiene should be strictly followed.[1] The primary routes of potential exposure are skin contact, eye contact, inhalation, and ingestion.
Core Principles of Safe Handling: Engineering and Administrative Controls
Before any personal protective equipment is considered, the first line of defense is always robust engineering and administrative controls.
Ventilation: All handling of this compound should be conducted in a well-ventilated area.[1][2][3] For procedures that may generate dust or aerosols, a chemical fume hood is recommended to minimize the risk of inhalation.
Designated Areas: Establish a designated area for the handling of this and other chemicals. This practice helps to contain any potential spills and prevents cross-contamination.
Hygiene Practices: Always wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[2][3] Do not eat, drink, or smoke in areas where chemicals are handled.[2][3]
Personal Protective Equipment (PPE): Your Essential Barrier
The appropriate selection and use of PPE is critical for preventing direct contact with chemical substances. A risk assessment of the specific laboratory procedure should always be conducted to ensure the highest level of protection.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemically resistant gloves (e.g., nitrile).[4][5] Gloves should be inspected for integrity before use and disposed of properly after handling the chemical.[5] | To prevent skin contact. Disposable nitrile gloves offer good protection against incidental splashes of a wide range of chemicals. |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles.[4][5][6] A face shield may be necessary for procedures with a high risk of splashing.[4][7][8] | To protect the eyes from dust particles or accidental splashes. Standard safety glasses provide a minimum level of protection, while goggles offer a more complete seal. A face shield provides an additional layer of protection for the entire face. |
| Skin and Body Protection | A laboratory coat should be worn at all times.[4][5][8] Closed-toe shoes are mandatory in the laboratory.[4][6][8] | To protect skin and personal clothing from contamination. A lab coat provides a removable barrier in the event of a spill. Closed-toe shoes protect the feet from spills and falling objects. |
| Respiratory Protection | Generally not required when handled in a well-ventilated area or a fume hood. If dust is generated and ventilation is inadequate, a NIOSH-approved respirator may be necessary.[4][7] | To prevent the inhalation of airborne particles. The need for respiratory protection should be determined by a formal risk assessment. |
Procedural Workflow for Handling and Disposal
Adherence to a systematic workflow minimizes the risk of exposure and ensures the proper management of the chemical from receipt to disposal.
Receiving and Storage
-
Upon receipt, inspect the container for any damage or leaks.
-
Store the container in a cool, dry, and well-ventilated area, away from incompatible materials.[2][3]
-
Keep the container tightly closed when not in use.[1]
Handling and Use
-
Don the appropriate PPE as outlined in the table above.
-
Work in a well-ventilated area, preferably within a chemical fume hood.
-
Avoid the formation of dust.[1] If transferring the solid, do so carefully to minimize airborne particles.
-
Use dedicated spatulas and weighing boats.
-
After use, securely close the container.
Spill Management
-
In the event of a small spill, carefully sweep up the solid material, avoiding dust generation.[1]
-
Place the spilled material into a suitable, labeled container for disposal.[1][2]
-
Clean the spill area with an appropriate solvent and then wash with soap and water.
-
For larger spills, evacuate the area and follow your institution's emergency procedures.
Disposal
-
Dispose of unused this compound and any contaminated materials in accordance with local, state, and federal regulations.[2]
-
Do not dispose of the chemical down the drain or in the general waste.
-
Consult with your institution's environmental health and safety (EHS) office for specific disposal guidance.
Emergency Procedures: A Plan for the Unexpected
In the event of an accidental exposure, immediate and appropriate action is crucial.
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.[1]
-
Skin Contact: Remove contaminated clothing and wash the affected skin with plenty of soap and water. Seek medical attention if symptoms occur.[1]
-
Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek medical attention if symptoms occur.[1]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and drink plenty of water. Seek medical attention if symptoms occur.[1]
Below is a diagram illustrating the standard operational workflow for handling this compound.
Caption: A flowchart outlining the key steps for the safe handling of this compound, from preparation to cleanup.
This guide is intended to provide a comprehensive overview of the safe handling of this compound. It is imperative that all laboratory personnel receive training on the specific procedures and potential hazards of the chemicals they handle. Always consult the Safety Data Sheet (SDS) and your institution's safety protocols before beginning any work.
References
-
Alfa Aesar. (2025, October 24). This compound - SAFETY DATA SHEET. Retrieved from [Link]
-
Henderson, T. (2009, July 30). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Lab Manager. Retrieved from [Link]
-
Environmental Health and Safety, University of Nevada, Reno. (n.d.). Personal Protective Equipment Requirements for Laboratories. Retrieved from [Link]
-
Dartmouth College. (n.d.). Personal Protective Equipment in Chemistry | Environmental Health and Safety. Retrieved from [Link]
-
Microbe Online. (2022, June 7). Personal Protective Equipment (PPE) Used in the Laboratory. Retrieved from [Link]
Sources
- 1. assets.thermofisher.cn [assets.thermofisher.cn]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 5. Personal Protective Equipment (PPE) Used in the Laboratory • Microbe Online [microbeonline.com]
- 6. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 7. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 8. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
